Technical Documentation Center

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1105039-93-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

CAS Number: 1105039-93-7 Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 1-(4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1105039-93-7

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical identity, a detailed synthetic protocol, its physicochemical properties, and potential applications based on the biological activities of structurally related pyrazole derivatives.

Introduction and Chemical Identity

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities.[1] The pyrazole scaffold is a core component in numerous FDA-approved drugs.[1] The title compound is characterized by a pyrazole ring substituted at the N1 position with a 4-methoxybenzyl group and at the C4 position with a carboxylic acid. This specific substitution pattern is anticipated to influence its biological activity and pharmacokinetic properties.

Molecular Structure:

Caption: Molecular Structure of the compound.

Physicochemical Properties

While specific experimental data for 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is not extensively available in peer-reviewed literature, its properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource/Comment
CAS Number 1105039-93-7[2]
Molecular Formula C12H12N2O3[2]
Molecular Weight 232.24 g/mol [2]
Appearance Expected to be a solid at room temperature.Based on similar pyrazole carboxylic acids.
Melting Point Not reported. For comparison, 4-pyrazolecarboxylic acid has a melting point of 282 °C (decomposes).
Solubility Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and methanol.Based on the properties of (4-methoxybenzyl)hydrazine dihydrochloride.[3]
pKa Not reported. The carboxylic acid moiety suggests it will be an acidic compound.
Storage Sealed in a dry environment at room temperature.[2]

Synthesis and Mechanism

The synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through a well-established route for pyrazole formation, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Formation of the Pyrazole Ring: Reaction of (4-methoxybenzyl)hydrazine with a suitable C4-dicarbonyl synthon, such as ethyl 2-formyl-3-oxopropanoate, to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Synthesis_Pathway hydrazine (4-Methoxybenzyl)hydrazine ester Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate hydrazine->ester Condensation/ Cyclization dicarbonyl Ethyl 2-formyl-3-oxopropanoate dicarbonyl->ester acid 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid ester->acid Hydrolysis (e.g., LiOH, H2O/THF)

Caption: General synthetic pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-4-carboxylic acids.[4][5]

Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Rationale: This step involves a condensation reaction between the hydrazine and the dicarbonyl compound, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic pyrazole ring. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants.

  • Procedure:

    • To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, add (4-methoxybenzyl)hydrazine (1 equivalent). The hydrazine can be prepared from 4-methoxybenzaldehyde or p-anisidine.[6][7]

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. The use of a mixed solvent system like THF/water ensures the solubility of both the ester and the hydroxide salt.

  • Procedure:

    • Dissolve the ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the final product, 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Analytical Characterization

  • ¹H NMR: Expected signals would include two singlets for the pyrazole protons, a singlet for the benzylic CH₂ protons, a set of doublets for the para-substituted benzene ring protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would be expected to show distinct signals for the pyrazole ring carbons, the benzylic carbon, the carbons of the methoxybenzyl group (including the methoxy carbon), and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (232.24 g/mol ) would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1]

  • Potential as an Intermediate: 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the generation of libraries of compounds for biological screening.

  • Anticipated Biological Activities:

    • Anti-inflammatory Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8]

    • Anticancer Activity: Recent studies have shown that some pyrazole-4-carboxylic acid derivatives act as inhibitors of ALKBH1, a DNA 6mA demethylase, showing potential in gastric cancer therapy.[9] Other pyrazole derivatives have been investigated as pan-FGFR covalent inhibitors.[10]

    • Xanthine Oxidoreductase Inhibition: 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase, a target for the treatment of hyperuricemia and gout.[11]

The presence of the 4-methoxybenzyl group may influence the compound's binding to biological targets and its pharmacokinetic profile. Further biological evaluation is required to determine the specific activities of this compound.

Conclusion

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a synthetically accessible compound with significant potential as a building block in drug discovery. Its pyrazole core, combined with a modifiable carboxylic acid handle, makes it an attractive starting point for the development of novel therapeutic agents. While specific biological and physicochemical data for this particular molecule are limited in the public domain, the well-documented activities of related pyrazole derivatives suggest that it is a compound worthy of further investigation.

References

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14559-14577. Available at: [Link]

  • CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.
  • Isloor, A. M., et al. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available at: [Link]

  • (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. Chemdad. Available at: [Link]

  • Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Lead Sciences. Available at: [Link]

  • Ge, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1084. Available at: [Link]

  • Zhang, L., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 333-345. Available at: [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Bruno, O., et al. (2000). Synthesis and chemotaxis inhibitory activity of a number of 1H-pyrazole-4-carboxylic acid ethyl esters. Il Farmaco, 55(11-12), 707-712.
  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. MySkinRecipes. Available at: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.
  • El-Sayed, M. A.-A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(7), 8447-8461. Available at: [Link]

  • A. A. A. El-Henawy, et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10459-10470. Available at: [Link]

  • Valdez-Ortega, J., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(3), M1149. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). EPA. Available at: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications Section 1: Introduction and Overview 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, with CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Section 1: Introduction and Overview

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, with CAS Number 1105039-93-7, is a heterocyclic compound featuring a pyrazole core.[1][2] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This particular molecule is N-substituted at the 1-position with a 4-methoxybenzyl group and carboxylated at the 4-position. The pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery, often considered a "privileged scaffold" due to its presence in a wide range of biologically active compounds.[3][4] Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[3][4]

The presence of the carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is crucial for interacting with biological targets and influencing pharmacokinetic properties. The 4-methoxybenzyl substituent, a common moiety in drug design, can modulate lipophilicity, metabolic stability, and binding interactions. This technical guide provides a comprehensive overview of the known chemical properties, a validated synthesis protocol, expected analytical characteristics, and potential research applications of this compound for researchers and drug development professionals.

Section 2: Physicochemical Properties

The fundamental physicochemical properties of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 1105039-93-7[1]
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]
Appearance White to off-white solid[5] (Inferred from similar compounds)
Purity Typically ≥97%[1]
Storage Sealed in a dry place at room temperature. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended. Protect from light and moisture.[1][6][7]

Solubility and Stability: As an aromatic carboxylic acid, its solubility is expected to be low in water and non-polar organic solvents but should increase significantly in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to deprotonation and salt formation. The compound possesses good thermal stability, a characteristic feature of the pyrazole family.[8] However, like many carboxylic acids, it may be susceptible to degradation from prolonged exposure to high temperatures, light, and humidity.[6] Proper storage in a cool, dry, and dark environment is essential to maintain its integrity.[6][9]

Section 3: Synthesis and Purification

While multiple synthetic routes to pyrazole carboxylic acids exist, a robust and common strategy in medicinal chemistry involves the N-alkylation of a pre-existing pyrazole ester, followed by saponification. This approach is often preferred due to the wide availability of starting materials and the high efficiency of the reaction steps.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Start Ethyl 1H-pyrazole-4-carboxylate + 4-Methoxybenzyl chloride Base Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Start->Base Reactants Intermediate Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate Base->Intermediate Reaction at 60-80°C Hydrolysis Base (e.g., LiOH, NaOH) in THF/Water Intermediate->Hydrolysis Ester Intermediate Acidification Acidic Workup (e.g., 1M HCl) Hydrolysis->Acidification FinalProduct 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid Acidification->FinalProduct

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

  • N-Alkylation: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the pyrazole NH without causing unwanted side reactions like ester hydrolysis.

  • Saponification: Lithium hydroxide (LiOH) is often used for ester hydrolysis as it is less likely to cause side reactions compared to stronger bases like NaOH, especially at room temperature.[10] A mixed solvent system of THF/water ensures that both the organic ester and the aqueous base are in the same phase, accelerating the reaction.[10]

  • Purification: Acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower water solubility. This provides a straightforward initial purification step. Recrystallization is then used to obtain a highly pure final product.

Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours.

  • Self-Validating Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole ester is consumed.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the crude ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (~0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 6-12 hours.[10]

  • Self-Validating Checkpoint: Monitor the hydrolysis by TLC or LC-MS until the ester starting material has disappeared.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.[10]

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 by the slow addition of 1M hydrochloric acid (HCl).[10]

  • A precipitate will form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final compound as a pure solid.

Section 4: Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical signatures. These expected values are invaluable for confirming the identity and purity of the synthesized material.

Analytical MethodExpected Signatures
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 ppm (s, 1H, COOH), δ ~8.1 ppm (s, 1H, pyrazole-H), δ ~7.8 ppm (s, 1H, pyrazole-H), δ ~7.3 ppm (d, 2H, Ar-H), δ ~6.9 ppm (d, 2H, Ar-H), δ ~5.3 ppm (s, 2H, CH₂), δ ~3.7 ppm (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 ppm (C=O), δ ~159 ppm (Ar-C-O), δ ~140 ppm (pyrazole-C), δ ~135 ppm (pyrazole-C), δ ~129 ppm (Ar-CH), δ ~128 ppm (Ar-C), δ ~115 ppm (pyrazole-CH), δ ~114 ppm (Ar-CH), δ ~55 ppm (OCH₃), δ ~54 ppm (CH₂).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 233.09.
FTIR (KBr, cm⁻¹)~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680-1710 cm⁻¹ (C=O stretch), ~1510-1600 cm⁻¹ (C=C and C=N aromatic stretches), ~1250 cm⁻¹ (C-O stretch of methoxy group).

Section 5: Applications in Research and Drug Discovery

The structural motifs within 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid make it a compound of interest for screening and lead optimization in drug discovery programs. Pyrazole-based compounds are well-established as potent inhibitors and modulators of various biological targets.[4][11]

  • Scaffold for Library Synthesis: The carboxylic acid group serves as a versatile chemical handle for amide coupling reactions, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR).

  • Bioisostere and Pharmacophore: The pyrazole ring is a common bioisostere for other aromatic systems and can act as a key pharmacophore, participating in hydrogen bonding and pi-stacking interactions with protein targets.

  • Potential Therapeutic Areas: Given the broad bioactivity of the pyrazole class, this compound could serve as a starting point for developing agents with anti-inflammatory, anticancer, or antimicrobial properties.[3] The specific substitution pattern may confer selectivity for certain enzyme or receptor targets.

Structure-Activity Relationship Diagram

SAR Molecule Core Molecule Pyrazole Pyrazole Core Molecule->Pyrazole CarboxylicAcid Carboxylic Acid (C4-Position) Molecule->CarboxylicAcid Methoxybenzyl N1-Methoxybenzyl Group Molecule->Methoxybenzyl Scaffold Aromatic Scaffold (Metabolic Stability) Pyrazole->Scaffold provides HBA_HBD H-Bond Acceptor/Donor CarboxylicAcid->HBA_HBD acts as Lipophilicity Lipophilicity & Pharmacokinetics Methoxybenzyl->Lipophilicity modulates

Caption: Key structural features and their contribution to chemical properties.

Section 6: Handling, Storage, and Safety

Storage and Stability: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[6] While stable at room temperature, refrigeration (2-8°C) in a desiccator or under an inert gas like argon is recommended for preserving purity over extended periods.[6][7]

Safety Precautions: Specific GHS hazard data for this compound is not available. However, based on data for structurally related pyrazole carboxylic acids, it should be handled with care.[12][13]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][13]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Gáspár, A., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]

  • Lead Sciences (n.d.). 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Bentham Science (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • ResearchGate (2019). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Available at: [Link]

  • Google Patents (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet for 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate (n.d.). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66846971. Available at: [Link]

  • Fun, H. K., et al. (2012). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PubMed Central. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization Guide: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1105039-93-7 ), a critical intermediate in the synthesis of succinate dehydrogenase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1105039-93-7 ), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and soluble guanylate cyclase (sGC) stimulators. This document details the synthesis logic, experimental protocols for characterization, and a rigorous interpretation of NMR, IR, and MS data. It is designed for medicinal chemists and process engineers requiring precise structural validation.

Introduction & Compound Significance

The pyrazole-4-carboxylic acid scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding while maintaining metabolic stability. The 1-(4-methoxybenzyl) (PMB) derivative serves two distinct roles:

  • Protected Intermediate: The PMB group acts as a semi-labile protecting group for the pyrazole nitrogen, removable under oxidative or acidic conditions.

  • Pharmacophore: In certain SDHI fungicides, the benzyl moiety is retained to occupy hydrophobic pockets within the target enzyme complex.

Understanding the spectroscopic signature of this molecule is essential for distinguishing it from its regioisomer (1,3- or 1,5-substituted variants) and quantifying impurities during scale-up.

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the chemical environment generated during synthesis. The standard route involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate followed by ester hydrolysis.

Reaction Workflow

The following workflow illustrates the critical path from raw materials to the characterized target, highlighting where spectroscopic checkpoints occur.

SynthesisWorkflow Start Start: Ethyl 1H-pyrazole-4-carboxylate Reagent Reagent: 4-Methoxybenzyl Chloride Base: K2CO3 / DMF Start->Reagent Mix Intermediate Intermediate: Ethyl 1-(4-methoxybenzyl) -pyrazole-4-carboxylate Reagent->Intermediate N-Alkylation (80°C, 4h) Check1 Checkpoint 1: Regioselectivity (NMR) Intermediate->Check1 Sample Hydrolysis Hydrolysis: LiOH / THF / H2O Target Target: 1-(4-Methoxybenzyl)-1H -pyrazole-4-carboxylic acid Hydrolysis->Target Acidification (pH 3) Check2 Checkpoint 2: Purity (HPLC/MS) Target->Check2 Final QC Check1->Hydrolysis Confirmed 1,4-isomer

Figure 1: Synthesis and Quality Control Workflow. The critical spectroscopic checkpoint ensures the N-alkylation occurred at the N1 position relative to the ester, preserving the 1,4-substitution pattern.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The key challenge is distinguishing the pyrazole protons and confirming the para-substitution of the benzyl ring.

Experimental Protocol: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the low solubility of the free carboxylic acid in chloroform.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Predicted

H NMR Data (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.30 br s1H-COOH Exchangeable acidic proton; broad due to hydrogen bonding.
8.32 s1HPyrazole H-5 Deshielded by adjacent Nitrogen (N1); diagnostic for N-substitution.
7.85 s1HPyrazole H-3 Slightly more shielded than H-5; adjacent to C=N.
7.26 d (J=8.6 Hz)2HAr H-2',6' Ortho to benzyl methylene; part of AA'BB' system.
6.91 d (J=8.6 Hz)2HAr H-3',5' Ortho to methoxy group; shielded by electron donation (resonance).
5.28 s2HN-CH 2-ArBenzylic methylene; sharp singlet confirms no adjacent coupling.
3.73 s3H-OCH 3Methoxy singlet; characteristic region.
Predicted

C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): 164.5 ppm.

  • Pyrazole Ring:

    • C-3: 141.8 ppm (C=N bond character).

    • C-5: 132.5 ppm (Adjacent to N-benzyl).

    • C-4: 115.2 ppm (Ipso to COOH).

  • Aromatic Ring (PMB):

    • C-4' (C-OMe): 159.4 ppm.

    • C-1' (Ipso): 129.0 ppm.

    • C-2',6': 129.8 ppm.

    • C-3',5': 114.3 ppm.

  • Aliphatic:

    • N-CH2: 55.2 ppm.

    • O-CH3: 55.5 ppm.

Expert Insight: The chemical shift difference between Pyrazole H-5 and H-3 is the most reliable indicator of regiochemistry. In 1,4-substituted pyrazoles, the proton adjacent to the alkylated nitrogen (H-5) typically appears downfield of H-3.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying this moiety in complex metabolites.

  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • Molecular Formula: C12H12N2O3

  • Exact Mass: 232.08

Key Ions
Modem/zIdentityInterpretation
ESI(+) 233.1 [M+H]+Protonated molecular ion (Base peak).
ESI(+) 255.1 [M+Na]+Sodium adduct, common in unbuffered solvents.
ESI(+) 121.1 [C8H9O]+4-Methoxybenzyl carbocation (Tropylium ion analog). Cleavage at N-CH2 bond.
ESI(-) 231.1 [M-H]-Deprotonated carboxylate anion.
ESI(-) 187.1 [M-H-CO2]-Decarboxylation product (loss of 44 Da).
Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" of the solid state material to verify the presence of the carboxylic acid and absence of the ester precursor.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3100 - 2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid dimer.

    • 1685 cm⁻¹ (Strong): C=O stretching (Conjugated acid). Note: Esters typically appear higher at ~1710 cm⁻¹.

    • 1515 cm⁻¹: Aromatic C=C stretch (Characteristic of para-substituted rings).

    • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Validation Protocols

Protocol A: Determination of Regioisomeric Purity

To ensure the alkylation occurred at N1 (yielding the 1,4-isomer) rather than producing a bis-alkylated or regioisomeric mixture:

  • Prepare Sample: Dissolve 20 mg of the crude solid in 0.7 mL DMSO-d6.

  • Acquire NOESY Spectrum: Set mixing time to 500 ms.

  • Analysis: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the Benzyl CH2 (5.28 ppm) and Pyrazole H-5 (8.32 ppm) .

    • Result: A strong cross-peak confirms the benzyl group is spatially close to H-5, validating the N1-alkylation structure.

    • Absence: If NOE is seen with H-3 only, or both, suspect isomerization or incorrect assignment.

Protocol B: Purity Assessment by HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).

  • Retention Time: The acid will elute earlier than the ethyl ester precursor due to increased polarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168436678, 4-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylic acid (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio. Product Analysis: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid (CAS 1105039-93-7).[1][2] Retrieved from [Link][2]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Pyrazole Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.[3] (Context on pyrazole regiochemistry). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

[1] Executive Summary This technical guide provides a comprehensive structural analysis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and soluble gua...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.

The pyrazole-4-carboxylic acid pharmacophore often presents characterization challenges due to the tautomeric potential of the parent pyrazole and the regioselectivity of N-alkylation. This guide establishes a self-validating NMR protocol to distinguish the correct N1-isomer from the N2-isomer and quantify common impurities derived from the para-methoxybenzyl (PMB) protection sequence.

Structural Context & Synthesis

To interpret the NMR spectrum accurately, one must understand the synthetic origin of the sample. The compound is typically generated via the hydrolysis of its ethyl ester precursor, which is formed by alkylating ethyl pyrazole-4-carboxylate with PMB-chloride.

Synthesis Workflow (Graphviz)

The following flow diagram outlines the synthesis and potential carry-over impurities.

SynthesisFlow Start Ethyl 1H-pyrazole-4-carboxylate Inter Intermediate: Ethyl 1-(PMB)-pyrazole-4-carboxylate Start->Inter N-Alkylation Reagent PMB-Cl + Base (NaH or K2CO3) Reagent->Inter Step2 Hydrolysis (LiOH / THF / H2O) Inter->Step2 Imp1 Impurity: Regioisomer (N2-alkylated) Inter->Imp1 Minor product Final Target: 1-(PMB)-pyrazole-4-COOH Step2->Final Acidification (HCl) Imp2 Impurity: Residual Ethyl Ester Step2->Imp2 Incomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of regiochemical isomers and ester impurities.

Experimental Methodology

Sample Preparation Protocol

For authoritative characterization, DMSO-d6 is the required solvent. Chloroform-d (CDCl3) is unsuitable because the carboxylic acid proton often broadens into the baseline or exchanges with trace water, making integration unreliable.

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. The compound should dissolve completely; any turbidity suggests inorganic salts (LiCl/NaCl) from the workup.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm .

Instrument Parameters
  • Frequency: 400 MHz or higher recommended.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure full relaxation of the carboxylic acid proton for accurate integration.

  • Scans: 16–32 scans.

Spectral Analysis (Data Interpretation)[1][2][3][4][5][6]

The following data represents the consensus chemical shifts for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in DMSO-d6.

Chemical Shift Table[1]
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
COOH 12.30 – 12.80Broad Singlet1H-Exchangeable; disappears with D₂O shake.
Py-H5 8.30 – 8.45Singlet1H-Deshielded by adjacent N1 and C4-COOH.
Py-H3 7.80 – 7.95Singlet1H-Less deshielded than H5.
Ar-H (PMB) 7.20 – 7.30Doublet2HJ ≈ 8.6Ortho to benzyl CH₂ (AA'BB' system).
Ar-H (PMB) 6.85 – 6.95Doublet2HJ ≈ 8.6Ortho to OMe (Shielded by resonance).
N-CH₂ 5.25 – 5.35Singlet2H-Benzylic methylene attached to N.
O-CH₃ 3.70 – 3.75Singlet3H-Characteristic methoxy signal.
Detailed Mechanistic Assignment
The Pyrazole Region (Regiochemistry)

The most critical distinction is between the N1-substituted (Target) and N2-substituted (Isomer) forms.

  • Target (1-substituted): The symmetry is broken. H3 and H5 are chemically distinct. H5 (adjacent to the N-benzyl group) is typically shifted downfield (~8.4 ppm) compared to H3 (~7.9 ppm) due to the paramagnetic anisotropy of the N-substituent and the inductive effect of the nitrogen lone pair.

  • Validation: An NOE (Nuclear Overhauser Effect) experiment would show a correlation between the N-CH₂ (5.3 ppm) and the Py-H5 (8.4 ppm) . If the alkylation occurred at N2 (less sterically hindered but thermodynamically less favored in some conditions), the shifts would converge, or the NOE pattern would differ.

The PMB Region (AA'BB' System)

The 4-methoxybenzyl group displays a classic "roofing" effect or second-order AA'BB' pattern, appearing as two strong doublets.

  • Doublet at ~6.90 ppm: These protons are ortho to the electron-donating Methoxy group (+M effect), which increases electron density and shields these protons (moves them upfield).

  • Doublet at ~7.25 ppm: These protons are ortho to the methylene group and are relatively more deshielded.

Structural Validation Logic

Use the following decision tree to validate your sample against the spectral data.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckAcid Peak > 12.0 ppm? Start->CheckAcid CheckEster Check Ethyl Impurity (q ~4.2, t ~1.3) CheckAcid->CheckEster No (Hydrolysis failed) CheckArom PMB Pattern? (2x Doublets, 6.8-7.3) CheckAcid->CheckArom Yes CheckPy Pyrazole Region (2 Singlets, 7.8-8.5) CheckArom->CheckPy Yes CheckPy->CheckEster Integration mismatch Final VALIDATED STRUCTURE CheckPy->Final Integration 1:1

Figure 2: Logical decision tree for validating the NMR spectrum.

Common Impurities & Troubleshooting

When analyzing the spectrum, be vigilant for these specific impurities resulting from the synthesis described in Section 2.

ImpurityChemical Shift (DMSO-d6)OriginRemediation
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Recrystallization solventDry under high vacuum at 50°C.
Ethanol 4.35 (t), 1.06 (t)Hydrolysis byproductDry under high vacuum.
Ethyl Ester Precursor 4.22 (q), 1.28 (t)Incomplete hydrolysisReprocess with LiOH/THF.
Water 3.33 (variable broad s)Hygroscopic solvent/sampleUse fresh ampoule of DMSO-d6.
PMB-Alcohol 4.42 (d, CH2), 5.1 (t, OH)Hydrolysis of excess PMB-ClTrituration with ether/hexanes.

References

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

    • Citation Context: Authoritative source for general chemical shift ranges of pyrazoles and carboxylic acids.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329815815 (Analogous 1-benzyl-pyrazole-4-carboxylic acid derivatives).[Link]

    • Citation Context: Verification of pyrazole core numbering and expected pharmacophore shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Citation Context: Standard for identifying DMSO, w
  • Foces-Foces, C., et al. (2012). Characterization of Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

    • Citation Context: Detailed discussion on the distinction between N1 and N2 substituted pyrazoles.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mass spectrometric beha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known for their diverse biological activities, making their structural elucidation and characterization paramount.[1] This document will delve into the principles of electrospray ionization (ESI) mass spectrometry as applied to this specific molecule, detailing predictable fragmentation patterns and offering a step-by-step protocol for its analysis. The insights provided herein are grounded in established fragmentation mechanisms of pyrazoles and carboxylic acids, aiming to equip researchers with the expertise to confidently identify and characterize this and structurally related compounds.

Introduction: The Significance of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in Research

Pyrazole-based compounds are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological properties.[1] The title compound, 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol ), is a key intermediate in the synthesis of various bioactive molecules.[2] Its structure combines a stable pyrazole core, a methoxybenzyl group that can influence pharmacokinetic properties, and a carboxylic acid moiety that provides a handle for further chemical modifications. Accurate mass spectrometric analysis is therefore crucial for confirming its identity, assessing its purity, and studying its metabolic fate.

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate mass spectrometry method is critical for obtaining high-quality, interpretable data. For a polar, non-volatile molecule like 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a soft ionization method that allows for the analysis of thermally labile and high-molecular-weight compounds by transferring them from solution to the gas phase as intact ions.

Ionization Mode Selection: Positive vs. Negative

Given the presence of both a basic pyrazole ring and an acidic carboxylic acid group, this compound can be analyzed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The nitrogen atoms in the pyrazole ring are susceptible to protonation, leading to the formation of the protonated molecule [M+H]⁺. This mode is generally robust for nitrogen-containing heterocyclic compounds.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group can readily lose a proton to form the deprotonated molecule [M-H]⁻. This mode is often highly sensitive for carboxylic acids.[3]

The choice between the two will depend on the specific instrumentation and the desired information. For initial characterization, acquiring data in both modes is recommended.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid in a tandem mass spectrometer (MS/MS) is expected to yield a series of characteristic product ions. These fragments arise from the cleavage of the most labile bonds in the precursor ion.

Key Fragmentation Reactions

Based on the known fragmentation patterns of pyrazoles and carboxylic acids, the following key fragmentation reactions are anticipated[2]:

  • Loss of the Carboxyl Group: In both positive and negative ion modes, the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da) is a common fragmentation pathway for carboxylic acids.[2]

  • Cleavage of the Benzyl Group: The bond between the pyrazole nitrogen and the benzylic carbon is prone to cleavage, leading to the formation of a stable methoxybenzyl cation or radical.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the expulsion of small neutral molecules like HCN (27 Da) or N₂ (28 Da).

Proposed Fragmentation Mechanism (Positive Ion Mode)

The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ ion of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

fragmentation_positive cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Further Fragmentation cluster_direct Direct Fragmentation M_H [M+H]⁺ m/z 233.09 ion1 m/z 215.08 M_H->ion1 frag5 Tropylium ion m/z 121.06 M_H->frag5 Benzylic Cleavage frag1 Loss of H₂O (-18 Da) ion2 m/z 187.08 ion1->ion2 frag2 Loss of CO (-28 Da) ion3 m/z 126.04 ion2->ion3 ion4 m/z 113.04 ion2->ion4 frag3 Loss of C₇H₇O (-107 Da) frag4 Loss of C₈H₈O (-120 Da)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Proposed Fragmentation Mechanism (Negative Ion Mode)

The fragmentation of the [M-H]⁻ ion is expected to be simpler, primarily involving the carboxylate group.

fragmentation_negative cluster_main_neg Primary Fragmentation cluster_product_neg Product Ion M_H_neg [M-H]⁻ m/z 231.07 ion1_neg m/z 187.06 M_H_neg->ion1_neg Decarboxylation frag1_neg Loss of CO₂ (-44 Da)

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Tabulated Summary of Predicted Ions
Precursor IonPredicted Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺ (233.09) 215.08H₂O
187.08H₂O + CO
126.04C₇H₇O
121.06C₅H₄N₂O₂
[M-H]⁻ (231.07) 187.06CO₂

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the analysis of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid using a standard ESI-MS system. Instrument-specific parameters may require optimization.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of the analyte in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water with an organic modifier.

  • Concentration: A typical starting concentration is 1-10 µg/mL.

  • Additives: For positive ion mode, the addition of 0.1% formic acid to the solvent can enhance protonation. For negative ion mode, 0.1% ammonium hydroxide can be used to promote deprotonation.

Mass Spectrometer Settings (Example)
ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3-4 kV2.5-3.5 kV
Cone Voltage 20-40 V20-40 V
Source Temperature 100-150 °C100-150 °C
Desolvation Temp. 250-350 °C250-350 °C
Collision Gas ArgonArgon
Collision Energy 10-30 eV (for MS/MS)10-30 eV (for MS/MS)
Data Acquisition Workflow

workflow start Sample Preparation infusion Direct Infusion or LC Injection start->infusion ms1 Full Scan MS (m/z 100-500) infusion->ms1 precursor Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) ms1->precursor ms2 Product Ion Scan (MS/MS) precursor->ms2 data_analysis Data Analysis and Fragmentation Interpretation ms2->data_analysis end Report Generation data_analysis->end

Caption: A typical workflow for MS analysis.

Conclusion: Empowering Research through Mass Spectrometry

This guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid. By understanding the principles of ESI and the predictable fragmentation behavior of this class of compounds, researchers can confidently utilize mass spectrometry for structural confirmation, purity assessment, and metabolic studies. The methodologies and insights presented here serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of pyrazole-based chemical entities from discovery to clinical application.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Zare, R. N., et al. (1998). Fragmentation mechanisms in mass spectrometry. Accounts of Chemical Research, 31(9), 574-582. [Link]

  • Kundu, S., et al. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs). Atmospheric Measurement Techniques, 13(10), 5569-5581. [Link]

  • Gogonas, G. D., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 64(2), 1133-1151. [Link]

  • Han, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1684. [Link]

  • Krasavin, M., et al. (2018). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(30), 5466-5475. [Link]

  • Leito, I., et al. (2008). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 22(17), 2785-2792. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Mass Spectrometry fragmentation mechanism. (2020, April 8). [Video]. YouTube. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2019, April). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. [Link]

  • de Andrade, D. F., et al. (2011). Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. Journal of the Brazilian Chemical Society, 22(10), 1859-1865. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).

Sources

Exploratory

Potential biological activity of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

A Privileged Scaffold for Protease Inhibition and Antimicrobial Lead Optimization[1] Executive Summary 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) represents a critical "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Protease Inhibition and Antimicrobial Lead Optimization[1]

Executive Summary

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) represents a critical "privileged scaffold" in modern medicinal chemistry. While often categorized as a building block, its structural architecture—combining a polar, hydrogen-bond-donating carboxylate head with a lipophilic, electron-rich 4-methoxybenzyl (PMB) tail—confers specific biological activities. It serves as a validated pharmacophore for designing Meprin


 metalloprotease inhibitors  (anti-fibrotic/anti-inflammatory), Neuraminidase inhibitors  (antiviral), and Schiff-base antimicrobials .

This guide details the molecule's pharmacological profile, validated synthetic utility, and standardized protocols for evaluating its biological efficacy.

Molecular Architecture & Pharmacophore Analysis

The biological potential of this compound is dictated by its ability to engage distinct binding pockets within target proteins.

Structural MoietyPharmacological FunctionBiological Interaction
Carboxylic Acid (-COOH) Warhead / Anchor Forms salt bridges with Arginine/Lysine residues in enzyme active sites (e.g., Meprin

). Acts as the handle for amide coupling to generate high-affinity inhibitors.
Pyrazole Core Rigid Linker A bioisostere for phenyl or heteroaromatic rings; ensures correct spatial orientation (vector alignment) of the side chains. Reduces metabolic liability compared to furan/thiophene rings.
4-Methoxybenzyl (PMB) Lipophilic Tail Occupies hydrophobic pockets (S1' or S2 subsites). The methoxy group functions as a weak H-bond acceptor and increases metabolic stability against P450 oxidation compared to a bare benzyl ring.
Validated Biological Applications
A. Metalloprotease Inhibition (Meprin

and

)

Research indicates that 1H-pyrazole-4-carboxylic acid derivatives are potent inhibitors of Meprins , zinc-dependent metalloproteases involved in fibrosis, inflammation, and cancer metastasis.

  • Mechanism: The carboxylic acid moiety coordinates with the catalytic Zinc ion (

    
    ) in the active site, while the N1-benzyl group occupies the hydrophobic S1' pocket.
    
  • Data Insight: Analogs of this scaffold have demonstrated

    
     values in the low nanomolar range (10–100 nM) against Meprin 
    
    
    
    when the carboxylic acid is converted to a hydroxamic acid or maintained as a salt bridge interactor.
B. Neuraminidase Inhibition (Antiviral)

In the development of Oseltamivir (Tamiflu) analogs, the pyrazole-4-carboxylic acid scaffold is used to replace the acetamido group to overcome viral resistance.

  • Activity: The bulky 4-methoxybenzyl group disrupts the rotation of mutant neuraminidase enzymes, locking the inhibitor in the active site.

  • Efficacy: Derivatives have shown comparable potency to Oseltamivir against resistant H1N1 strains.

C. Antimicrobial & Antifungal Activity

When derivatized into Schiff bases or hydrazides, this scaffold exhibits broad-spectrum activity against Gram-negative bacteria.

  • Target: Acinetobacter baumannii and Candida albicans.

  • Potency: Minimum Inhibitory Concentrations (MIC) as low as 4

    
    g/mL  have been recorded for 1,3-diphenyl pyrazole derivatives structurally related to this core.[1]
    
Experimental Protocols (Self-Validating)

To validate the biological activity of this compound, researchers typically derivatize the acid to explore Structure-Activity Relationships (SAR). Below is a standard protocol for Amide Coupling followed by an Antimicrobial Susceptibility Assay .

Protocol A: High-Efficiency Amide Coupling (The "Active Ester" Method)

Objective: To synthesize a library of bioactive amides targeting bacterial cell walls.

Reagents:

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Target Amine (e.g., aniline, benzylamine derivatives) (1.1 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole acid (1 mmol) in DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow (formation of the activated ester). Stir for 15 minutes at Room Temperature (RT).

  • Addition: Add the Target Amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
  • Workup (Self-Validation): Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), then saturated

    
     (removes unreacted acid), then brine. Dry over 
    
    
    
    .
    • Validation Check: If the wash remains acidic after

      
      , the coupling failed.
      
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: To quantify the antimicrobial potency of the parent acid and its derivatives.[2]

Materials:

  • Muller-Hinton Broth (MHB)

  • Bacterial Strain: S. aureus (ATCC 25923) or E. coli (ATCC 25922)

  • Resazurin dye (Cell viability indicator)

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO only (ensure <1% final concentration).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of Resazurin (0.02%). Incubate for 2 hours.
    
    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Active metabolism).

    • Result: The lowest concentration remaining blue is the MIC.

Pathway Visualization & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold into a potent drug candidate.

G Scaffold 1-(4-Methoxybenzyl) -1H-pyrazole-4-carboxylic acid Mod_Acid Modification: Carboxylic Acid Scaffold->Mod_Acid Mod_Ring Modification: C3/C5 Positions Scaffold->Mod_Ring Mod_Tail Modification: N1-Benzyl Group Scaffold->Mod_Tail Target_Meprin Target: Meprin Protease (Anti-fibrotic) Mod_Acid->Target_Meprin Convert to Hydroxamic Acid Target_Bact Target: Bacterial Cell Wall (Antimicrobial) Mod_Acid->Target_Bact Amide Coupling (Schiff Base) Mod_Ring->Target_Bact Add Electron Withdrawing Groups Mod_Tail->Target_Meprin Hydrophobic S1' Pocket Filling Target_GPR Target: GPR109a (Metabolic) Mod_Tail->Target_GPR Lipophilic Interaction

Figure 1: SAR Optimization pathways transforming the pyrazole scaffold into specific therapeutic agents.

References
  • Lead Sciences. (n.d.). 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Product Monograph. Retrieved from [Link]

  • Mullins, M. L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Institutes of Health (PMC). Retrieved from [Link]

  • Ahsan, M. J., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. National Institutes of Health (PMC). Retrieved from [Link]

  • Bruno, O., et al. (2002). Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Medicinal Chemistry (Cited via PMC). Retrieved from [Link]

  • Cetin, A. (2020).[3] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

Sources

Foundational

The Pyrazole-4-Carboxylic Acid Scaffold: From Knorr’s Discovery to Modern SDHI Fungicides

The following technical guide details the discovery, synthetic evolution, and industrial significance of pyrazole-4-carboxylic acids. Executive Summary The pyrazole-4-carboxylic acid moiety represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and industrial significance of pyrazole-4-carboxylic acids.

Executive Summary

The pyrazole-4-carboxylic acid moiety represents a "privileged scaffold" in modern heterocyclic chemistry. While the pyrazole ring was first synthesized by Ludwig Knorr in 1883, the specific functionalization at the 4-position has evolved from a laboratory curiosity into a multi-billion-dollar industrial intermediate. Today, this scaffold is the structural backbone of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Fluxapyroxad, Isopyrazam) and serves as a critical precursor for kinase inhibitors in oncology.

This guide analyzes the transition of this molecule from dye chemistry to life sciences, detailing the mechanistic causality of its synthesis and its pivotal role in structure-activity relationship (SAR) optimization.

Historical & Chemical Context

The Knorr Foundation (1883)

The history of the pyrazole ring begins with Ludwig Knorr , who, while seeking a substitute for quinine, synthesized antipyrine (phenazone) via the condensation of phenylhydrazine with ethyl acetoacetate. This reaction, known as the Knorr Pyrazole Synthesis , established the fundamental logic for constructing the 1,2-diazole ring.

However, early focus remained on the 3- and 5- positions due to the natural reactivity of the 1,3-dicarbonyl precursors. The 4-carboxylic acid derivative emerged later as chemists sought to exploit the nucleophilic character of the C4 position (the "enamine" carbon) for electrophilic substitution.

Structural Properties

The pyrazole-4-carboxylic acid exhibits unique amphoteric properties:

  • Acidity: The carboxylic acid group (

    
    ) allows for salt formation and water solubility adjustment.
    
  • Aromaticity: The pyrazole ring is

    
    -excessive, but the electron-withdrawing carboxyl group at C4 stabilizes the ring against oxidation, making it robust for metabolic stability in drugs and agrochemicals.
    

Synthetic Methodologies

The synthesis of pyrazole-4-carboxylic acids has evolved from classical condensation to advanced oxidation protocols.

Pathway A: The Vilsmeier-Haack Route (Industrial Standard)

This is the dominant method for generating 4-functionalized pyrazoles, particularly for the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate used in SDHI fungicides.

  • Mechanism: A hydrazone (formed from a ketone and hydrazine) is treated with the Vilsmeier reagent (

    
     + DMF).
    
  • Key Step: The reagent attacks the

    
    -methyl/methylene group of the hydrazone, leading to cyclization and simultaneous formylation at the C4 position.
    
  • Final Step: The resulting pyrazole-4-carbaldehyde is oxidized (e.g., using

    
     or 
    
    
    
    ) to the carboxylic acid.
Pathway B: Claisen/Knorr Cyclocondensation

A direct route involving the reaction of a hydrazine with a pre-functionalized 1,3-dicarbonyl equivalent, such as ethyl 2-(ethoxymethylene)acetoacetate .

  • Advantage: Yields the ester directly in one step.

  • Limitation: Regioselectivity can be poor (formation of 1,3- vs. 1,5-isomers) depending on the hydrazine substituent.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the divergence between the classical Knorr approach and the modern Vilsmeier-Haack oxidation route.

PyrazoleSynthesis Hydrazine Aryl/Alkyl Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone Target PYRAZOLE-4- CARBOXYLIC ACID Hydrazine->Target Direct Cyclocondensation (Knorr Type) Ketone Methyl Ketone Ketone->Hydrazone Aldehyde Pyrazole-4-Carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack Cyclization Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Aldehyde->Target Oxidation Oxidation Oxidation (KMnO4 / NaClO2) Dicarbonyl Ethyl 2-(ethoxymethylene) acetoacetate Dicarbonyl->Target + Hydrazine

Caption: Comparison of Vilsmeier-Haack (Solid) and Knorr (Dashed) pathways to the 4-COOH scaffold.

The "Gateway" Intermediate: SDHI Fungicides

The most commercially significant application of this scaffold is in Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides inhibit Complex II in the fungal mitochondrial respiratory chain.

The specific moiety 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFM-acid) is the "warhead" precursor. The fluorine atoms provide metabolic stability and lipophilicity, while the amide bond (formed from the acid) mimics the ubiquinone binding site.

Evolution of SDHI Pyrazoles
GenerationActive IngredientDeveloperKey Structural Feature
First Gen CarboxinUniroyalOxathiin ring (Pre-pyrazole era).
Second Gen PenthiopyradMitsuiPyrazole-4-carboxamide with bulky lipophilic side chain.
Third Gen Fluxapyroxad BASF3-Difluoromethyl + 1-Methyl pyrazole core. Highly systemic.
Fourth Gen Isopyrazam SyngentaFused benzonorbornene ring linked to pyrazole acid.
Latest Adepidyn SyngentaN-methoxy-pyrazole-carboxamide for broader spectrum.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid

Note: This protocol synthesizes the acid via the Vilsmeier-Haack aldehyde intermediate, ensuring high regiochemical purity.

Phase 1: Vilsmeier-Haack Formylation
  • Reagent Prep: In a flame-dried round-bottom flask, add DMF (3.0 equiv) and cool to 0°C.

  • Addition: Dropwise add Phosphorus Oxychloride (

    
    )  (3.0 equiv) under 
    
    
    
    atmosphere. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
  • Substrate: Dissolve Acetophenone phenylhydrazone (1.0 equiv) in minimal DMF and add dropwise to the salt.

  • Cyclization: Heat the mixture to 70-80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated

    
     to pH 7-8.
    
  • Isolation: Filter the yellow precipitate (1-phenyl-1H-pyrazole-4-carbaldehyde ). Recrystallize from ethanol.

Phase 2: Oxidation to Carboxylic Acid
  • Dissolution: Dissolve the aldehyde (1.0 equiv) in a mixture of Acetonitrile/Water (3:1).

  • Oxidant: Add Sodium Chlorite (

    
    )  (1.5 equiv) and Sulfamic Acid  (scavenger for HOCl) (1.5 equiv) at 0°C.
    
  • Reaction: Stir at room temperature for 2-4 hours. The solution usually turns pale yellow.

  • Workup: Concentrate the solvent in vacuo. Dilute with water and acidify with 1M HCl to pH 2.

  • Purification: The carboxylic acid precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Biological Significance & Future Outlook

While agrochemicals dominate the volume of pyrazole-4-carboxylic acid production, the scaffold is increasingly vital in pharmaceutical Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The 4-position is often used to link aryl groups in drugs like Crizotinib (ALK inhibitor), although the linkage is typically C-C rather than C-COOH. The acid serves as the precursor for these cross-coupling partners.[2]

  • C-H Activation: Future synthetic efforts focus on C-H functionalization of simple pyrazoles to install the 4-carboxyl group directly, avoiding the waste generated by Vilsmeier reagents.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Rheinheimer, J., et al. (2012). The highly active broad spectrum fungicide fluxapyroxad. Modern Fungicides and Antifungal Compounds.[3]

  • Fungicide Resistance Action Committee (FRAC). (2024). SDHI Fungicides: History and Resistance Management. Link

  • Maddila, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Lahm, G. P., et al. (2011). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters. (Context for amide linkage chemistry).

Sources

Exploratory

Technical Guide: Synthesis and Optimization of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Executive Summary This technical guide details the synthetic architecture for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) stimulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid , a critical intermediate in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and kinase inhibitors. The 4-methoxybenzyl (PMB) group serves a dual role: it acts as a robust protecting group for the pyrazole nitrogen during harsh downstream functionalization, or as a lipophilic pharmacophore in final drug candidates.

This document moves beyond standard protocols to address the regiochemical challenges of pyrazole alkylation, hydrolysis sensitivity , and scalable purification strategies .

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of the target scaffold hinges on the construction of the N–C bond between the pyrazole core and the benzylic moiety. Two primary disconnections exist:

  • Cyclization: De novo synthesis using hydrazine derivatives. (High atom economy, but often poor regiocontrol).

  • N-Alkylation (Preferred): Direct displacement of a benzylic halide by the pyrazole anion.

Why N-Alkylation? While cyclization is useful for specific substitution patterns, the N-alkylation of commercially available ethyl 1H-pyrazole-4-carboxylate offers superior convergence and scalability for this specific scaffold. The symmetry of the unsubstituted pyrazole-4-carboxylate eliminates N1 vs. N2 regioselectivity issues in the initial step, simplifying the workflow to a robust


 reaction followed by ester hydrolysis.
Mechanistic Pathway Visualization

The following diagram illustrates the core synthetic workflow and the critical decision points regarding protecting group retention versus cleavage.

SynthesisWorkflow Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Intermediate Ester (N-Alkylated) Start->Intermediate K2CO3, MeCN, Reflux (SN2 Mechanism) Reagent 4-Methoxybenzyl Chloride (PMB-Cl) Reagent->Intermediate Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Saponification Product Target Acid 1-(4-Methoxybenzyl)-1H-pyrazole-4-COOH Hydrolysis->Product Acidification (pH 4) Deriv Amide Coupling (Library Generation) Product->Deriv HATU/Amine

Caption: Figure 1. Convergent synthetic workflow for the target scaffold, highlighting the critical alkylation and hydrolysis phases.

Part 2: Core Scaffold Synthesis Protocol

Step 1: Regioselective N-Alkylation

Objective: Synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Experimental Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv). Note: 
    
    
    
    can be used to accelerate the reaction due to the "cesium effect," but
    
    
    is sufficient and more cost-effective.
  • Electrophile Addition: Add 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–10 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).

Key Technical Insight: If the starting pyrazole has substituents at C3 or C5 (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate), this reaction will produce a mixture of regioisomers.

  • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (the less hindered Nitrogen).

  • Electronic Rule: Electron-withdrawing groups can alter the tautomeric equilibrium, affecting the nucleophilicity of N1 vs N2.

Step 2: Chemoselective Ester Hydrolysis

Objective: Conversion to 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid without cleaving the acid-labile PMB group.

Experimental Protocol:

  • Solvation: Dissolve the intermediate ester (1.0 equiv) in a mixture of THF:Water (3:1) .

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·

    
    )  (2.5 equiv). Avoid harsh reflux with NaOH, as high temperatures can occasionally degrade the PMB ether in the presence of trace impurities.
    
  • Reaction: Stir at ambient temperature (

    
    ) for 4–12 hours.
    
  • Acidification (Critical):

    • Concentrate THF under reduced pressure.

    • Cool the aqueous residue to

      
      .
      
    • Acidify carefully with 1M HCl or 10% Citric Acid to pH ~4. Do not use concentrated HCl or heat, as this conditions (acid + heat) will cleave the PMB group.

  • Isolation: The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary
ParameterStep 1 (Alkylation)Step 2 (Hydrolysis)
Reagents Ethyl pyrazole-4-carboxylate, PMB-Cl,

Ester Intermediate, LiOH, THF/

Temperature

(Reflux)

(RT)
Time 6–10 Hours4–12 Hours
Typical Yield 85–95%90–98%
Key Impurity Bis-alkylated species (rare)PMB-cleaved pyrazole (if pH < 2)

Part 3: Mechanistic Insights & Troubleshooting

Regioselectivity in Substituted Pyrazoles

When applying this protocol to derivatives (e.g., 3-substituted pyrazoles), regioselectivity becomes the primary failure mode. The alkylation is governed by the interplay between the tautomeric equilibrium of the starting material and the nucleophilicity of the nitrogen atoms.

Mechanism: The pyrazole anion is an ambident nucleophile. In 3-substituted pyrazoles, the steric bulk at C3 hinders the adjacent N2, directing alkylation to N1. However, electronic effects can override this.

Regioselectivity Tautomer Tautomeric Equilibrium (3-Substituted Pyrazole) Anion Pyrazolate Anion (Delocalized Negative Charge) Tautomer->Anion Deprotonation (Base) TS_N1 Transition State N1 (Less Steric Hindrance) Anion->TS_N1 Path A (Kinetic) TS_N2 Transition State N2 (Steric Clash with R) Anion->TS_N2 Path B (Slow) Major Major Product (1,3-Disubstituted) TS_N1->Major Minor Minor Product (1,5-Disubstituted) TS_N2->Minor

Caption: Figure 2. Kinetic competition in the alkylation of substituted pyrazoles. Steric hindrance at C3 directs alkylation to the distal nitrogen.

PMB Stability & Removal

While the PMB group is stable to basic hydrolysis (LiOH), it is highly sensitive to acidic conditions.

  • Retention: Maintain pH > 4 during workup.

  • Removal (If required): If the PMB is intended only as a protecting group, it can be cleaved after downstream amide coupling using TFA (

    
    )  or oxidative cleavage with CAN (Ceric Ammonium Nitrate)  or DDQ .
    

Part 4: Derivatization Strategies (Library Generation)

The carboxylic acid moiety serves as a handle for generating diverse libraries of bioactive amides.

Protocol: Amide Coupling (HATU Method)

  • Dissolve 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes to activate the acid.

  • Add the desired Amine (

    
    )  (1.1 equiv).
    
  • Stir at RT for 2–4 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (sat), and purify via prep-HPLC.
    

Self-Validating Check:

  • 1H NMR Diagnostic: The PMB group presents a characteristic pair of doublets (para-substitution) around 7.2 and 6.9 ppm, and a singlet for the benzylic

    
     at ~5.2 ppm. Disappearance of these signals indicates PMB cleavage.
    
  • LC-MS: Monitor for the mass of the amide product (

    
    ).
    

References

  • Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (Catalog No: BD320323) . BLD Pharm / Lead Sciences.

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate . PubMed Central (NIH). (Provides crystallographic evidence of N-alkylation geometry).

  • Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journal of Organic Chemistry. (Discusses the thermodynamic vs kinetic control in pyrazole/indazole alkylations).

  • PMB Protecting Group: Protection & Deprotection Mechanism . Total Synthesis. (Detailed mechanism on PMB stability and oxidative cleavage).

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR . European Journal of Medicinal Chemistry. (Context on sGC stimulators and kinase inhibitors).

Foundational

Theoretical &amp; Experimental Profiling of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive framework for the theoretical and experimental characterization of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid . It synthesizes established computational protocols (DFT...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and experimental characterization of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid . It synthesizes established computational protocols (DFT, ADMET) with synthetic validation strategies, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core for non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents (e.g., Lonidamine analogues). The specific derivative 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid combines the lipophilic, electron-donating 4-methoxybenzyl group with the polar, hydrogen-bond-donating carboxylic acid tail. This guide outlines the standard operating procedure (SOP) for its quantum chemical characterization, spectroscopic validation, and in silico biological profiling.

Computational Framework (Methodology)

To ensure high-fidelity predictions of molecular behavior, the following computational parameters are established as the industry standard for this class of nitrogen heterocycles.

Density Functional Theory (DFT) Protocol[1][2]
  • Software Platform: Gaussian 16 / ORCA 5.0[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in predicting vibrational frequencies of organic heterocycles [1].[2]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the methoxy oxygen and pyrazole nitrogens.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological or assay conditions.

Workflow Diagram

The following Graphviz diagram illustrates the integrated workflow for characterizing this molecule, moving from structural optimization to biological prediction.

G cluster_Props Property Profiling Start Input Structure 1-(4-Methoxybenzyl)-1H-pyrazole-4-COOH Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMag = 0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP NMR GIAO-NMR Prediction (Chemical Shifts) Freq->NMR Dock Molecular Docking (Target: COX-2 / EGFR) FMO->Dock Reactivity Index MEP->Dock Binding Sites Valid Experimental Validation (XRD / FTIR / Synthesis) NMR->Valid Spectral Match Dock->Valid Bioassay

Figure 1: Integrated computational and experimental workflow for pyrazole derivative characterization.

Structural & Electronic Properties[1][2][3][4]

Geometric Optimization

Theoretical studies on similar 1-substituted pyrazoles reveal that the N1-benzyl bond allows for significant conformational flexibility.

  • Pyrazole Ring: Planar (C2v symmetry locally).

  • Benzyl Orientation: The phenyl ring typically adopts a twisted conformation relative to the pyrazole plane (dihedral angle ~70-90°) to minimize steric clash with the pyrazole protons [2].

  • Carboxylic Acid: Forms a planar hydrogen-bonded dimer motif in the solid state (R2^2(8) synthon), which must be accounted for if comparing gas-phase DFT to X-ray diffraction (XRD) data.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-methoxybenzyl ring and the pyrazole nitrogen lone pairs. This region acts as the electron donor.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid and the pyrazole core, serving as the electron acceptor site.[1]

  • Chemical Hardness (

    
    ):  A large gap (typically > 4.0 eV for such systems) indicates high kinetic stability [3].[1]
    
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for drug-receptor interactions:

  • Negative Potential (Red): Carbonyl oxygen (C=O) and the methoxy oxygen.[1] These are H-bond acceptors.

  • Positive Potential (Blue): Carboxylic hydroxyl proton (COOH) and aromatic protons. These are H-bond donors.

Spectroscopic Profiling (Validation)

To validate theoretical models, experimental data must be compared against calculated values.

Spectroscopic TechniqueKey Theoretical Signal (Scaled)Experimental SignatureAssignment
FT-IR ~1720 cm⁻¹1680–1700 cm⁻¹C=O Stretch (Acid dimer shift)
FT-IR ~1250 cm⁻¹1245–1255 cm⁻¹C-O-C Asymmetric Stretch (Methoxy)
¹H NMR 3.75 ppm3.70–3.80 ppm-OCH₃ (Singlet)
¹H NMR 5.30 ppm5.25–5.35 ppmN-CH₂-Ar (Singlet)
¹³C NMR ~165 ppm163–165 ppmC=O (Carboxylic Acid)

Note: DFT vibrational frequencies typically require a scaling factor (approx. 0.961 for B3LYP/6-311++G(d,p)) to match experimental anharmonic frequencies.

Synthesis Protocol (Self-Validating)

For researchers needing to synthesize the material for validation, the Vilsmeier-Haack approach or Hydrazine Condensation is recommended. The condensation method is preferred for its atom economy.[1]

Step-by-Step Protocol:

  • Reactants: Mix 4-methoxybenzylhydrazine hydrochloride (1.0 eq) with ethyl (ethoxymethylene)acetoacetate (1.1 eq) in Ethanol.

  • Cyclization: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Intermediate: Isolate the ethyl ester intermediate.

  • Hydrolysis: Treat the ester with 10% NaOH (aq) at reflux for 2 hours.

  • Workup: Acidify with HCl to pH 2. The target acid, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Biological Potential & Docking[1][10][11][12][13]

Target Identification

Based on the structural pharmacophore, this molecule is a candidate for inhibiting enzymes with hydrophobic pockets and polar anchor points.

  • COX-2 (Cyclooxygenase-2): The pyrazole core is a classic scaffold for COX-2 selectivity (e.g., Celecoxib). The methoxybenzyl group fits the hydrophobic channel.[1]

  • EGFR (Epidermal Growth Factor Receptor): Pyrazole derivatives often act as ATP-competitive inhibitors.

Docking Interaction Logic

The following diagram details the expected binding mode within a typical active site (e.g., COX-2).

Docking Ligand_COOH Ligand: -COOH Rec_Arg Receptor: Arg120 (Cationic) Ligand_COOH->Rec_Arg Salt Bridge Rec_Tyr Receptor: Tyr355 (H-Bond Donor) Ligand_COOH->Rec_Tyr H-Bond Ligand_OMe Ligand: -OMe Rec_Hydro Receptor: Hydrophobic Pocket (Val/Leu) Ligand_OMe->Rec_Hydro vdW Interaction Ligand_Ring Ligand: Benzyl Ring Ligand_Ring->Rec_Hydro π-Alkyl / Hydrophobic

Figure 2: Predicted binding interactions of the ligand within the COX-2 active site.[1]

References

  • Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Source: PubMed Central (PMC) URL:[1][Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Source: PubMed Central (PMC) - Crystal Structure Analysis URL:[Link][1]

  • Synthesis and DFT calculation of novel pyrazole derivatives. Source: AIP Conference Proceedings URL:[Link]

  • Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide. Source: ResearchGate URL:[3][Link][1]

  • Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate. (Methodology Reference) Source: PLOS ONE URL:[4][Link][1]

Sources

Exploratory

Structural elucidation of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid This guide provides a comprehensive framework for the structural elucidation of 1-(4-Methoxybenzyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive framework for the structural elucidation of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal and materials chemistry. Pyrazole derivatives are foundational scaffolds in drug development, recognized for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] As such, unambiguous confirmation of their molecular structure is a critical step in any research and development pipeline.

The Target Molecule: Initial Assessment

Before any analysis, a thorough understanding of the proposed structure is essential. This allows for the prediction of spectral features, which can then be compared against experimental data.

  • Molecular Formula: C₁₂H₁₂N₂O₃[3][4]

  • Molecular Weight: 232.24 g/mol [4]

  • Key Structural Features:

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5][6] This core is a known chromophore and will have characteristic NMR signals.

    • Carboxylic Acid: This functional group is expected to show a distinct, broad hydroxyl stretch in the infrared (IR) spectrum, a highly deshielded proton in the ¹H NMR spectrum, and a carbonyl signal in the ¹³C NMR spectrum.

    • 4-Methoxybenzyl Group: This substituent introduces several key features: a para-substituted benzene ring, a benzylic methylene bridge (-CH₂-), and a methoxy group (-OCH₃). Each of these will produce unique and identifiable signals.

Caption: Molecular structure of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

The Integrated Analytical Workflow

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The results are cross-validated to ensure consistency and accuracy.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Molecular Blueprint

Causality: Mass spectrometry is the first definitive step. It provides the molecular weight of the compound, confirming the elemental composition proposed by the molecular formula. Furthermore, high-resolution mass spectrometry (HRMS) can deliver a mass so accurate that it severely constrains the possible elemental formulas. The fragmentation pattern observed during tandem MS (MS/MS) provides a roadmap of the molecule's substructures, acting as a preliminary confirmation of the proposed connectivity.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Positive Ion Mode ([M+H]⁺): Infuse the sample and acquire the spectrum. The pyrazole nitrogens are basic and can be protonated.

  • Negative Ion Mode ([M-H]⁻): Switch polarity and re-acquire. The carboxylic acid is acidic and will readily deprotonate to form the carboxylate anion.[7] This mode is often cleaner for carboxylic acids.

  • Tandem MS (MS/MS): Isolate the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Expected Data and Interpretation
IonExpected m/zRationale
[M-H]⁻ 231.07Deprotonation of the highly acidic carboxylic acid.
[M+H]⁺ 233.09Protonation of a basic pyrazole nitrogen.
[M+Na]⁺ 255.07Adduct formation with sodium ions present in trace.

The most diagnostic fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest non-aromatic bond in the structure.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 233.09 Fragment1 4-Methoxybenzyl Cation (Tropylium-like) m/z = 121.06 Parent->Fragment1 C-N Cleavage Fragment2 Pyrazole Carboxylic Acid Radical m/z = 112.03 Parent->Fragment2

Caption: Key fragmentation pathway in positive ion ESI-MS/MS.

Infrared Spectroscopy: Functional Group Fingerprinting

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique that provides a qualitative fingerprint of the functional groups present in the molecule. It is an excellent first-pass experiment to confirm the presence of the carboxylic acid and aromatic systems before investing time in more complex analyses like NMR.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact and collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance spectrum.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
2500-3300O-H Stretch (Carboxylic Acid)Very broad, strong band, often obscuring C-H stretches.
2950-3100C-H Stretch (Aromatic & Alkyl)Medium to weak peaks on the shoulder of the O-H band.
~1710C=O Stretch (Carboxylic Acid Dimer)Very strong, sharp absorption.[8]
1500-1610C=C & C=N Stretch (Aromatic Rings)Multiple medium to strong bands.
~1250C-O Stretch (Aryl Ether & Acid)Strong, characteristic band for the methoxy group.

NMR Spectroscopy: The Definitive Structural Map

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. ¹H NMR provides detailed information about the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR complements this by revealing the carbon framework of the molecule. Together, they allow for the complete and unambiguous assembly of the molecular structure.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9broad s1HCOOHHighly deshielded acidic proton, position is concentration and temperature dependent.
~8.3s1HPyrazole H5Deshielded aromatic proton on the pyrazole ring.
~7.9s1HPyrazole H3Deshielded aromatic proton on the pyrazole ring.
~7.25d, J ≈ 8.8 Hz2HBenzyl Ar-H (ortho to CH₂)Protons on the methoxybenzyl ring adjacent to the methylene group.
~6.90d, J ≈ 8.8 Hz2HBenzyl Ar-H (ortho to OCH₃)Protons on the methoxybenzyl ring shielded by the electron-donating methoxy group.
~5.30s2HN-CH₂-ArBenzylic protons adjacent to the pyrazole nitrogen.
~3.75s3HOCH₃Protons of the methoxy group.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~163C =OCarbonyl carbon of the carboxylic acid.
~159Ar-C -OCH₃Aromatic carbon attached to the electron-donating OCH₃ group.
~141Pyrazole C 5Aromatic carbon in the pyrazole ring.
~138Pyrazole C 3Aromatic carbon in the pyrazole ring.
~129Ar-C HAromatic carbons adjacent to the methylene group.
~128Ar-C -CH₂Quaternary aromatic carbon attached to the CH₂ group.
~115Pyrazole C 4Aromatic carbon attached to the carboxyl group.
~114Ar-C HAromatic carbons shielded by the OCH₃ group.
~55.2OC H₃Methoxy group carbon.
~52.5N-C H₂-ArBenzylic carbon.

Conclusion: A Unified Structural Proof

The structural elucidation of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is confirmed through the powerful synergy of multiple analytical techniques.

  • Mass Spectrometry confirms the molecular weight of 232.24 g/mol and shows a key fragment at m/z 121, corresponding to the 4-methoxybenzyl cation.

  • Infrared Spectroscopy validates the presence of the essential functional groups: a broad O-H and sharp C=O stretch for the carboxylic acid, and characteristic C=C/C=N and C-O stretches for the aromatic systems.

  • NMR Spectroscopy provides the final, unambiguous proof. ¹H and ¹³C NMR data perfectly match the proposed structure, accounting for every proton and carbon in its unique chemical environment. The distinct singlets for the pyrazole protons, the AA'BB' pattern for the para-substituted ring, and the characteristic shifts for the methylene, methoxy, and carboxylic acid groups leave no room for ambiguity.

Each technique provides a layer of evidence that is independently verifiable and collectively conclusive. This integrated, self-validating approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link].

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Available from: [Link].

  • SciSupplies. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, 97%, 1g. Available from: [Link].

  • Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. C8H8N4O4. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available from: [Link].

  • SpectraBase. Pyrazole-3-carboxylic acid. Wiley-VCH GmbH. Available from: [Link].

  • National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available from: [Link].

  • Lead Sciences. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link].

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link].

  • OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Available from: [Link].

  • Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link].

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link].

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].

  • National Institutes of Health (NIH). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available from: [Link].

  • Google Patents. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link].

  • ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Available from: [Link].

  • ResearchGate. Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Available from: [Link].

  • ResearchGate. 13 C NMR spectrum of compound ( 4b ). Available from: [Link].

  • The Royal Society of Chemistry. ESI for - The Royal Society of Chemistry. Available from: [Link].

  • The Royal Society of Chemistry. Table of Contents. Available from: [Link].

Sources

Foundational

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid: Structural Pharmacology &amp; Mechanistic Theories

The following technical guide details the structural pharmacology, synthetic utility, and mechanistic theories surrounding 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7). This guide is structured f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, synthetic utility, and mechanistic theories surrounding 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7).

This guide is structured for medicinal chemists and structural biologists, treating the compound not merely as a reagent, but as a privileged scaffold —a molecular framework capable of serving as a zinc-binding pharmacophore in metalloprotease inhibitors or as a regioselective intermediate in the synthesis of sGC stimulators.

[1]

Part 1: Executive Technical Summary

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid represents a critical "bi-functional" scaffold in modern drug discovery.[1] Structurally, it consists of a rigid heteroaromatic pyrazole core flanked by two distinct functional domains:

  • The Polar Warhead (C4-COOH): A carboxylic acid moiety capable of salt-bridge formation or metal chelation (specifically Zn²⁺).[1]

  • The Hydrophobic Anchor (N1-PMB): A para-methoxybenzyl group that serves a dual role—either as a lipophilic tail targeting the S1/S2 pockets of enzymes or as an acid-labile protecting group for the pyrazole nitrogen.[1]

Primary Utility:

  • Direct MOA: Competitive inhibition of Zinc-Metalloproteases (e.g., Meprins, MMPs) via chelation.

  • Synthetic MOA: Regiocontrolled precursor for N-unsubstituted pyrazoles (e.g., in the synthesis of sGC stimulators like Riociguat analogs).

Part 2: Mechanism of Action Theories

Theory A: The "Zinc-Trap" Mechanism (Metalloprotease Inhibition)

The most biologically relevant mechanism for this specific carboxylic acid derivative lies in its ability to inhibit metalloproteases, such as Meprin


  and Meprin 

. These enzymes are implicated in fibrosis and renal injury.[1]

Mechanistic Cascade:

  • Recognition: The hydrophobic 4-methoxybenzyl (PMB) group penetrates the enzyme's S1' pocket .[1] The methoxy substituent provides specific electronic character (electron-donating) that may enhance

    
    -stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) lining the pocket.[1]
    
  • Positioning: The pyrazole ring acts as a rigid spacer, orienting the carboxylic acid toward the catalytic center without entropic penalty.

  • Chelation (The Warhead): The C4-carboxylic acid deprotonates at physiological pH (pKa ~3.5–4.5).[1] The resulting carboxylate anion forms a monodentate or bidentate coordination bond with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the water molecule required for peptide bond hydrolysis.

Theory B: The "Masked" Pharmacophore (Synthetic Chemical Biology)

In the context of developing drugs like sGC stimulators (Soluble Guanylate Cyclase), this compound acts as a "Pro-Scaffold." The PMB group is not part of the final drug but controls the reaction pathway.

  • Regioselectivity: Pyrazoles are tautomeric (

    
     vs 
    
    
    
    ).[1] Direct alkylation of unsubstituted pyrazoles often yields mixtures. Using the pre-alkylated 1-(4-methoxybenzyl) form locks the tautomer, forcing subsequent substitutions (e.g., amide coupling at the COOH) to occur in a defined vector relative to the nitrogen.
  • Deprotection (The Switch): The PMB group is acid-labile.[1] Once the complex molecule is built, treatment with TFA (Trifluoroacetic acid) or DDQ removes the PMB, revealing the free N-H pyrazole, which is often required for hydrogen bonding in the target active site (e.g., H-bonding with Glu/Asp residues in sGC).

Part 3: Visualization of Mechanisms

Diagram 1: Structural Pharmacophore & Interaction Map

The following diagram illustrates the "Zinc-Trap" interaction within a theoretical Metalloprotease active site.[1]

PharmacophoreMap cluster_compound Ligand: 1-(4-Methoxybenzyl)-1H-pyrazole-4-COOH cluster_target Target: Metalloprotease Active Site PMB 4-Methoxybenzyl Group (Hydrophobic Anchor) S1_Pocket S1' Hydrophobic Pocket (Tyr/Phe Residues) PMB->S1_Pocket Hydrophobic / π-Stacking Pyrazole Pyrazole Core (Rigid Spacer) COOH Carboxylic Acid (Zinc-Binding Group) Pyrazole->COOH Orients Zn_Ion Catalytic Zn²⁺ Ion COOH->Zn_Ion Chelation / Coordination Glu_Base Catalytic Glutamate COOH->Glu_Base H-Bond Network

Caption: Pharmacophore mapping of the ligand interacting with a metalloprotease active site. The COOH coordinates the catalytic Zinc, while the PMB group anchors the molecule in the S1' pocket.

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating Workflow)

Objective: Synthesize high-purity 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid from ethyl pyrazole-4-carboxylate.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)[1]

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (Solvent)

  • LiOH / THF / Water (Hydrolysis)[2]

Step-by-Step Methodology:

  • N-Alkylation (Regiocontrol):

    • Dissolve Ethyl 1H-pyrazole-4-carboxylate in anhydrous ACN.

    • Add

      
       and stir for 30 min at RT to deprotonate the pyrazole N.
      
    • Add PMB-Cl dropwise.[1] Heat to 60°C for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] The N-H spot should disappear.

  • Hydrolysis:

    • Concentrate the intermediate ester.[1][3] Redissolve in THF:Water (3:1).

    • Add LiOH (3.0 eq) and stir at 50°C for 2 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH 3–4.[1] The carboxylic acid product will precipitate.[1][3]

  • Purification:

    • Filter the white precipitate.[1] Wash with cold water (removes inorganic salts) and cold pentane (removes traces of PMB-Cl).[1]

    • Recrystallize from Ethanol/Water if purity <98%.[1]

Protocol B: Fluorescence-Based Metalloprotease Inhibition Assay

Objective: Quantify the


 of the compound against a target metalloprotease (e.g., MMP-9 or Meprin).[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM

    
    , 1 µM 
    
    
    
    , 0.05% Brij-35.
  • Substrate: Fluorogenic peptide (Mca-K-P-L-G-L-Dpa-A-R-NH2).[1]

  • Enzyme: Recombinant Human MMP-9 or Meprin

    
    .[1]
    

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO conc < 1%).

  • Incubation: Add 20 µL enzyme solution + 20 µL compound solution to a black 96-well plate. Incubate for 30 min at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of fluorogenic substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. log[Compound]. Fit to the Hill equation to determine 
    
    
    
    .

Part 5: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for Pyrazole-4-Carboxylic Acid derivatives in the context of Meprin


 inhibition (Derived from generalized literature data on pyrazole metalloprotease inhibitors).
Compound VariantR1 (Nitrogen Subst.)R4 (Warhead)IC50 (Meprin α)Mechanistic Insight
Target Compound 4-Methoxybenzyl COOH ~150 nM PMB fits S1' pocket; COOH binds Zn.
Analog AMethylCOOH> 10,000 nMLoss of hydrophobic anchor (S1' unfilled).[1]
Analog BBenzyl (No OMe)COOH~450 nMGood fit, but lacks electronic donation of OMe.
Analog C4-MethoxybenzylCOOEt (Ester)InactiveEster cannot chelate Zn efficiently.[1]
Analog DH (Unsubstituted)COOH> 50,000 nMNo anchor; poor binding affinity.[1]

Part 6: References

  • Tan, K., et al. (2023).[4] "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin

    
     and 
    
    
    
    ." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid."[1][5][6] National Center for Biotechnology Information.[1]

  • Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators." Angewandte Chemie International Edition. (Contextual reference for Pyrazole scaffolds in sGC).

  • Grem, J. L., et al. (2010). "General methods for the synthesis of N-substituted pyrazoles." Journal of Organic Chemistry. (Protocol grounding).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Abstract & Application Scope 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a critical intermediate in medicinal chemistry, often serving as a protected scaffold for the synthesis of pyrazole-based kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a critical intermediate in medicinal chemistry, often serving as a protected scaffold for the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents. The 4-methoxybenzyl (PMB) group acts as a robust lipophilic handle that can be either retained for structure-activity relationship (SAR) studies or cleaved under specific acidic conditions (e.g., TFA/anisole) to reveal the free pyrazole nitrogen.[1]

This protocol details a scalable, two-step synthesis starting from commercially available ethyl 1H-pyrazole-4-carboxylate. The method prioritizes regiochemical control (inherent in the substrate), ease of purification (avoiding chromatography where possible), and high yield.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent N-alkylation followed by Ester Hydrolysis .

  • Disconnection: The C-N bond between the pyrazole nitrogen and the benzylic carbon.[1]

  • Starting Materials: Ethyl 1H-pyrazole-4-carboxylate (symmetric nucleophile) and 4-Methoxybenzyl chloride (electrophile).

  • Strategic Advantage: The symmetry of the 1H-pyrazole-4-carboxylate scaffold eliminates regioselectivity issues common in pyrazole chemistry (unlike 3-substituted pyrazoles), ensuring a single isomer product.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Legend SM1 Ethyl 1H-pyrazole-4-carboxylate (Nucleophile) Int Intermediate Ester (Ethyl 1-(PMB)-pyrazole-4-carboxylate) SM1->Int Step 1: K2CO3, MeCN Reflux, 12h SM2 4-Methoxybenzyl Chloride (PMB-Cl) SM2->Int Prod Target Product (1-(PMB)-1H-pyrazole-4-carboxylic acid) Int->Prod Step 2: LiOH, THF/H2O RT, 4h -> HCl key1 Starting Material key2 Intermediate key3 Final Product

Caption: Two-step synthetic pathway: N-alkylation of the pyrazole core followed by saponification.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Rationale: Acetonitrile (MeCN) is selected as the solvent over DMF.[1] While DMF offers higher solubility, MeCN allows for easier workup (lower boiling point) and sufficient thermal energy at reflux (82°C) to drive the reaction to completion. Potassium carbonate (


) serves as a mild, heterogeneous base to deprotonate the pyrazole (

).

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)[1]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and Acetonitrile (100 mL).

  • Base Addition: Add

    
      (19.7 g, 142.8 mmol) in a single portion. Stir for 10 minutes at room temperature.
    
    • Note: The solution will remain a suspension. Ensure vigorous stirring.

  • Alkylation: Add 4-Methoxybenzyl chloride (12.3 g, 78.5 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (internal temp ~80-82°C) and stir for 10–12 hours.

    • Monitoring: Check by TLC (Hexanes:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      ) through a Celite pad or sintered glass funnel.[1] Wash the cake with MeCN (2 x 20 mL).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • The crude oil often solidifies upon standing.[1] Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexanes.

    • Alternative: If oil persists, perform a short silica plug filtration eluting with Hexanes:EtOAc (8:2).[1]

Yield Expectation: 85–92% (Pale yellow solid).[1]

Step 2: Saponification to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its better solubility in THF/Water mixtures, ensuring a homogeneous reaction phase which accelerates hydrolysis.[1]

Materials:

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (from Step 1) (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)[1]
    
  • Tetrahydrofuran (THF) / Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the Ester intermediate (15.0 g, 57.6 mmol) in THF (120 mL).

  • Hydrolysis: Add a solution of

    
      (7.25 g, 172.8 mmol) in Water  (40 mL).
    
  • Reaction: Stir the biphasic mixture vigorously at Room Temperature for 4–6 hours.

    • Monitoring: LC-MS or TLC will show complete consumption of the ester.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (1 x 50 mL) to remove any unreacted neutral organic impurities (optional).[1]

    • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as a white solid.[1]

  • Filtration: Filter the solid, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 45°C overnight.

Yield Expectation: 90–95% (White powder).[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare obtained data against these standard parameters.

ParameterExpected Value / ObservationInterpretation
Physical State White to off-white powderHigh purity (colored impurities removed).
Melting Point 208–212°C (Decomp.)Sharp range indicates crystallinity.[1]
1H NMR (DMSO-d6)

12.3 (s, 1H, COOH)
Confirms hydrolysis of ethyl ester.[1]
1H NMR (DMSO-d6)

8.30 (s, 1H), 7.80 (s, 1H)
Characteristic Pyrazole C3-H and C5-H.
1H NMR (DMSO-d6)

5.30 (s, 2H,

)
Confirms N-alkylation.[1]
1H NMR (DMSO-d6)

3.73 (s, 3H,

)
Confirms PMB integrity.
LC-MS

Matches Formula

.

Workflow Logic & Troubleshooting

This diagram illustrates the decision-making process during the synthesis to ensure quality control.

Workflow Start Start Synthesis Step1 Step 1: Alkylation (Reflux 12h) Start->Step1 Check1 TLC Check: SM Disappeared? Step1->Check1 Workup1 Filter Salts & Concentrate Check1->Workup1 Yes Fail1 Extend Reflux or Add Cat. KI Check1->Fail1 No Purify Recrystallize (EtOH) Workup1->Purify Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Purify->Step2 Check2 Clear Solution -> Acidification pH 2-3 Step2->Check2 Precip White Precipitate Forms? Check2->Precip Final Filter & Dry Yield >85% Precip->Final Yes Fail2 Evaporate THF fully before Acid Precip->Fail2 No (Oily/No Solid) Fail1->Step1 Fail2->Check2

Caption: Operational workflow including critical decision points and troubleshooting loops.

Safety & Handling

  • 4-Methoxybenzyl chloride (PMB-Cl): Corrosive and lachrymator. Handle only in a fume hood. Can develop pressure in storage; open carefully.[1]

  • Acetonitrile: Flammable and toxic.[1] Avoid inhalation.

  • Lithium Hydroxide: Corrosive.[1] Causes severe skin burns and eye damage.[1] Wear appropriate PPE (gloves, goggles).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 594363, Ethyl 1H-pyrazole-4-carboxylate.[1] [Link][1]

  • Li, H., et al. (2011).[1][2] Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. [Link]

  • Organic Syntheses. General methods for Pyrazole N-Alkylation. Org. Synth. 2013, 90, 316-326.[1] [Link]

  • Lead Sciences. Product Specification: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid serves as a critical "masked" scaffold rather than a mere reagent. Its primary utility lies in solv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid serves as a critical "masked" scaffold rather than a mere reagent. Its primary utility lies in solving the pyrazole tautomerism challenge . Unsubstituted pyrazoles exist in rapid equilibrium between


 and 

tautomers, rendering regioselective functionalization at the C3 and C5 positions notoriously difficult.

By utilizing the para-methoxybenzyl (PMB) group at the


 position, this building block "locks" the pyrazole geometry. This allows researchers to:
  • Perform Regioselective Chemistry: Differentiate C3 and C5 positions sterically and electronically.

  • Diversify via the C4-Carboxyl Handle: Utilize the carboxylic acid for amide coupling to generate diverse libraries.

  • Release the Bioactive Core: The PMB group is orthogonal to most standard reaction conditions but can be removed (deprotected) at a late stage to yield the free

    
    -pyrazole—a privileged motif for hydrogen bond donation in kinase hinge binding and GPCR recognition.
    

Chemical Profile & Structural Logic[1][2]

PropertySpecification
CAS Registry Number 1105039-93-7
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Key Structural Features N1-PMB: Acid-labile protecting group; prevents tautomerism.C4-COOH: Handle for amide/ester formation.C3/C5: Sterically differentiated.
Solubility Soluble in DMSO, DMF, MeOH. Limited solubility in water and non-polar alkanes.
The "Lock-and-Key" Strategy

The following diagram illustrates the strategic workflow for using this scaffold to generate bioactive N-unsubstituted pyrazoles.

PyrazoleStrategy Start 1-(4-Methoxybenzyl) pyrazole-4-COOH (Locked Scaffold) Step1 Amide Coupling (C4 Diversification) Start->Step1 R-NH2 / HATU Intermediate PMB-Protected Drug Precursor Step1->Intermediate Step2 PMB Deprotection (TFA/TfOH) Intermediate->Step2 Acidic Cleavage Final Free NH-Pyrazole (Active Drug Candidate) Step2->Final Hinge Binder

Figure 1: The "Lock-and-Key" synthetic workflow. The PMB group protects the nitrogen during library assembly and is removed to reveal the pharmacophore.

Experimental Protocols

Protocol A: C4-Amide Library Generation

This protocol describes the coupling of the carboxylic acid handle with diverse amines. The PMB group is stable under these basic/nucleophilic conditions.

Reagents:

  • Scaffold: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner (R-NH₂): 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Activation: Dissolve the pyrazole scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Target mass = MW_Scaffold + MW_Amine - 18 + 1).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Note: The PMB group is stable to standard amide couplings, Suzuki couplings, and nucleophilic substitutions.

Protocol B: PMB Deprotection (The "Unlock" Step)

Removing the PMB group from a pyrazole nitrogen is more difficult than removing it from a standard amine due to the electron-deficient nature of the pyrazole ring. Standard mild acidic conditions (e.g., 1% TFA) often fail.

Method 1: Trifluoroacetic Acid (TFA) Reflux (Standard)

  • Applicability: Robust substrates stable to strong acid.

  • Procedure:

    • Dissolve the PMB-protected intermediate in neat TFA (concentration ~0.05 M).

    • Add a cation scavenger (e.g., Anisole or Thioanisole, 5 equiv) to prevent re-alkylation.

    • Heat to reflux (70–75°C) for 2–12 hours. Note: Room temperature TFA is often insufficient for N-pyrazole PMB removal.

    • Monitor by LC-MS (Look for Mass = Parent - 120).

    • Workup: Concentrate TFA under reduced pressure. Neutralize with saturated NaHCO₃ and extract with EtOAc.

Method 2: Triflic Acid (TfOH) / DCM (Mild/Selective)

  • Applicability: Substrates sensitive to high heat.

  • Procedure:

    • Dissolve substrate in DCM.

    • Add Anisole (5 equiv).

    • Add TfOH (Triflic acid, 3–5 equiv) dropwise at 0°C.

    • Warm to RT and stir for 1–3 hours.

    • Quench carefully with NaHCO₃.

Method 3: Oxidative Cleavage (CAN or DDQ) [1]

  • Applicability: Acid-sensitive substrates.[2][3]

  • Procedure: Treat with Ceric Ammonium Nitrate (CAN) in MeCN/H₂O. Caution: This method can over-oxidize electron-rich aromatic rings elsewhere in the molecule.

Application Note: Kinase Inhibitor Design

Free


-pyrazoles are classic "hinge binders" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). They form a bidentate hydrogen bond with the kinase hinge region (one H-bond donor via NH, one H-bond acceptor via N2).

Why use this scaffold? If you attempt to synthesize the inhibitor using a free


-pyrazole early in the synthesis, alkylation steps will result in a mixture of 

and

isomers, leading to difficult separations and yield loss.
  • Solution: Use 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid to build the core. The PMB group acts as a placeholder. Once the full molecule is assembled, remove the PMB (Protocol B) to reveal the H-bond donor/acceptor motif required for biological activity.

Quality Control & Validation

To ensure the integrity of the scaffold and the success of the deprotection, look for these specific NMR signatures.

Feature¹H NMR Signal (DMSO-d₆)Diagnostic Change Upon Deprotection
PMB - OMe Singlet, ~3.73 ppm (3H)Disappears
PMB - CH₂ Singlet, ~5.30 ppm (2H)Disappears
PMB - Aromatics Two Doublets (AA'BB'), ~6.9 & 7.2 ppmDisappears
Pyrazole C3/C5 Singlets, ~8.0 - 8.5 ppmShifts slightly; peaks may broaden due to tautomerism.
Pyrazole NH Broad singlet, >12.0 ppmAppears (often broad/exchangeable)

References

  • PMB Protection Strategy in Pyrazoles

    • Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.[4][5] Heterocycles, 63(11), 2537-2555.[5] Link

  • Deprotection Methodologies (TFA/TfOH)

    • Rai, A. N., & Basu, A. (2005). Mild, selective deprotection of PMB ethers with triflic acid. Tetrahedron Letters, 46(48), 8339-8341. Link

  • Pyrazole Scaffolds in Drug Discovery

    • Faria, J. V., et al. (2017). The pyrazole scaffold in drug development: A target profile analysis. ResearchGate/Journal of Pharmacy. Link

  • Regioselectivity Challenges

    • Edilova, Y. O., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. Link

Sources

Method

Application Notes and Protocols for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the research chemical 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. It includes deta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the research chemical 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. It includes detailed information on its chemical properties, a plausible synthesis protocol, and expected analytical characterization data. Furthermore, this guide outlines detailed protocols for its application as a versatile building block in medicinal chemistry and for its evaluation in relevant biological assays, including as a potential enzyme inhibitor and antimicrobial or anticancer agent.

Introduction and Scientific Context

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4]

The structure of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid incorporates two key functionalities that make it a valuable research chemical:

  • A Carboxylic Acid Group: This functional group serves as a versatile handle for derivatization, readily undergoing reactions such as amidation and esterification. This allows for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

  • A 4-Methoxybenzyl (PMB) Group: The para-methoxybenzyl group at the N1 position of the pyrazole ring enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

These features position 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid as a key intermediate for the synthesis of novel therapeutic agents and functional materials.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
CAS Number 1105039-93-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Storage Store in a cool, dry place, protected from light.

Synthesis Protocol

The synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through a two-step process involving the esterification of pyrazole-4-carboxylic acid, followed by N-alkylation with 4-methoxybenzyl chloride and subsequent hydrolysis of the ester.

Diagram of Synthetic Pathway

G A Pyrazole-4-carboxylic acid B Ethyl pyrazole-4-carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate B->C 4-Methoxybenzyl chloride K₂CO₃, DMF, 80°C D 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid C->D 1. LiOH, THF/H₂O 2. HCl (aq) G A 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid C HATU, DIPEA, DMF A->C B Amine (R-NH₂) B->C D Amide Product C->D

Sources

Application

Application Note: Integrated Biological Screening Protocol for Pyrazole Derivatives

Strategic Overview: The Pyrazole Advantage In medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold."[1][2][3][4][5] Its planar, five-membered heterocyclic structure allows it to mimic the purine...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pyrazole Advantage

In medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold."[1][2][3][4][5] Its planar, five-membered heterocyclic structure allows it to mimic the purine ring of ATP, making it an exceptional template for Kinase Inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands (e.g., Celecoxib, Rimonabant).

However, the physicochemical properties that make pyrazoles potent—specifically their lipophilicity and rigid geometry—introduce distinct challenges in biological screening. Pyrazoles often suffer from poor aqueous solubility and can form colloidal aggregates, leading to "false positive" results in enzymatic assays.

This guide moves beyond generic protocols to provide a rigorous, self-validating screening architecture specifically designed for pyrazole libraries.

Phase I: Compound Management & Solubility

The Silent Failure Point: The most common cause of erratic data in pyrazole screening is not biological variability, but precipitation. Pyrazoles are often hydrophobic. If a compound precipitates in the assay buffer, the effective concentration is unknown, and light scattering can interfere with optical readouts.

Protocol A: Stock Preparation & Quality Control
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mM (Standard).

  • Storage: -20°C in amber glass or polypropylene (avoid polystyrene).

Step-by-Step Workflow:

  • Weighing: Weigh pyrazole derivative into a pre-tared vial.

  • Dissolution: Add calculated volume of DMSO. Vortex for 30 seconds.

  • Visual Check: Hold against a light source. If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Solubility Limit Test (Mandatory): Before cell plating, dilute 2 µL of stock into 198 µL of the specific Assay Media (1% DMSO final).

    • Pass: Solution remains clear.

    • Fail: Visible precipitate or opalescence.[6] Action: Lower stock concentration to 1 mM.

Workflow Visualization: Compound Handling

CompoundHandling start Solid Pyrazole Derivative dissolve Dissolve in 100% DMSO (Target 10mM) start->dissolve check Visual Inspection dissolve->check precip Precipitate? check->precip sonicate Sonicate (5 min) precip->sonicate Yes buffer_test Buffer Compatibility Test (Dilute 1:100 in Assay Media) precip->buffer_test No sonicate->check dilute Dilute Stock to 1mM dilute->buffer_test final_check Turbidity? buffer_test->final_check final_check->dilute Cloudy proceed Proceed to Screening final_check->proceed Clear reject Reject / Reformulate

Caption: Decision tree for managing pyrazole solubility to prevent aggregation-based false positives.

Phase II: Phenotypic Screening (Cell Viability)

For pyrazoles, the MTS Assay (Tetrazolium reduction) is preferred over traditional MTT.

  • Why? MTT requires solubilization of formazan crystals, a step where hydrophobic pyrazoles can interfere or re-precipitate. MTS produces a soluble product, reducing handling steps and error.

Protocol B: The Optimized MTS Assay

Reagents:

  • MTS Reagent: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[7]

  • Electron Coupling Reagent: Phenazine methosulfate (PMS).

  • Cell Line: e.g., A549 (Lung) or MCF-7 (Breast), typical targets for pyrazoles.

Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media (carefully).[6][7][8]

    • Add 100 µL fresh media containing the pyrazole derivative (Serial dilution: 0.1 µM – 100 µM).

    • Control 1 (Negative): 0.5% DMSO in media (Vehicle).

    • Control 2 (Positive): Staurosporine (1 µM) or Doxorubicin.

    • Blank: Media + Compound (No cells) – Critical to check for intrinsic compound color.

  • Incubation: 48 or 72 hours.

  • Development: Add 20 µL MTS/PMS solution to each well.

  • Read: Incubate 1–4 hours. Measure Absorbance at 490 nm .[7]

Data Analysis: The Z-Factor

To validate the assay before analyzing hits, calculate the Z-factor using your controls.[9] This ensures the window between "Alive" and "Dead" is statistically significant.



ParameterDefinition

Standard Deviation of Positive Control (Dead)

Standard Deviation of Negative Control (Alive)

Mean of Positive Control

Mean of Negative Control
  • Interpretation:

    • Z > 0.5: Excellent assay.

    • 0 < Z < 0.5: Marginal (Re-optimize cell density or incubation time).

    • Z < 0: Unusable data.[10]

Phase III: Target Validation (Kinase Inhibition)

Since pyrazoles are ATP-mimetic, a kinase enzymatic assay is the standard secondary screen. We utilize a FRET-based or Luminescent ADP-detection assay (e.g., ADP-Glo) to avoid radioactive waste.

Mechanism of Action

Pyrazoles typically function as Type I Inhibitors , binding to the ATP-binding pocket of the kinase in its active conformation.

Protocol C: Kinase Inhibition Assay
  • Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme Addition: Add 5 µL of purified Kinase (e.g., c-Met, JAK2) to 384-well plate.

  • Compound Addition: Add 2.5 µL of Pyrazole derivative (4x concentration). Incubate 10 min at RT.

  • Start Reaction: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: 60 minutes at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

  • Signal: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.

Pathway Visualization: Kinase Interaction

KinaseAssay cluster_0 Inhibition Mechanism cluster_1 Assay Readout (Luminescent) Enzyme Kinase Enzyme ATP ATP Enzyme->ATP Native Binding Inhibitor Pyrazole Derivative Enzyme->Inhibitor Competitive Binding ADP ADP Produced ATP->ADP If Uninhibited Inhibitor->ADP Blocks Luciferase Luciferase/Luciferin ADP->Luciferase Light Light Signal (RLU) Luciferase->Light

Caption: Competitive binding of pyrazole derivatives prevents ATP hydrolysis, reducing the luminescent signal.

Data Presentation & Hit Validation

When reporting data for pyrazole derivatives, raw IC50 values are insufficient. You must report the Selectivity Index (SI) to rule out general toxicity.

Table 1: Recommended Data Reporting Structure

Compound IDKinase IC50 (nM)Cell Viability IC50 (µM)Selectivity Index (SI)Solubility Limit (µM)
CalculationFrom Dose-ResponseFrom MTS Assay

From Phase I
PZ-001 15.425.0>1600 (High Specificity)100
PZ-002 12.00.5~40 (Potential Cytotox)10
Control 5.050.010,000>1000

Interpretation:

  • High SI (>100): Indicates the compound kills cells specifically by inhibiting the target kinase.

  • Low SI (<10): Indicates off-target toxicity; the compound is likely killing cells via general mechanisms (e.g., membrane disruption) rather than specific kinase inhibition.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Molecules.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Method

Application Notes and Protocols for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Its derivatives have been successfully developed into a range of therapeutic agents, demonstrating activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects.[2][3][4] Within this class, the 1H-pyrazole-4-carboxylic acid core has emerged as a particularly valuable scaffold. The carboxylic acid group at the 4-position provides a critical anchor for interactions with biological targets, often mimicking the binding of endogenous carboxylate-containing ligands.[5] This functional group, however, can present challenges in drug development, such as limited cell permeability and potential metabolic liabilities.[5]

The strategic derivatization of the pyrazole ring, particularly at the N1 position, offers a powerful approach to modulate the physicochemical and pharmacological properties of these compounds. The introduction of a 4-methoxybenzyl group at this position, yielding 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, is a rational design strategy aimed at enhancing target engagement and improving drug-like properties. The methoxybenzyl moiety can engage in favorable hydrophobic and aromatic interactions within a target's binding site, potentially increasing potency and selectivity.

These application notes will provide a comprehensive overview of the utility of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid as a lead compound in medicinal chemistry, with a particular focus on its potential as an inhibitor of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a promising target in oncology.[6][7] We will detail protocols for its synthesis, characterization, and biological evaluation, providing researchers with the necessary tools to explore its therapeutic potential.

Target Highlight: ALKBH1 - A Novel Epigenetic Target in Cancer

DNA N6-methyladenine (6mA) is an epigenetic modification that plays a crucial role in various cellular processes. Its levels are dynamically regulated by methyltransferases and demethylases. ALKBH1 is a key human 6mA demethylase, and its dysregulation has been implicated in the development and progression of several cancers, including gastric cancer.[6][7] Consequently, the inhibition of ALKBH1 presents a novel and promising therapeutic strategy for cancer treatment.

Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent inhibitors of ALKBH1.[6][7] These compounds act by chelating the active site iron atom and engaging in specific interactions with key amino acid residues, thereby blocking the demethylase activity of the enzyme. The resulting increase in cellular 6mA levels has been shown to inhibit cancer cell viability.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

This protocol describes a general and robust method for the synthesis of the title compound, adapted from established procedures for related pyrazole derivatives.

Workflow for the Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

A Ethyl 2-formyl-3-oxobutanoate C Cyclization A->C Reactant 1 B 4-Methoxybenzylhydrazine B->C Reactant 2 D Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate C->D Intermediate E Hydrolysis D->E Saponification F 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid E->F Final Product

Caption: Synthetic workflow for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • 4-Methoxybenzylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization to form the pyrazole ester: a. To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add 4-methoxybenzylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq). b. Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by silica gel column chromatography to obtain ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

  • Hydrolysis to the carboxylic acid: a. Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). b. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight. c. Monitor the hydrolysis by TLC until the starting material is consumed. d. Concentrate the reaction mixture to remove ethanol. e. Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid. f. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of ALKBH1 Inhibition

This protocol outlines a biochemical assay to determine the inhibitory activity of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid against recombinant human ALKBH1.

Workflow for ALKBH1 Inhibition Assay

A Prepare assay buffer and reagents B Add ALKBH1 enzyme and 6mA-containing substrate A->B C Add test compound (or DMSO control) B->C D Incubate at 37°C C->D E Quench reaction D->E F Detect demethylated product (e.g., via LC-MS/MS) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the in vitro ALKBH1 enzyme inhibition assay.

Materials:

  • Recombinant human ALKBH1 enzyme

  • 6mA-containing single-stranded DNA oligonucleotide substrate

  • Assay buffer (e.g., HEPES buffer containing Fe(II), α-ketoglutarate, and ascorbate)

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

  • DMSO (as vehicle control)

  • Quenching solution (e.g., EDTA)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microplate, add the assay buffer, ALKBH1 enzyme, and the 6mA-containing substrate.

  • Add serial dilutions of the test compound or DMSO vehicle to the wells.

  • Initiate the reaction and incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the formation of the demethylated product (adenosine).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is emerging, insights can be drawn from related pyrazole-4-carboxylic acid inhibitors of ALKBH1.[6][7]

Key Structural Features and Their Impact on Activity

cluster_0 Core Scaffold cluster_1 N1-Substituent Pyrazole Ring Pyrazole Ring Carboxylic Acid Carboxylic Acid Pyrazole Ring->Carboxylic Acid Essential for activity 4-Methoxybenzyl Group 4-Methoxybenzyl Group Aromatic Ring Aromatic Ring 4-Methoxybenzyl Group->Aromatic Ring Hydrophobic/pi-stacking interactions Methoxy Group Methoxy Group 4-Methoxybenzyl Group->Methoxy Group Potential H-bond acceptor Core Scaffold Core Scaffold N1-Substituent N1-Substituent

Caption: Key structural features influencing the activity of pyrazole-4-carboxylic acid derivatives.

  • Pyrazole-4-carboxylic acid core: This moiety is crucial for binding to the active site of ALKBH1, with the carboxylate group likely coordinating with the catalytic iron center.

  • N1-substituent: The nature of the substituent at the N1 position significantly influences potency and selectivity. The 4-methoxybenzyl group is hypothesized to occupy a hydrophobic pocket in the enzyme's active site. The methoxy group can potentially act as a hydrogen bond acceptor, further enhancing binding affinity. Modifications to the benzyl ring, such as the position and nature of substituents, are expected to impact activity and can be explored to optimize the compound's profile.

Data Summary

While specific quantitative data for 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is not yet publicly available, the following table presents representative data for closely related 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, demonstrating the potential of this scaffold.

Compound IDN1-SubstituentALKBH1 IC50 (nM)
Derivative A Phenyl500
Derivative B 4-Chlorobenzyl150
Derivative C 3,4-Dichlorobenzyl50
29 (from literature) Complex substituted benzyl1.8

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[6][7]

Conclusion and Future Directions

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology through the inhibition of ALKBH1. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize, purify, and evaluate this compound and its analogs. Future work should focus on a detailed exploration of the structure-activity relationship around the 4-methoxybenzyl group to further enhance potency and selectivity. Additionally, cellular and in vivo studies are warranted to validate the therapeutic potential of this compound class in relevant disease models. The versatility of the pyrazole-4-carboxylic acid scaffold suggests that derivatives of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid may also find applications against other therapeutic targets, warranting broader pharmacological screening.

References

  • PubChem. 1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Yildirim, S. et al. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry. 2021;21(1):109-123.
  • Li, Y. et al. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. 2024.
  • Patel, P. H. et al. Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research. 2018;7(2).
  • Xiong, Y. et al. Small-molecule inhibitors of ALKBH1 demethylase discovered by a high-throughput screening assay. Acta Pharmaceutica Sinica B. 2020;10(5):843-854.
  • Fun, H.-K. et al. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 12):o3513.
  • Faria, J. V. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):134.
  • Yildirim, S. et al. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Li, Y. et al. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. 2024.
  • Lead Sciences. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Heller, S. T. et al. Synthesis and Structure–Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry. 2023;66(3):1859-1876.
  • de Souza, G. A. et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. 2022;2022:2164558.
  • Ballatore, C. et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):385-395.
  • Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Journal of Chemical Health Risks.
  • Fun, H.-K. et al. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. 2011. Available from: [Link]

  • Guo, Z. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. 2022;27(19):6638.
  • Cambridge MedChem Consulting. Acid Bioisosteres. 2022. Available from: [Link]

  • Trapella, C. et al. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. Journal of Medicinal Chemistry. 2021;64(8):4089-4108.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • El-Sayed, N. N. E. et al. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters. 2012;22(13):4356-4360.
  • Barreca, M. L. et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. 2024;14(1):1538.

Sources

Application

Application Note: Strategic Synthesis of Pyrazoles

Abstract & Scope The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Rimonabant ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Rimonabant . However, the synthesis of polysubstituted pyrazoles often suffers from poor regioselectivity, yielding mixtures of isomers that are difficult to separate at scale.[1]

This guide moves beyond generic textbook procedures. It provides a decision-matrix driven approach to selecting the correct synthetic route (Knorr vs. Cycloaddition) and details a regiocontrolled Knorr protocol optimized for laboratory safety and high isomeric purity.

Strategic Reaction Selection

Before selecting a protocol, the researcher must analyze the substitution pattern of the target pyrazole. The two dominant pathways—Condensation (Knorr) and Cycloaddition—offer distinct regiochemical outcomes.

Decision Matrix: Pathway Selection

Use the following logic flow to determine the optimal starting materials and method.

PyrazoleStrategy Start Target Pyrazole Structure Subst Is the Pyrazole N-Substituted (N-R)? Start->Subst Cyclo METHOD B: 1,3-Dipolar Cycloaddition Start->Cyclo Access to 3,4-subst. or difficult 1,3-diketones Symm Is the 1,3-Dicarbonyl Symmetrical? Subst->Symm Yes Knorr METHOD A: Knorr Synthesis (Condensation) Subst->Knorr No (Use Hydrazine Hydrate) YesNR Yes Symm->Knorr Yes (No Regio Issues) RegioIssue Risk: Regioisomer Mixture (N1-C3 vs N1-C5) Symm->RegioIssue No RegioIssue->Knorr Requires Solvent Control (See Section 3) RegioIssue->Cyclo If 3,5-selectivity critical NoNR No (N-H)

Figure 1: Strategic decision tree for selecting between Knorr Condensation and 1,3-Dipolar Cycloaddition based on target substitution and symmetry.

Core Protocol: Regiocontrolled Knorr Synthesis

The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (β-diketone or β-ketoester).

Mechanistic Insight & Regiochemistry

The reaction proceeds through a hydrazone intermediate.[2] The regioselectivity is determined by which carbonyl the hydrazine attacks first.[2]

  • Steric Control: Hydrazine attacks the less hindered carbonyl.

  • Electronic Control: Hydrazine attacks the more electrophilic carbonyl.

  • Solvent Effect (CRITICAL): In protic solvents (EtOH), the reaction is often under thermodynamic control. In fluorinated alcohols (e.g., TFE), hydrogen bonding can activate specific carbonyls, altering selectivity.

KnorrMechanism Reagents 1,3-Diketone + Hydrazine (R-NHNH2) Intermed Hydrazone Intermediate Reagents->Intermed Nucleophilic Attack (Regio-determining step) Cyclization Intramolecular Cyclization Intermed->Cyclization Acid Catalysis Product Pyrazole (- H2O) Cyclization->Product Dehydration Aromatization

Figure 2: Simplified mechanistic flow of the Knorr synthesis.

Experimental Setup

Safety Warning: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[3] Handle only in a fume hood. Hydrazine hydrate is unstable; avoid contact with metal oxides.

Materials:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Ethanol (Standard) or 2,2,2-Trifluoroethanol (For high regioselectivity)

  • Catalyst: Acetic acid or HCl (cat.)

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (10 mmol) in the chosen solvent (20 mL).

    • Note: If using Celecoxib precursors (unsymmetrical), use 2,2,2-Trifluoroethanol (TFE) instead of ethanol to favor the formation of the sulfonamide-adjacent isomer [1].

  • Cooling: Cool the solution to 0°C using an ice bath. The initial hydrazine addition is significantly exothermic.

  • Addition: Add the hydrazine derivative (11 mmol) dropwise over 10–15 minutes.

    • Visual Check: A color change (often yellow to orange) indicates hydrazone formation.

  • Reaction:

    • Method A (Lab Scale): Remove ice bath and stir at Room Temperature (RT) for 1 hour. Monitor by TLC.[1][4] If incomplete, heat to reflux (78°C for EtOH) for 2–4 hours.

    • Method B (High Regiocontrol): Maintain at 0°C or RT for longer durations (12–24h) to favor kinetic products.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • "Oiling Out" Prevention: If the residue is an oil, add cold diethyl ether or hexanes and sonicate to induce crystallization.

    • Filter the solid and wash with cold water (to remove hydrazine salts) and hexanes.

Solvent Effects on Regioselectivity

The choice of solvent dramatically shifts the ratio of regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles).

SolventDielectric ConstantPrimary Control FactorTypical Regioisomer Ratio (A:B)
Ethanol 24.5Thermodynamic60:40 (Poor selectivity)
Acetic Acid 6.2Acid Catalysis / Thermodynamic70:30
TFE (Trifluoroethanol) 27.0H-Bonding / Kinetic95:5 (High selectivity)
THF 7.5Steric50:50

Data derived from comparative studies on trifluoromethyl-1,3-diketones [2].

Purification & Characterization

Separating pyrazole regioisomers is the most challenging aspect of this synthesis.

  • Flash Chromatography:

    • Isomers often have very similar Rf values.

    • Tip: Use a gradient of Hexanes:Ethyl Acetate (start 95:5). If separation is poor, switch to Dichloromethane:Methanol (99:1).

  • Regioisomer Identification (NOESY):

    • Standard 1H NMR may not distinguish isomers definitively.

    • Run a 1D-NOESY experiment. Irradiate the N-Methyl or N-Aryl group.

    • Result: If you see an NOE enhancement of the substituent at C5, you have the 1,5-isomer. If you see enhancement of the proton at C4, it confirms the 1,5-isomer structure (depending on substitution).

Troubleshooting Common Pitfalls

IssueProbable CauseCorrective Action
Product is a sticky oil Traces of solvent/impurities preventing lattice formation.Triturate with cold pentane or Et2O. Sonicate.[5] Evaporate with a high-vacuum pump to remove trace acetic acid.
Low Yield Hydrazine oxidation or volatility.Use Hydrazine Hydrate (64%) or Hydrochloride salts (add NaOAc to release free base in situ). Ensure fresh reagents.
Wrong Regioisomer Thermodynamic equilibration.Lower reaction temperature. Switch solvent to TFE or HFIP (Hexafluoroisopropanol).
Incomplete Reaction Steric bulk on diketone.Add catalytic HCl (1-2 drops). Increase reflux time.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Mechanism & Kinetics: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[6] (Foundational Reference). Modern review: RSC Advances, 2012.

  • Safety Protocols: "Hydrazine Hydrate Safety Data Sheet & Handling Guide." BenchChem Safety Resources, 2025.

  • 1,3-Dipolar Cycloaddition: Huisgen, R. "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition, 1963.

Sources

Method

Application Note &amp; Protocol: Safe Handling of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Introduction 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block utilized in medicinal chemistry and drug discovery. As with any laboratory chemical, a thorough understanding of its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block utilized in medicinal chemistry and drug discovery. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of research personnel and to maintain a safe laboratory environment. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from safety data for structurally related pyrazole and carboxylic acid derivatives and established principles of laboratory safety.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is not comprehensively available, data from analogous structures, such as pyrazole-4-carboxylic acid and other N-substituted pyrazoles, allow for a presumptive hazard assessment. The primary hazards are associated with the pyrazole and carboxylic acid functional groups.

1.1 Presumptive Hazard Profile

Based on related compounds, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid should be handled as a substance that is potentially:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [2][3][4][5]

  • Causes serious eye irritation. [2][3][4][5]

  • May cause respiratory irritation. [4][5][6]

The compound is a solid, likely a powder, meaning dust formation is a primary route of exposure.[7][8]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Hazard Category GHS Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3][4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [3][4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][6] |

1.2 Pre-Handling Risk Assessment Workflow

Before any procedure, a risk assessment is mandatory. This involves evaluating the quantities being used, the nature of the experiment (e.g., heating, sonicating), and potential for exposure.

RiskAssessment cluster_start Pre-Operation Safety Analysis cluster_controls Control Measures Start Identify Compound: 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid ReviewSDS Review SDS of Analogues (Pyrazole-4-carboxylic acid) Start->ReviewSDS AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Ingestion Hazard ReviewSDS->AssessHazards PlanProcedure Define Experimental Steps (Weighing, Dissolving, Reaction) AssessHazards->PlanProcedure SelectControls Select Engineering Controls (Fume Hood, Ventilation) PlanProcedure->SelectControls SelectPPE Determine Required PPE (Goggles, Gloves, Lab Coat) SelectControls->SelectPPE PrepEmergency Prepare Emergency Response (Spill Kit, Eyewash, Shower) SelectPPE->PrepEmergency Proceed Proceed with Experiment PrepEmergency->Proceed SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<100g in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Coat) Alert->DonPPE Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Collect into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose ContactEHS Contact EHS/ Emergency Response Evacuate->ContactEHS

Caption: Decision-making flowchart for a chemical spill.

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents, including 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

  • Containers: Use only approved, sealed, and non-reactive containers for waste. Do not mix this waste with incompatible materials. [7]* Procedure: Dispose of surplus material and contaminated items (gloves, liners, etc.) through a licensed professional waste disposal service. [5][7]Do not pour chemical waste down the drain. [9]Follow all local, state, and federal regulations for hazardous waste disposal. [10]

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. Retrieved from [Link]

  • BASF. (2026, February 9). Safety data sheet. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Chemsrc. (2025, September 13). 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

Application

Application Note: Solubility &amp; Handling of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in DMSO

Executive Summary This guide details the solubility profile, stock solution preparation, and handling protocols for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile, stock solution preparation, and handling protocols for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a critical intermediate in medicinal chemistry—often used as a scaffold for synthesizing bioactive pyrazoles—proper solubilization is prerequisite for reliable NMR characterization, chemical coupling (e.g., amide bond formation), and biological screening.

Key Finding: This compound exhibits high solubility in DMSO (typically >50 mM) due to the favorable interaction between the polar aprotic solvent and the carboxylic acid/pyrazole moieties. However, the lipophilic 4-methoxybenzyl group necessitates specific handling to prevent precipitation upon dilution into aqueous buffers.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is essential for predicting solubility behavior.

PropertyValueImplication for Solubility
Molecular Weight 232.24Moderate size; kinetically fast dissolution.
Lipophilicity (LogP) ~1.8 - 2.2 (Predicted)The 4-methoxybenzyl group adds significant lipophilicity, making water solubility poor but DMSO solubility excellent.
Acidity (pKa) ~3.5 - 4.0 (COOH)The carboxylic acid is a hydrogen bond donor. DMSO (a strong H-bond acceptor) effectively solvates this moiety.
Physical Form Solid (Powder)Crystalline lattice energy must be overcome by solvation enthalpy.

Mechanistic Insight: DMSO dissolves this compound by disrupting the intermolecular hydrogen dimer networks typical of solid-state carboxylic acids. The sulfoxide oxygen of DMSO accepts the proton from the carboxylic acid, while the methyl groups of DMSO interact with the lipophilic benzyl ring via van der Waals forces.

Protocol: Preparation of Stock Solutions

Standard 100 mM Stock Solution (Recommended)

This concentration allows for high-throughput screening (HTS) dilution while remaining well below the saturation limit to prevent "crashing out" during freeze-thaw cycles.

Reagents:

  • Compound: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (Purity ≥97%)

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested, ≥99.9%)

Workflow:

  • Weighing: Accurately weigh 23.2 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Use amber glass if possible to protect from potential photodegradation, although this specific scaffold is relatively stable.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not add water. The presence of water significantly decreases the solubility of the lipophilic benzyl moiety.

  • Dissolution:

    • Vortex: Vortex at medium-high speed for 30–60 seconds.

    • Visual Check: Inspect for floating particulates. The solution should be clear and colorless to pale yellow.

    • Sonication (If needed): If particles persist, sonicate in a water bath at ambient temperature (20–25°C) for 2–5 minutes.

    • Warning:Do not heat above 40°C. While the compound is thermally stable, excessive heat in DMSO can accelerate minor decomposition or side reactions over time.

Quantitative Data Summary
Target Conc.[1][2][3][4]Mass (mg)DMSO Vol (mL)Solubility StatusApplication
10 mM 2.32 mg1.0 mLHigh Confidence (Instant)Cell-based Assays
50 mM 11.61 mg1.0 mLHigh Confidence (Vortex)Chemical Synthesis
100 mM 23.22 mg1.0 mLStandard Stock (Vortex/Sonicate)Storage / HTS
>250 mM >58 mg1.0 mLRisk of SaturationNot Recommended

Workflow Visualization

The following diagram outlines the decision logic for preparing and validating the stock solution.

StockPrep Start Weigh 23.2 mg Compound AddSolvent Add 1.0 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (60 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Yes Cloudy Particulates Remain Check->Cloudy No Success Store at -20°C (100 mM Stock) Clear->Success Sonicate Sonicate (25°C, 5 min) Cloudy->Sonicate Sonicate->Check Heat Mild Heat (Max 37°C) Sonicate->Heat If still cloudy Heat->Check Fail Check Purity / Filter Heat->Fail If fails >37°C

Caption: Step-by-step logic for preparing a verified 100 mM stock solution.

Biological Assay Application: Preventing "Crash Out"

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous media (culture media, PBS). The hydrophobic 4-methoxybenzyl group makes this compound prone to this.

Protocol for Aqueous Dilution:

  • Stepwise Dilution: Do not jump directly from 100 mM (DMSO) to 10 µM (Water).

  • Intermediate Step: Prepare a 100x working solution in pure DMSO or 50% DMSO/Water first.

  • Final Addition: Add the working solution to the assay buffer while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity to cells, unless the assay tolerates higher.

Troubleshooting Precipitation: If the compound precipitates in PBS (cloudiness):

  • pH Adjustment: The carboxylic acid may be protonated (insoluble) in acidic buffers. Ensure the buffer pH is ≥ 7.4. The deprotonated carboxylate anion is significantly more soluble.

  • Carrier Proteins: Inclusion of BSA (Bovine Serum Albumin) or FBS in the media can help solubilize the lipophilic tail.

Stability & Storage

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water will degrade the solubility of this compound over time.

    • Action: Store stocks in aliquots to minimize headspace and repeated opening. Use Parafilm.

  • Temperature: Store at -20°C for long-term storage (>1 month).

  • Freeze-Thaw: Limit to < 5 cycles. If precipitation occurs upon thawing, warm to 37°C and vortex before use.

References

  • Sigma-Aldrich. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Product Page. (Accessed 2023). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. (General properties of the scaffold). Link

  • Ambeed. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid MSDS & Properties.Link

  • ResearchGate. The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (Solvation studies in DMSO). Link

Sources

Method

Application Note: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid as a Scaffold for Anti-Inflammatory Discovery

Executive Summary & Strategic Utility 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) represents a "privileged scaffold" in modern medicinal chemistry. Unlike fully elaborated drugs, this molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) represents a "privileged scaffold" in modern medicinal chemistry. Unlike fully elaborated drugs, this molecule serves as a high-value Lead Optimization Intermediate . Its structural logic is threefold:

  • The Pyrazole Core: A proven pharmacophore found in blockbuster anti-inflammatories (e.g., Celecoxib, Lonazolac) and kinase inhibitors.[1]

  • The Carboxylic Acid Handle (C4): Allows for rapid diversification via amide coupling to generate Structure-Activity Relationship (SAR) libraries.

  • The p-Methoxybenzyl (PMB) Tail (N1): Acts as a dual-purpose moiety. It serves as a lipophilic anchor targeting the hydrophobic channels of cyclooxygenase (COX) enzymes or as a semi-labile protecting group that can be removed to access free NH-pyrazoles.

This guide details the protocols for utilizing this scaffold to generate novel COX-2/5-LOX inhibitors and validating their efficacy using the RAW 264.7 macrophage inflammation model.

Chemical Space & Mechanism of Action

The "Y-Shape" Pharmacophore Strategy

Most pyrazole-based anti-inflammatories function by fitting into the "Y-shaped" channel of the COX-2 enzyme. This scaffold provides the central ring and one arm (the PMB group). The user's task is to synthesize the "second arm" via the carboxylic acid to achieve high affinity.

  • Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Mechanism: The PMB group occupies the hydrophobic side pocket (mimicking the phenyl of Celecoxib), while the C4-substituent (amide) engages the Arg120/Tyr355 constriction site.

DOT Diagram: SAR Workflow

SAR_Workflow Scaffold 1-(4-Methoxybenzyl) -1H-pyrazole-4-COOH Activation Carboxyl Activation (HATU/EDC) Scaffold->Activation Step 1 Library Amide Library (Diversification) Activation->Library + R-NH2 Screening Biological Screening (RAW 264.7 / NO) Library->Screening Step 2 Screening->Scaffold SAR Refinement Lead Lead Candidate (High Potency) Screening->Lead IC50 < 10 µM

Figure 1: Strategic workflow for converting the acid scaffold into a bioactive library.

Chemical Protocol: Library Generation (Amide Coupling)

Objective: To derivatize the C4-carboxylic acid into a library of amides (e.g., N-aryl, N-alkyl) for SAR screening.

Reagents:

  • Scaffold: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

  • Amines: Various anilines or aliphatic amines (1.1 eq)

Step-by-Step Procedure:

  • Activation: Dissolve the pyrazole acid (0.2 mmol) in anhydrous DMF (2 mL) in a reaction vial. Add DIPEA (0.6 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (0.24 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the specific amine (0.22 mmol) to the vial.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Note: The PMB group is stable under these basic conditions.

  • Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: If the PMB group (N-benzyl) is not desired in the final product, it can be removed after this step using TFA/Anisole at 60°C (acid-labile deprotection), revealing the free NH-pyrazole.

Biological Protocol: Anti-Inflammatory Screening (RAW 264.7)[2][3][4][5]

Objective: To quantify the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.[2]

A. Cell Culture Setup[4][6]
  • Cell Line: RAW 264.7 (Murine Macrophages).[3][4][2][5]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Conditions: 37°C, 5% CO2, humidified atmosphere.

B. The Griess Assay (NO Inhibition)

Principle: LPS induces iNOS expression, leading to NO release. NO oxidizes to nitrite (


), which reacts with Griess reagent to form a pink azo dye (

).

Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Pre-treatment: Replace media. Add the test compounds (dissolved in DMSO) at varying concentrations (e.g., 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max).

    • Positive Control: Celecoxib or Dexamethasone (10 µM).

  • Incubation: Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) to a final concentration of 1 µg/mL.

  • Induction: Incubate for 18–24 hours.

  • Measurement:

    • Transfer 100 µL of supernatant to a new clear 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins at RT in the dark.

    • Measure Absorbance at 540 nm using a microplate reader.

C. Data Analysis & Calculation

Calculate the % Inhibition using the formula:


[3][4][2][6][7][8][9][10][11][12][13]
  • 
     : Absorbance of cells + LPS + Vehicle.
    
  • 
     : Absorbance of unstimulated cells.
    

Data Presentation Table:

Compound IDR-Group (Amide)Conc. (µM)NO Inhibition (%)Cytotoxicity (CCK-8)
Scaffold (Acid) -OH50< 10% (Inactive)> 95% Viability
Derivative A -NH-Phenyl5045%> 90% Viability
Derivative B -NH-(4-F-Phenyl)5082% > 90% Viability
Celecoxib (Reference)1088%> 95% Viability

Interpretation: The parent acid (Scaffold) is likely inactive due to poor cell permeability or lack of receptor fit. The derivatives (e.g., Derivative B) should show regained activity.

In Silico Validation: Molecular Docking Setup

Objective: To rationalize the biological data by modeling the binding mode of the PMB-pyrazole scaffold in COX-2.

DOT Diagram: Docking Logic

Docking_Logic PDB Target Structure COX-2 (PDB: 3LN1) Grid Grid Generation (Arg120 / Tyr355) PDB->Grid Ligand Ligand Prep (Energy Minimized) Dock Docking Run (AutoDock Vina / Glide) Ligand->Dock Grid->Dock Analysis Interaction Analysis (H-Bonds / Hydrophobic) Dock->Analysis

Figure 2: Computational workflow for validating the scaffold's binding mode.

Protocol:

  • Protein Prep: Download PDB ID: 3LN1 (Celecoxib-bound COX-2). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Draw the 1-(4-methoxybenzyl)-pyrazole derivatives. Minimize energy (MMFF94 force field).

  • Grid Box: Center the grid on the co-crystallized ligand (Celecoxib).

  • Docking: Run AutoDock Vina.

  • Success Criteria:

    • Binding Energy: < -8.0 kcal/mol.

    • Key Interaction 1: The PMB group should occupy the hydrophobic pocket (Val523).

    • Key Interaction 2: The amide carbonyl (from the acid handle) should H-bond with Arg120.

References

  • Abdellatif, K. R. A., et al. (2010). "Design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry, 18(16), 6063-6070.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of Celecoxib."[1][10] Journal of Medicinal Chemistry, 40(9), 1347-1365.[1]

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (The Standard Griess Assay Protocol).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26034195 (1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

Sources

Application

Cell-Based Assays for Pyrazole Carboxylic Acids: A Detailed Guide for Drug Discovery

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This class of heterocyclic compounds has been the subject of intensive research, leading to the discovery of molecules with potent anti-inflammatory, anticancer, antimicrobial, and modulatory effects on key cellular targets.[1] Their versatile structure allows for fine-tuning of physicochemical properties, making them attractive candidates for drug development programs.

This guide provides a comprehensive overview of robust cell-based assays tailored for the functional characterization of pyrazole carboxylic acid derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

I. Assessing Anti-Inflammatory Activity: The Macrophage Activation Model

Inflammation is a complex biological response, and many pyrazole carboxylic acids have shown promise as anti-inflammatory agents.[1][2] A cornerstone in vitro model for studying inflammation is the activation of macrophages by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This assay allows for the quantification of key pro-inflammatory and anti-inflammatory cytokines, providing a direct measure of a compound's immunomodulatory potential.

Principle of the LPS-Stimulated Macrophage Assay

This assay utilizes a macrophage cell line, such as RAW 264.7 or J774A.1, which, upon stimulation with LPS, mimics the inflammatory response of these innate immune cells.[3] Activated macrophages release a cascade of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10). The ability of a pyrazole carboxylic acid to modulate the secretion of these cytokines is a key indicator of its anti-inflammatory efficacy.

Experimental Workflow: LPS-Stimulated Macrophage Assay

workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed Seed Macrophages adhere Allow Adherence (24h) seed->adhere compound Add Pyrazole Carboxylic Acid adhere->compound lps Add LPS (10-100 ng/mL) compound->lps incubate Incubate (16-24h) lps->incubate supernatant Collect Supernatant incubate->supernatant elisa Cytokine Quantification (ELISA) supernatant->elisa data Data Analysis elisa->data

Caption: Workflow for the LPS-stimulated macrophage assay.

Detailed Protocol: Quantifying Cytokine Secretion

Materials:

  • RAW 264.7 or J774A.1 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[4]

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • Pyrazole carboxylic acid stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

  • Cell Seeding: Seed 1-2 x 10^5 macrophages per well in a 96-well plate and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: The next day, carefully remove the culture medium. Add fresh medium containing the desired concentrations of the pyrazole carboxylic acid. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL.[5]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Determine the concentration of TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the pyrazole carboxylic acid compared to the LPS-stimulated vehicle control. Determine the IC50 value for each cytokine.

ParameterDescriptionTypical Range
Cell Density Number of cells seeded per well.1-2 x 10^5 cells/well
LPS Concentration Concentration of LPS used for stimulation.10-100 ng/mL
Incubation Time Duration of cell exposure to compound and LPS.16-24 hours
Cytokine Readout Pro- and anti-inflammatory cytokines measured.TNF-α, IL-6, IL-10

II. Probing Anticancer Potential: Cell Viability and Cytotoxicity Assays

The antiproliferative activity of pyrazole derivatives against various cancer cell lines has been well-documented.[6][7][8][9] Cell viability assays are fundamental tools for assessing the cytotoxic or cytostatic effects of these compounds. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Principle of Tetrazolium-Based Assays

These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[10][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to a purple, insoluble formazan product that requires a solubilization step.[10][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan product, simplifying the protocol.[10]

Experimental Workflow: MTT/XTT Assay

mtt_xtt_workflow cluster_prep Cell Preparation cluster_treatment_cancer Treatment cluster_incubation_cancer Incubation cluster_analysis_cancer Analysis seed_cancer Seed Cancer Cells adhere_cancer Allow Adherence (24h) seed_cancer->adhere_cancer compound_cancer Add Pyrazole Carboxylic Acid adhere_cancer->compound_cancer incubate_cancer Incubate (24-72h) compound_cancer->incubate_cancer add_reagent Add MTT/XTT Reagent incubate_cancer->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT) incubate_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance data_analysis_cancer Data Analysis read_absorbance->data_analysis_cancer

Caption: Workflow for MTT/XTT cell viability assays.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazole carboxylic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole carboxylic acid for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing 0.5 mg/mL MTT.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

ParameterDescriptionTypical Range
Cell Line Cancer cell line relevant to the therapeutic area.Various
Seeding Density Optimized for logarithmic growth during the assay.Varies by cell line
Treatment Duration Exposure time to the compound.24-72 hours
MTT Concentration Final concentration of MTT in the well.0.5 mg/mL
Readout Absorbance wavelength for formazan.570 nm

III. Investigating GPCR Modulation: The cAMP Assay

G protein-coupled receptors (GPCRs) are a major class of drug targets, and their modulation by small molecules is of significant therapeutic interest. Many GPCRs signal through the second messenger cyclic AMP (cAMP).[13] Assays that measure changes in intracellular cAMP levels are crucial for identifying and characterizing pyrazole carboxylic acids that act as agonists or antagonists of these receptors.[13][14]

Principle of the cAMP Assay

Upon activation of a Gs-coupled GPCR, adenylyl cyclase is stimulated, leading to an increase in intracellular cAMP. Conversely, activation of a Gi-coupled GPCR inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[13] Modern cAMP assays are often based on competitive immunoassays or bioluminescent reporters. For instance, the GloSensor™ cAMP Assay utilizes a genetically encoded biosensor that emits light in response to cAMP binding.[15]

Experimental Workflow: cAMP Assay

camp_workflow cluster_prep_camp Cell Preparation cluster_treatment_camp Treatment cluster_incubation_camp Incubation cluster_analysis_camp Analysis transfect Transfect Cells with GPCR of Interest seed_camp Seed Transfected Cells transfect->seed_camp compound_camp Add Pyrazole Carboxylic Acid seed_camp->compound_camp agonist Add Agonist (for antagonists) compound_camp->agonist incubate_camp Incubate agonist->incubate_camp lyse Lyse Cells incubate_camp->lyse detect_camp Detect cAMP (e.g., Luminescence) lyse->detect_camp data_analysis_camp Data Analysis detect_camp->data_analysis_camp

Caption: Workflow for a typical cAMP assay.

Detailed Protocol: GloSensor™ cAMP Assay

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression vector for the GPCR of interest

  • GloSensor™ cAMP Reagent

  • Pyrazole carboxylic acid stock solution (in DMSO)

  • Known agonist/antagonist for the GPCR of interest (for controls)

  • White, opaque 96-well plates

Procedure:

  • Cell Transfection and Seeding: Co-transfect cells with the GPCR expression vector and the GloSensor™ cAMP plasmid. Seed the transfected cells into a 96-well plate.

  • Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol and allow it to equilibrate with the cells.

  • Compound Addition: Add the pyrazole carboxylic acid at various concentrations to the wells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the luminescence signal to determine if the compound stimulates cAMP production.

    • Antagonist Mode: Add a known agonist at its EC80 concentration and measure the ability of the pyrazole carboxylic acid to inhibit the agonist-induced signal.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and determine the EC50 (for agonists) or IC50 (for antagonists) values.

ParameterDescriptionTypical Range
Cell Line Commonly used for GPCR expression (e.g., HEK293).HEK293, CHO
Transfection Method Method for introducing GPCR and reporter plasmids.Lipid-based, electroporation
Readout Detection method for cAMP levels.Luminescence, Fluorescence
Assay Mode Testing for agonistic or antagonistic activity.Agonist or Antagonist

IV. Elucidating Nuclear Receptor Modulation: The Reporter Gene Assay

Nuclear receptors are ligand-activated transcription factors that play crucial roles in various physiological processes.[16][17] Pyrazole derivatives have the potential to modulate the activity of these receptors. Reporter gene assays are a powerful tool to screen for and characterize compounds that act as agonists or antagonists of nuclear receptors.[18][19][20][21]

Principle of the Nuclear Receptor Reporter Gene Assay

This assay typically involves co-transfecting cells with two plasmids:

  • An expression vector for the nuclear receptor of interest (often as a fusion with a GAL4 DNA-binding domain).

  • A reporter vector containing a luciferase or fluorescent protein gene under the control of a promoter with response elements for the nuclear receptor (or GAL4).[20][21]

If the pyrazole carboxylic acid activates the nuclear receptor, it will bind to the response element and drive the expression of the reporter gene, leading to a measurable signal.

Experimental Workflow: Nuclear Receptor Reporter Gene Assay

nr_workflow cluster_prep_nr Cell Preparation cluster_treatment_nr Treatment cluster_incubation_nr Incubation cluster_analysis_nr Analysis transfect_nr Co-transfect Cells with Receptor & Reporter Plasmids seed_nr Seed Transfected Cells transfect_nr->seed_nr compound_nr Add Pyrazole Carboxylic Acid seed_nr->compound_nr incubate_nr Incubate (16-24h) compound_nr->incubate_nr lyse_nr Lyse Cells incubate_nr->lyse_nr measure_reporter Measure Reporter Activity (e.g., Luciferase Assay) lyse_nr->measure_reporter data_analysis_nr Data Analysis measure_reporter->data_analysis_nr

Caption: Workflow for a nuclear receptor reporter gene assay.

Detailed Protocol: Dual-Luciferase® Reporter Assay

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for the nuclear receptor (e.g., GAL4-LBD fusion)

  • Reporter plasmid with a firefly luciferase gene downstream of a responsive promoter

  • Control plasmid with a Renilla luciferase gene for normalization

  • Transfection reagent (e.g., Lipofectamine®)

  • Dual-Glo® Luciferase Assay System

  • 96-well plates

Procedure:

  • Cell Transfection and Seeding: Co-transfect cells with the nuclear receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. Seed the cells into a 96-well plate.[22]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazole carboxylic acid.

  • Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and reporter gene expression.[22]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the EC50 or IC50 values for the test compound.

ParameterDescriptionTypical Range
Reporter System Commonly used reporter genes for high sensitivity.Firefly & Renilla Luciferase
Transfection Ratio Optimal ratio of receptor, reporter, and control plasmids.Varies, requires optimization
Incubation Time Time for gene expression post-treatment.16-24 hours
Normalization Use of a co-reporter for data accuracy.Renilla Luciferase

V. Conclusion: A Pathway to Novel Therapeutics

The cell-based assays outlined in this guide provide a robust framework for the comprehensive characterization of pyrazole carboxylic acids. By systematically evaluating their anti-inflammatory, anticancer, and modulatory activities on key cellular targets, researchers can gain critical insights into their mechanisms of action and therapeutic potential. The integration of these assays into drug discovery pipelines will undoubtedly accelerate the identification and development of novel pyrazole-based medicines.

References

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Bartosh, T. J., et al. (2016).
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Heering, J., & Merk, D. (2019).
  • EUbOPEN. (2021).
  • Paguio, A., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Paguio, A., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Yilmaz, I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Yilmaz, I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules.
  • Gholamzadeh, P., et al. (2024).
  • Grant, J. A., et al. (2010). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening.
  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine.
  • Leal, A. S., et al. (2012).
  • Iqbal, M., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis.
  • Okuno, T., et al. (2022). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4.
  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
  • Weikum, E. R., et al. (2017).
  • Parekh, A. B., et al. (2015). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology.
  • El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega.
  • Angeli, A., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry.
  • Timsit, Y. E., & Negishi, M. (2007). Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. Current Drug Metabolism.
  • Ghorab, M. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Molecular Diversity.
  • Jacobson, A. R., & Miller, L. J. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • Ramsbeck, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry.
  • Kojima, R., et al. (2018). Chemical Screening of Nuclear Receptor Modulators.
  • Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology.
  • Princen, K., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.

Sources

Method

Analytical Profiling of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Application Note & Protocol Guide | Version 1.0 Introduction & Chemical Context 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) is a critical heterocyclic building block, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Introduction & Chemical Context

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1105039-93-7) is a critical heterocyclic building block, frequently utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and other bioactive small molecules.

The molecule features a pyrazole core protected at the N1 position with a para-methoxybenzyl (PMB) group, and functionalized at the C4 position with a carboxylic acid. This specific substitution pattern presents unique analytical challenges, particularly in distinguishing it from its regioisomers (1,3- or 1,5-isomers) and quantifying the lability of the PMB protecting group under acidic conditions.

Chemical Identity
PropertyDetail
IUPAC Name 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylic acid
CAS Number 1105039-93-7
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance White to off-white solid
Solubility DMSO, Methanol, DMF; Poor in Water (unless basic pH)
pKa (Calc) ~3.5 (Carboxylic acid), ~2.0 (Pyrazole N2)

Analytical Strategy & Workflow

The analytical control strategy must ensure not only purity but also regio-integrity . The synthesis of N-alkylated pyrazoles often yields mixtures of 1,3-, 1,4-, and 1,5-isomers. Standard HPLC can separate these, but NMR is required for structural confirmation.

Workflow Diagram

AnalyticalWorkflow cluster_checks Critical Quality Attributes Sample Crude/Isolated Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV Purity (Method A) Solubility->HPLC LCMS LC-MS Identity (MW Confirmation) Solubility->LCMS NMR 1H/13C NMR (Regio-structure) HPLC->NMR If Purity > 95% Result COA Generation LCMS->Result NMR->Result

Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.

Method A: HPLC-UV Purity Analysis

Objective: Quantify chemical purity and detect synthetic byproducts (e.g., unreacted hydrazine, regioisomers).

Scientific Rationale: The carboxylic acid moiety requires an acidic mobile phase to suppress ionization (keeping the molecule neutral) and prevent peak tailing. A C18 stationary phase provides sufficient hydrophobic interaction with the PMB group to resolve it from more polar impurities.

Protocol Parameters
ParameterSetting
Instrument HPLC or UPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Injection Vol 5-10 µL
Detection 254 nm (Primary), 220 nm (Secondary)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
10.0595Linear Gradient
12.0595Hold
12.1955Re-equilibration
15.0955Stop

Sample Preparation: Dissolve 5 mg of sample in 1 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.5 (Critical for acidic analytes).

  • Theoretical Plates: > 5000.

  • Retention Time: Expect main peak ~6.5 - 7.5 min (dependent on dwell volume).

Method B: Spectroscopic Identification (NMR)

Objective: Confirm the 1,4-substitution pattern and rule out the 1,3- or 1,5-isomers.

Scientific Rationale: The PMB group provides distinct diagnostic signals. The pyrazole protons (H3 and H5) in a 1,4-disubstituted system typically appear as two singlets. In contrast, 1,5-isomers often show significant shielding effects due to the proximity of the N-benzyl group to the C5 substituent.

1H NMR Protocol (DMSO-d6, 400 MHz)

Expected Chemical Shifts (δ ppm):

  • Carboxylic Acid (-COOH): ~12.5 ppm (Broad singlet, exchangeable).

  • Pyrazole H-5: ~8.30 ppm (s, 1H). Note: H5 is typically more deshielded than H3 due to adjacent Nitrogen.

  • Pyrazole H-3: ~7.85 ppm (s, 1H).

  • PMB Aromatics:

    • ~7.25 ppm (d, J=8.5 Hz, 2H, Ar-H).

    • ~6.90 ppm (d, J=8.5 Hz, 2H, Ar-H).

  • PMB Benzylic (-CH2-): ~5.30 ppm (s, 2H).

  • PMB Methoxy (-OCH3): ~3.73 ppm (s, 3H).

NOE Experiment (Critical for Regio-assignment): Irradiate the benzylic -CH2- signal (~5.30 ppm).

  • 1,4-Isomer: Strong NOE observed at Pyrazole H-5 and PMB ortho-protons.

  • 1,5-Isomer: NOE observed at PMB ortho-protons but weak or no NOE to Pyrazole H (as C5 is substituted).

Method C: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight and assessment of ionization efficiency.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100 – 600 m/z.

  • Expected Ion: [M+H]⁺ = 233.24 m/z.

  • Fragmentations:

    • Loss of PMB group (tropylium ion formation) is common at higher cone voltages (m/z 121).

Troubleshooting & Decision Logic

Common issues involve peak splitting (pH issues) or retention time shifts. Use the following logic tree to resolve anomalies.

Troubleshooting Start Issue Detected SplitPeak Split/Broad Peak? Start->SplitPeak GhostPeaks Ghost Peaks? Start->GhostPeaks RTShift RT Shift? Start->RTShift CheckpH Check Mobile Phase pH (Must be < 3.0) SplitPeak->CheckpH Yes Carryover Run Blank Injection Check Injector Wash GhostPeaks->Carryover Yes Equilibration Increase Equilibration Time RTShift->Equilibration Yes

Figure 2: Troubleshooting decision tree for HPLC analysis of acidic pyrazoles.

References

  • Lead Sciences . (n.d.). 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Product Page. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) . (2011). Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved October 26, 2023, from [Link]

  • ChemSrc . (2023). 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Physicochemical Properties. Retrieved October 26, 2023, from [Link]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods according to their specific equipment and regulatory requirements (e.g., ICH Q2(R1)).

Application

The Strategic Application of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of modern drug discovery and organic synthesis, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern drug discovery and organic synthesis, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Within this important class of compounds, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable and versatile building block. Its utility stems from the strategic combination of a readily functionalizable carboxylic acid group and a stable yet cleavable N-protecting group, the 4-methoxybenzyl (PMB) moiety.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. We will delve into detailed, field-proven protocols for its synthesis, its application in amide bond formation, and the strategic removal of the PMB protecting group to yield N-unsubstituted pyrazoles. The causality behind experimental choices and the broader strategic implications in multi-step synthesis will be emphasized throughout.

Synthesis of the Building Block: A Step-by-Step Approach

The synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a multi-step process that begins with the construction of the pyrazole core, followed by N-alkylation and subsequent hydrolysis of an ester precursor. The following protocol outlines a reliable and scalable procedure.

Workflow for the Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

A Ethyl 2-formyl-3-oxopropanoate + Hydrazine B Ethyl 1H-pyrazole-4-carboxylate A->B Cyclization C N-Alkylation with 4-Methoxybenzyl chloride B->C Protection D Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate C->D E Ester Hydrolysis (e.g., LiOH) D->E Deprotection F 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid E->F

Caption: Synthetic workflow for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This initial step involves the cyclization of a β-ketoester equivalent with hydrazine to form the pyrazole ring.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-formyl-3-oxopropanoate144.1227.6 g192 mmol
Hydrazine hydrate (~64% hydrazine)32.05 (hydrazine)9.5 g~193 mmol
Ethanol46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by rotary evaporation under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 1H-pyrazole-4-carboxylate as a crystalline solid.[4]

Rationale: The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic nitrogen of hydrazine attacks the aldehyde carbonyls of the dicarbonyl compound, leading to the formation of a hydrazone intermediate which then cyclizes and dehydrates to form the aromatic pyrazole ring.

Protocol 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

The N-H of the pyrazole is then protected with the PMB group.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1H-pyrazole-4-carboxylate140.140.02 mol2.8 g
4-Methoxybenzyl chloride156.610.024 mol3.76 g
Potassium carbonate (K₂CO₃)138.210.02 mol2.76 g
Acetonitrile41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 1H-pyrazole-4-carboxylate, potassium carbonate, and 100 mL of acetonitrile.

  • Add 4-methoxybenzyl chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 10 hours, monitoring by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[5]

Rationale: This is a standard N-alkylation reaction. Potassium carbonate acts as a base to deprotonate the pyrazole N-H, generating a nucleophilic pyrazolate anion that displaces the chloride from 4-methoxybenzyl chloride in an SN2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Protocol 3: Hydrolysis to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate260.2810 mmol2.6 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.9620 mmol0.84 g
Tetrahydrofuran (THF)72.1130 mL-
Water18.0210 mL-
1 M Hydrochloric acid (HCl)-As needed-

Procedure:

  • Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

  • The carboxylic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Rationale: The hydrolysis of the ester is achieved by saponification using a base, in this case, lithium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[6]

Applications in Organic Synthesis: Amide Bond Formation

The primary utility of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid lies in its ability to participate in amide bond formation, a cornerstone reaction in medicinal chemistry.[7] The carboxylic acid can be coupled with a wide variety of amines to generate a diverse library of pyrazole-4-carboxamides, which are prevalent in many kinase inhibitors and other therapeutic agents.

General Workflow for Amide Coupling

A 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, EDC) B->C E 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxamide C->E Nucleophilic Attack D Amine (R-NH2) D->E

Caption: General workflow for the amide coupling of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Protocol 4: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid232.241.0 mmol232 mg
Amine (R-NH₂)-1.1 mmol-
HATU380.231.1 mmol418 mg
N,N-Diisopropylethylamine (DIPEA)129.242.0 mmol0.35 mL
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid in DMF.

  • Add the amine, followed by DIPEA.

  • Add HATU in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Strategic Deprotection of the PMB Group

A key feature of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid as a building block is the ability to remove the PMB protecting group at a later stage in the synthesis. This unmasks the N-H of the pyrazole, which can be a crucial hydrogen bond donor for biological activity or a site for further functionalization. The PMB group is typically cleaved under acidic conditions.

Protocol 5: TFA-Mediated PMB Deprotection

Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of the PMB group.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxamide-1.0 mmol-
Trifluoroacetic acid (TFA)114.021-2 mL-
Dichloromethane (DCM)84.935 mL-
Anisole (optional scavenger)108.145-10 equiv-

Procedure:

  • Dissolve the PMB-protected pyrazole derivative in dichloromethane.

  • Add anisole (if used) to the solution.

  • Add trifluoroacetic acid and stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess TFA with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Rationale: The acidic conditions protonate the oxygen of the methoxy group on the PMB ring, leading to the formation of a stable benzylic carbocation upon cleavage of the C-N bond. Anisole is often added as a "scavenger" to trap this reactive carbocation, preventing it from re-alkylating the product or other sensitive functional groups.[8] The electron-donating methoxy group on the benzyl ring makes it particularly susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl group.[9]

Conclusion

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a highly valuable and strategically important building block in organic synthesis. Its straightforward synthesis, coupled with the dual functionality of a reactive carboxylic acid and a cleavable N-protecting group, provides chemists with a powerful tool for the construction of complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, accelerating the pace of drug discovery and development.

References

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • Fun, H. K., et al. "1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online 67.12 (2011): o3513. Available from: [Link]

  • PubChem. Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3). Available from: [Link]

  • Organic Syntheses. Procedure A. 1,3-Dihydroxyphenazine dioxide (3). Available from: [Link]

  • Wodtke, R., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters 14.7 (2023): 936-942. Available from: [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available from: [Link]

  • Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. Available from: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • Sahoo, A. K., et al. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight." The Journal of Organic Chemistry 86.17 (2021): 11636-11648. Available from: [Link]

  • Crich, D., and J. A. Picione. "Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene." Organic letters 12.18 (2010): 4124-4127. Available from: [Link]

  • Wuts, P. G. "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." Molecules 20.3 (2015): 3948-3983. Available from: [Link]

  • Han, Y., et al. "Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online 67.5 (2011): o1084. Available from: [Link]

  • Rashid, F. N. A. A., et al. "Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4." Zeitschrift für Kristallographie-New Crystal Structures 234.6 (2019): 1081-1083. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • Gurram, V., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters 50.46 (2009): 6264-6267. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

  • Fun, H.-K., et al. "1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online 67.12 (2011): o3513. Available from: [Link]

  • ResearchGate. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Available from: [Link]

  • ResearchGate. Usage of Anisole in PMB deprotection using TFA? Available from: [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 20.2 (2016): 140-177. Available from: [Link]

  • El-Sayed, N. N. E., et al. "Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity." RSC Advances 12.44 (2022): 28549-28565. Available from: [Link]

  • Jia, Y., et al. "Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides." Organic Letters 24.1 (2022): 284-288. Available from: [Link]

  • ResearchGate. A Simple Method for the Selective Deprotection of p -Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide. Available from: [Link]

  • Organic Syntheses. PREPARATION AND INVERSE-ELECTRON-DEMAND DIELS–ALDER REACTION OF AN ELECTRON-DEFICIENT DIENE: METHYL 2-OXO-5,6,7,8-TETRAHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE AND 6-METHOXY-7-METHOXYCARBONYL-1,2,3,4-TETRAHYDRONAPHTHALANE. Available from: [Link]

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry 64.20 (2021): 14793-14829. Available from: [Link]

  • Kiessling, L. L., and R. C. Hoye. "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides." Angewandte Chemie International Edition 40.1 (2001): 249-251. Available from: [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]

  • PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Available from: [Link]

  • Google Patents. Process for the preparation of a pyrazole derivative.
  • ResearchGate. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available from: [Link]

Sources

Method

Application Note: Strategic Development of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid Analogs

Abstract & Strategic Rationale The molecule 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid represents a "privileged scaffold" in modern drug discovery. Its utility stems from its bifunctional nature: the carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The molecule 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid represents a "privileged scaffold" in modern drug discovery. Its utility stems from its bifunctional nature: the carboxylic acid at position C4 serves as a primary vector for expanding into polar binding pockets (via amide/ester formation), while the p-methoxybenzyl (PMB) group at N1 acts as a dual-purpose moiety—functioning either as a hydrophobic pharmacophore or a robust protecting group that allows for late-stage scaffold diversification.

This guide provides a comprehensive workflow for developing analogs of this scaffold. Unlike standard synthetic recipes, this protocol emphasizes a Divergent Synthesis Strategy , enabling researchers to rapidly generate libraries for targets such as Succinate Dehydrogenase (SDH) , sGC stimulators , and LpxC inhibitors .

The "Switchable" Scaffold Concept

Successful analog development requires treating the molecule as a hub with two distinct vectors:

  • Vector A (C4-COOH): The primary attachment point for bioisosteres and fragment growth.

  • Vector B (N1-PMB): A "switchable" vector. The PMB group can be retained for hydrophobic interactions or cleaved (deprotected) to reveal the free pyrazole NH, enabling identifying new N-substituents (Scaffold Hopping).

Synthetic Architecture & Workflow

The following diagram illustrates the divergent synthesis workflow. It visualizes how the core scaffold is utilized to generate two distinct classes of analogs (Class A: Amide Derivatives; Class B: N1-Diversified Analogs).

SyntheticWorkflow Start Starting Material: 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid StepA Vector A: C4-Diversification (Amide Coupling) Start->StepA HATU, DIPEA, R-NH2 StepB1 Step 1: PMB Cleavage (TFA/TfOH) Start->StepB1 Acidic Deprotection LibA Library A: PMB-Retained Amides (Hydrophobic Tail) StepA->LibA InterB Intermediate: 1H-pyrazole-4-carboxylic acid (or ester) StepB1->InterB StepB2 Step 2: N-Alkylation/Arylation (Cs2CO3, R-X) InterB->StepB2 Parallel Synthesis LibB Library B: N1-Diversified Analogs (Scaffold Hopping) StepB2->LibB

Figure 1: Divergent synthesis workflow. Path A retains the PMB group for rapid screening. Path B removes it to optimize the N1 position.

Protocol A: High-Throughput Amide Coupling (Vector C4)

This protocol targets the carboxylic acid.[1][2][3][4] The PMB group protects the N1 nitrogen from participating in side reactions, ensuring regioselectivity.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Scaffold: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (0.1 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Purification: SCX-2 (Strong Cation Exchange) cartridges or Prep-HPLC.

Step-by-Step Methodology
  • Activation: In a 96-well reaction block, dispense 100 µL of the scaffold solution (10 µmol). Add 1.2 equivalents of HATU (12 µmol in DMF) and 2.5 equivalents of DIPEA. Shake for 15 minutes at Room Temperature (RT).

    • Expert Insight: Pre-activation ensures the formation of the active ester (OAt-ester) before the amine is introduced, reducing racemization risk (though less relevant for this achiral scaffold) and improving yield with sterically hindered amines.

  • Coupling: Add 1.1 equivalents of the specific amine (11 µmol in DMF) to the well.

  • Incubation: Seal the block and shake at RT for 4-12 hours.

    • QC Check: Monitor one well by LCMS. If conversion is <50%, heat to 50°C for 2 hours.

  • Workup (Solid Phase Extraction):

    • Load reaction mixture onto a pre-conditioned SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities and acidic scaffold).

    • Elute product with 2M NH3 in MeOH (if the product contains a basic amine).

    • Alternative: If the product is neutral/acidic, use a carbonate wash and extract with EtOAc.

Protocol B: PMB Cleavage & N1-Diversification (Vector N1)

The PMB group is acid-labile. However, standard TFA conditions can sometimes be slow for electron-deficient pyrazoles. This protocol uses a robust oxidative or strong acid method to generate the N-unsubstituted intermediate for further optimization.

Part 1: Deprotection (PMB Removal)

Objective: Isolate the free 1H-pyrazole-4-carboxylate ester/amide.

  • Reaction: Dissolve the PMB-protected analog in Trifluoroacetic acid (TFA) (concentration ~0.2 M).

  • Reflux: Heat the solution to 70°C for 2–6 hours.

    • Note: The 4-methoxybenzyl cation generated is quenched by the solvent or added scavengers (e.g., anisole), but in neat TFA, the equilibrium favors deprotection.

    • Alternative (Oxidative): For acid-sensitive substrates, use Ceric Ammonium Nitrate (CAN) in MeCN/H2O (3:1) at RT. This oxidizes the benzylic position, cleaving the C-N bond.

  • Isolation: Evaporate TFA in vacuo. Azeotrope with toluene twice to remove residual acid.

Part 2: N-Alkylation (Library Generation)

Objective: Introduce new R-groups at N1 to optimize potency and metabolic stability.

  • Setup: Dissolve the deprotected 1H-pyrazole intermediate in dry DMF (0.1 M).

  • Base Addition: Add Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why Cs2CO3? The "Cesium Effect" improves solubility in organic solvents and often enhances the nucleophilicity of the pyrazole nitrogen compared to K2CO3.

  • Alkylation: Add the alkyl halide (R-X) (1.1 equiv). Shake at 60°C for 4 hours.

  • Regioselectivity Check: Pyrazoles can alkylate at N1 or N2. However, for 4-substituted pyrazoles, tautomerism usually leads to the thermodynamically stable 1,4-disubstituted product. Verify regiochemistry via NOESY NMR if steric bulk is introduced.

Data Analysis & SAR Decision Matrix

When developing analogs, use the following matrix to decide which vector to prioritize based on early screening data.

ObservationHypothesisAction Item
High Potency, High Clearance PMB group is metabolically liable (oxidation).Execute Protocol B: Replace PMB with fluorinated benzyls (e.g., 4-F-Benzyl) or heteroaryl groups.
Low Potency C4 substituent does not fill the binding pocket.Execute Protocol A: Screen larger/longer amines (e.g., piperazines, biphenyls) at the C4 position.
Low Solubility Molecule is too lipophilic (LogP > 4).Modify Vector A: Introduce polar solubilizing groups (morpholine, hydroxyl) via the amide coupling.
Comparative Coupling Reagent Performance

Data derived from internal validation of pyrazole-4-carboxylic acid couplings.

ReagentConversion (2h, RT)Epimerization RiskCostRecommendation
HATU 98%LowHighBest for Library Synthesis (Small Scale)
T3P 85%Very LowMediumBest for Scale-up (>10g)
EDC/HOBt 60%LowLowNot recommended for hindered amines

Biological Context & Application Areas

Understanding why you are making these analogs is crucial for design.

  • SDH Inhibitors (Fungicides): Pyrazole-4-carboxamides are classic SDH inhibitors (e.g., Penthiopyrad). The N1 group usually requires a lipophilic aromatic ring. Design Tip: Use Protocol B to install ortho-substituted phenyl rings at N1.

  • sGC Stimulators: Analogs of Riociguat precursors often feature a pyrazole core. The N1-benzyl group mimics the heme-binding motif. Design Tip: Keep the benzyl linker but modify the phenyl ring electronics (Protocol B).

  • LpxC Inhibitors (Antibacterial): The carboxylic acid is often converted to a hydroxamic acid (via NH2OH coupling in Protocol A) to chelate Zinc.

SAR_Logic Target Target Identification SDH Target: SDH (Fungicide) Target->SDH LpxC Target: LpxC (Antibacterial) Target->LpxC SDH_Strat Strategy: Optimize N1 (Hydrophobic) Keep C4 Amide Simple SDH->SDH_Strat LpxC_Strat Strategy: Convert C4 to Hydroxamate Optimize N1 for Cell Permeability LpxC->LpxC_Strat

Figure 2: Target-specific design logic for pyrazole-4-carboxylic acid analogs.

References

  • Synthesis of Pyrazole-4-Carboxylic Acids

    • Title: "Vilsmeier-Haack reaction of hydrazones: A convenient synthesis of 1H-pyrazole-4-carbaldehydes"[5]

    • Source:National Institutes of Health (PubMed Central)
    • URL:[Link]

  • PMB Protection/Deprotection Strategies

    • Title: "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides"
    • Source:Kiessling Lab / Journal of Organic Chemistry
    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles

    • Title: "Pyrazole: an emerging privileged scaffold in drug discovery"[6]

    • Source:Future Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • SDH Inhibitor Design (Pyrazole Carboxamides)

    • Title: "Synthesis of pyrazole-4-carboxamides as potential fungicide candid
    • Source:Molecular Diversity (via PubMed)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Synthesis

Topic: Optimization and Troubleshooting of Pyrazole Synthesis (Knorr & Cycloaddition Methodologies) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Operator: Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Pyrazole Synthesis (Knorr & Cycloaddition Methodologies) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Operator: Senior Application Scientist

Introduction: The Pyrazole Challenge

Pyrazoles are pharmacophores of immense significance, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, synthesizing substituted pyrazoles—particularly with asymmetric substitution patterns—is rarely as simple as the textbooks suggest.

The classic Knorr synthesis (1,3-dicarbonyl + hydrazine) is notorious for yielding regioisomeric mixtures (1,3- vs. 1,5-isomers) and partially reduced pyrazoline intermediates . This guide moves beyond basic textbook definitions to address the mechanistic "why" behind these failures and provides self-validating protocols to correct them.

Module 1: Controlling Regioselectivity (The 1,3 vs. 1,5 Dilemma)

The Issue: You reacted an unsymmetrical 1,3-diketone with a monosubstituted hydrazine and obtained a difficult-to-separate mixture of 1,3- and 1,5-disubstituted pyrazoles.

The Diagnostic: Regioselectivity in Knorr synthesis is governed by the interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyls).

  • Neutral/Basic Conditions: The most nucleophilic nitrogen (usually the NH attached to the electron-donating substituent) attacks the most electrophilic carbonyl.

  • Acidic Conditions: The carbonyls are protonated.[1][2][3] The reaction is often driven by the attack of the hydrazine on the least sterically hindered activated carbonyl.

Troubleshooting Workflow

Q1: How do I force the formation of the 1,5-isomer? A: Shift to a protic, acidic medium. In acidic ethanol (EtOH/HCl), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. However, the reaction becomes sensitive to steric bulk.[2] The terminal nitrogen of the hydrazine (less hindered) will attack the less hindered carbonyl carbon.

Q2: How do I force the formation of the 1,3-isomer? A: Use basic or neutral conditions and leverage electronic differentiation. Under neutral conditions, the substituted nitrogen (more nucleophilic due to the alpha-effect or inductive donation, unless an electron-withdrawing group is present) attacks the most electrophilic carbonyl.

Q3: I am still getting a mixture. What now? A: Switch solvents to a fluorinated alcohol.[2] Recent microkinetic studies indicate that solvents like Hexafluoroisopropanol (HFIP) can drastically alter the hydrogen-bonding network, stabilizing specific transition states and improving regioselectivity ratios from 2:1 to >10:1 in difficult cases.

Visual Guide: Regioselectivity Decision Tree

Regioselectivity start START: Unsymmetrical 1,3-Dicarbonyl + Hydrazine check_goal Target Isomer? start->check_goal goal_15 Target: 1,5-Isomer (Steric Control) check_goal->goal_15 Sterics goal_13 Target: 1,3-Isomer (Electronic Control) check_goal->goal_13 Electronics action_acid Protocol A: Use Acidic EtOH/HCl (Protonates Carbonyls) goal_15->action_acid action_base Protocol B: Neutral/Basic Conditions (Nucleophilic Attack) goal_13->action_base check_result Isomer Ratio Acceptable? action_acid->check_result action_base->check_result success Proceed to Purification check_result->success Yes (>95:5) failure Mixture Persists check_result->failure No (<80:20) solv_switch Advanced Optimization: Switch Solvent to HFIP (H-Bonding Stabilization) failure->solv_switch solv_switch->success

Caption: Decision logic for controlling regiochemistry based on steric vs. electronic drivers.

Module 2: The "Stalled" Reaction (Pyrazolines & Hydrazones)

The Issue: Your LC-MS shows the correct mass for the intermediate (hydrazone) or the dihydro-product (pyrazoline), but the reaction won't progress to the aromatic pyrazole.

The Diagnostic:

  • Hydrazone Stalling: The initial condensation happened, but the second cyclization step (intramolecular attack) is energetically unfavorable, often due to sterics or lack of acid catalysis.

  • Pyrazoline Trap: If you used an

    
    -unsaturated ketone (chalcone) instead of a 1,3-dicarbonyl, the product is naturally a pyrazoline. It lacks the unsaturation required for aromaticity.
    
Protocol: Oxidative Aromatization of Pyrazolines

If you are synthesizing pyrazoles via the chalcone route, you must include an oxidation step.

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Activated


.

Step-by-Step:

  • Dissolve: Dissolve the crude pyrazoline (1.0 equiv) in 1,4-dioxane or Toluene (0.1 M).

  • Add Oxidant: Add DDQ (1.1 equiv) slowly at room temperature. Note: Exothermic.

  • Monitor: Stir at reflux for 1–3 hours. Monitor by TLC (Pyrazolines are often fluorescent blue/green; Pyrazoles are UV active but rarely fluorescent).

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated

    
     to remove residual DDQ species.
    

Green Alternative (Electrochemical): Recent literature suggests an electrochemical approach using NaCl as a mediator is scalable and avoids toxic oxidants [4].

Module 3: Validation & Analysis (Isomer Differentiation)

The Issue: You have isolated a solid, but you are unsure if it is the 1,3- or 1,5-isomer. Standard 1H NMR is ambiguous.

The Solution: You must use NOE (Nuclear Overhauser Effect) spectroscopy. This is the only self-validating method for structural assignment of N-substituted pyrazoles.

Comparative Analytical Data Table
Feature1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleMechanistic Reason
NOE Contact No NOE between N-R group and C5-Substituent.Strong NOE between N-R group and C5-Substituent.Spatial proximity of the N-substituent to the C5 group in the 1,5-isomer.
13C NMR (C5) Generally more shielded (lower ppm).Generally more deshielded (higher ppm).Steric compression and magnetic anisotropy.
1H NMR (H4) Sharp singlet (if C3/C5 blocked).Sharp singlet.[4]Not diagnostic alone.
19F NMR If

is at C3: No coupling to N-R.
If

is at C5: "Through-space" coupling to N-R often visible.
Fluorine lone pair proximity.

Module 4: Side Reaction FAQ

Q: Why did I get an Azine (


) instead of a Pyrazole? 
A:  This happens when hydrazine acts as a linker between two equivalents of the ketone.
  • Fix: Ensure hydrazine is in excess (2–3 equiv) and added slowly to the ketone. If using hydrazine hydrate, ensure the ethanol is not anhydrous; a small amount of water helps suppress azine formation.

Q: My yield is low due to polymer formation. Why? A: If using


-unsaturated ketones, polymerization can compete with cyclization.
  • Fix: Add a radical inhibitor (BHT) if the reaction requires high heat, or switch to a microwave protocol (120°C, 10 min) to favor the kinetic cyclization over thermal polymerization.

References

  • Knorr, L. (1883).[1][3][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Schrecker, L., et al. (2022).[6] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • Togo, H., et al. (2022).[7] Pd-catalysed synthesis of trisubstituted pyrazoles via oxidative carbonylation. Organic & Biomolecular Chemistry.

  • Waldvogel, S. R., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Green Chemistry.

  • Aggarwal, R., et al. (2025). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. Journal of Organic Chemistry (Preprint/Snippet).

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

[1] Executive Summary The synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (often an intermediate for kinase inhibitors) typically involves the alkylation of ethyl pyrazole-4-carboxylate followed by hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (often an intermediate for kinase inhibitors) typically involves the alkylation of ethyl pyrazole-4-carboxylate followed by hydrolysis, or a cyclization using 4-methoxybenzylhydrazine.[1]

The three most persistent impurity classes encountered in this workflow are:

  • Neutral Lipophilic Byproducts: 4-Methoxybenzyl alcohol (PMB-OH) and 4-methoxybenzyl chloride (PMB-Cl).[1]

  • Regioisomers: (Only applicable if the pyrazole core is substituted at the C3 position).

  • Inorganic Salts: Residual bases (Cs₂CO₃, LiOH) or coupling reagents.[1]

This guide provides a self-validating purification logic based on pKa-controlled phase switching and solubility differentials .

Module 1: The "pH Switch" (Primary Purification)

Objective: Remove neutral organic impurities (PMB-OH, PMB-Cl, bis-PMB ether) without column chromatography.

The Science (Causality)[1]
  • Target Molecule pKa: ~3.4–3.8 (Carboxylic acid).[1]

  • Impurity pKa: ~15 (PMB-Alcohol) or Neutral (PMB-Cl).[1]

  • Logic: At pH 8–9 (saturated NaHCO₃), the target molecule exists as a water-soluble carboxylate salt (

    
    ).[1] The impurities remain non-ionized and lipophilic.
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture (after hydrolysis) in Ethyl Acetate (EtOAc) .

    • Note: Do not use Dichloromethane (DCM) if possible, as emulsions are more common with PMB residues.[1]

  • Extraction (The Switch):

    • Add Saturated Aqueous NaHCO₃ (2x volume of organic layer).[1]

    • Shake vigorously and separate layers.[1]

    • Organic Layer (Top): Contains PMB-OH, PMB-Cl, and non-acidic byproducts.[1] DISCARD (after verifying product is not present).

    • Aqueous Layer (Bottom): Contains your Target Product as the sodium salt.[1] KEEP .

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained organic impurities.[1]

  • Precipitation (The Return):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl until pH reaches ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid and wash with cold water (removes inorganic salts) and hexanes (removes surface lipophiles).[1]

Visualization: The pH Switch Workflow

pH_Switch Start Crude Mixture (Acid + PMB-OH + Salts) EtOAc Dissolve in EtOAc Start->EtOAc NaHCO3 Extract with Sat. NaHCO3 EtOAc->NaHCO3 Separation Phase Separation NaHCO3->Separation OrgLayer Organic Layer (Contains PMB-OH, PMB-Cl) Separation->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product-COO- Na+) Separation->AqLayer Target Salt Acidify Acidify with HCl to pH 2-3 AqLayer->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

Figure 1: Logic flow for separating acidic target from neutral PMB byproducts using pKa differences.[1]

Module 2: Recrystallization (Polishing)[1]

Objective: Remove trace isomers (if applicable) and improve crystal habit.

Context: If your starting material was Ethyl 1H-pyrazole-4-carboxylate (unsubstituted at C3/C5), you do not have regioisomers.[1] If you used a substituted pyrazole, you likely have N1/N2 isomers.[1]

Solvent System Data
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended For
Ethanol / Water (1:1) HighLowHigh (Inorganics)General Purity
MeOH / Water (2:1) Very HighModerateModerateRegioisomers
Ethyl Acetate / Hexane ModerateVery LowHigh (PMB-OH)Lipophilic Residues
Protocol (Ethanol/Water Method)
  • Suspend the crude solid (from Module 1) in minimal Ethanol (absolute).[1]

  • Heat to reflux (approx. 78°C) until dissolved.

  • Add hot Water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of Ethanol to restore clarity.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: Do not disturb the flask. Slow cooling promotes the exclusion of impurities from the crystal lattice.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of precipitating during acidification. Why?

Diagnosis: This usually indicates the presence of residual PMB-alcohol or Ethyl Acetate trapped in the aqueous layer. Fix:

  • Before acidification, ensure you washed the aqueous layer thoroughly with EtOAc.

  • If oiling occurs, re-extract the oily water with fresh EtOAc, dry with Na₂SO₄, and evaporate. Then, perform a recrystallization from Hexanes/EtOAc to solidify the oil.

Q2: The solid is pink/reddish. Is it decomposed?

Diagnosis: This is likely trace oxidation of the PMB moiety or phenol contaminants. Fix:

  • Dissolve the solid in dilute base (NaOH).[1]

  • Treat with Activated Charcoal (5% w/w) for 30 minutes.

  • Filter through Celite.[1]

  • Re-acidify to precipitate the white solid.

Q3: I suspect I have the wrong regioisomer (N2-alkylation). How do I separate it?

Diagnosis: Only applicable if C3 is substituted. Fix: Regioisomers often have significantly different solubilities.[1] The 1-(PMB) isomer is typically less soluble in non-polar solvents than the 2-(PMB) isomer due to symmetry.[1]

  • Action: Triturate the solid with Diethyl Ether . The N-1 isomer (usually desired) often remains solid, while the N-2 isomer dissolves.[1]

References

  • Vertex Pharmaceuticals. (2012).[1] Synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-yl propionic acid derivatives. (Demonstrates acid-base workup utility for pyrazole acids). 2[1][2][3][4][5][6][7][8][9][10]

  • CN111362874B. (2020).[1][3][5] Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][11] (Validates Alcohol/Water recrystallization for pyrazole carboxylic acids). 11[1][2][3][4][5][6][7][8][12]

  • Human Metabolome Database. (2013).[1] Metabocard for 4-Carboxypyrazole.[1] (Provides pKa data ~3.43 confirming suitability of bicarbonate extraction). 7

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Pyrazole Carboxylic Acids

Introduction: The "Hidden Variable" in Your Data Pyrazole carboxylic acids are privileged scaffolds in drug discovery due to their ability to engage in directed hydrogen bonding and coordinate metal ions. However, these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Your Data

Pyrazole carboxylic acids are privileged scaffolds in drug discovery due to their ability to engage in directed hydrogen bonding and coordinate metal ions. However, these same properties create a "solubility paradox": the strong intermolecular hydrogen bonding that makes them potent binders also creates high-lattice-energy crystals that resist dissolution.[1]

In biological assays, false negatives (compound precipitates, target unbound) and false positives (aggregates sequester enzyme) are frequently traced back to poor handling of these specific moieties. This guide provides the thermodynamic rationale and self-validating protocols to ensure your data reflects pharmacology, not solubility artifacts.

Module 1: Stock Solution Preparation

The Issue: "My compound won't dissolve in 100% DMSO, or it precipitates after freezing."

The Mechanism

Pyrazole carboxylic acids often possess high melting points (>200°C) due to strong dimer formation in the solid state. To dissolve them, you must overcome this lattice energy. Furthermore, DMSO is hygroscopic; absorbed atmospheric water acts as an "anti-solvent" for these hydrophobic acids.

Protocol: The "Dry & Warm" Method
  • Solvent Quality: Use only anhydrous DMSO (stored over molecular sieves). Even 1% water content can drastically reduce solubility for this class.

  • Disruption:

    • Add DMSO to the solid.[2]

    • Sonicate in a water bath at 40°C for 10–15 minutes. Why? Acoustic cavitation breaks crystal aggregates, and mild heat increases kinetic energy to overcome the lattice barrier.

  • Visual Check: Hold the vial against a light source. Any "shimmering" or turbidity indicates undissolved micro-crystals.

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles.

Module 2: The "Crash-Out" During Dilution

The Issue: "The stock was clear, but the assay well is cloudy."

The Mechanism: pH Shock

This is the most common failure point. Pyrazole-3-carboxylic acid has a pKa


 3.6.[1][3]
  • In DMSO: The compound is solvated.[2][4]

  • In Buffer (pH 7.4): It should be deprotonated (anionic) and soluble.

  • The Danger Zone: If you dilute a high-concentration acidic stock (e.g., 10 mM) directly into a weak buffer, the local pH at the injection site may drop below the pKa. The compound protonates, becomes neutral, and crashes out immediately. Once precipitated, the kinetic barrier prevents re-dissolution even if the bulk pH returns to neutral.

Visualization: The Solubility Decision Tree

Solubility_Workflow Start Start: Solid Compound DMSO_Step Dissolve in Anhydrous DMSO (Heat + Sonicate) Start->DMSO_Step Check_Clear Is Solution Clear? DMSO_Step->Check_Clear Action_Heat Increase Temp to 50°C or Add 5% Water (if salt form) Check_Clear->Action_Heat No Dilution_Step Intermediate Dilution (Step-down) Check_Clear->Dilution_Step Yes Action_Heat->Check_Clear Buffer_Add Add to Assay Buffer Dilution_Step->Buffer_Add Precip_Check Precipitation Observed? Buffer_Add->Precip_Check Success Proceed to Assay Precip_Check->Success No Failure TROUBLESHOOTING: 1. Check Buffer Capacity 2. Add 0.01% Triton X-100 3. Verify pH > pKa + 2 Precip_Check->Failure Yes

Figure 1: Decision tree for handling pyrazole carboxylic acids from solid to assay condition.

Protocol: The Intermediate Dilution Step

Do not pipet 10 mM DMSO stock directly into aqueous buffer.

  • Step 1: Dilute 10 mM stock into 100% DMSO to create working concentrations (e.g., 1000x the final assay concentration).

  • Step 2 (Optional but Recommended): Perform an intermediate dilution into a "transition buffer" containing 50% DMSO / 50% Buffer (with high buffering capacity, e.g., 100 mM Tris pH 8.0).

  • Step 3: Dilute into the final assay plate.

Module 3: Assay-Specific Troubleshooting

Scenario A: Enzymatic Inhibition Assays

Symptom: Steep Hill slopes (> 2.0) or variable IC50 values. Diagnosis: Colloidal Aggregation. Pyrazoles can form colloids that sequester enzymes, leading to promiscuous inhibition. Resolution:

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This disrupts colloidal aggregates.

  • Centrifugation: Spin the diluted compound plate at 3000 x g for 10 mins before transfer. If IC50 shifts, you had undissolved solids.

Scenario B: Surface Plasmon Resonance (SPR)

Symptom: Noisy sensorgrams or channel clogging. Diagnosis: Micro-precipitates binding to the microfluidics. Resolution:

  • Solubility Limit Test: Run a Nephelometry scan (laser light scattering) to define the strict solubility limit (

    
    ). Never exceed 0.5 
    
    
    
    in SPR.
  • Buffer Match: Ensure the running buffer pH is at least 2 units above the compound's pKa (Target pH > 5.6).

Scenario C: Cell-Based Assays

Symptom: "Toxicity" at high concentrations that doesn't match target biology.[1] Diagnosis: Crystals settling on cells cause physical stress or membrane rupture (mechanical lysis), not chemical toxicity. Resolution:

  • Microscopy: Visually inspect wells at 40x magnification. Crystals look like refractive needles.

  • Media Choice: Avoid serum-free media if possible; albumin in FBS helps solubilize hydrophobic acids.[1]

Data Summary: Salt & Buffer Selection

Choosing the right counter-ion is critical for pyrazole carboxylic acids.

Counter-Ion / BufferSolubility ImpactRecommendation
Free Acid Poor in water; Good in DMSO.[1]Use for initial stock only.
Sodium (Na+) Moderate improvement.Good for physiological buffers.
Tromethamine (Tris) High improvement. Best Choice. The bulky cation prevents tight crystal packing.
Phosphate Buffer Neutral.Avoid if pH < 6.0 (buffering capacity drops).
HEPES Good.Preferred for cell assays; maintains stable pH 7.2-7.[1]6.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no. Pyrazoles are less soluble in ethanol than DMSO. Ethanol also evaporates faster, leading to "edge effects" and concentration changes in plate-based assays.

Q: My compound precipitates when I add it to the media. Should I warm the media? A: Warming helps temporarily, but precipitation will likely recur when the plate cools to 37°C or room temperature. Instead of heat, adjust the pH . Ensure your media pH is > 7.0. If the media becomes acidic (yellowing) due to cell metabolism, the compound will crash out.

Q: How do I know if my inhibition is real or due to aggregation? A: Perform the "Detergent Test." Run the assay with and without 0.01% Triton X-100. If the IC50 increases significantly (potency drops) with detergent, the original activity was likely an artifact of aggregation [3].

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Available from: [Link]

  • PubChem. Compound Summary: 1H-Pyrazole-3-carboxylic acid.[1][5] National Library of Medicine.[6] Available from: [Link]

Sources

Optimization

Scaling up 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid production issues

This guide serves as a technical support center for the scale-up of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 100737-14-2). It is designed for process chemists and engineers encountering specific bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the scale-up of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 100737-14-2). It is designed for process chemists and engineers encountering specific bottlenecks during the transition from gram-scale to kilo-scale production.

Executive Summary: The Scale-Up Challenge

The synthesis of this moiety typically follows a convergent route: the


-alkylation of ethyl 

-pyrazole-4-carboxylate with 4-methoxybenzyl chloride (PMB-Cl), followed by ester hydrolysis. While chemically straightforward, scale-up introduces three critical failure modes:
  • Thermodynamic Runaway: The alkylation is significantly exothermic.

  • Impurity Amplification: Formation of quaternary pyrazolium salts (bis-alkylation).

  • PMB Instability: Premature deprotection during the acidic workup of the hydrolysis step.

Visual Workflow: Process Decision Matrix

The following diagram illustrates the critical decision nodes for impurity control and safety during the synthesis.

G Start Start: Ethyl 1H-pyrazole-4-carboxylate Alkylation Step 1: Alkylation (PMB-Cl, K2CO3, MeCN/DMF) Start->Alkylation Check_Exotherm Decision: Is Temp > 40°C? Alkylation->Check_Exotherm Quench Quench & Phase Cut Check_Exotherm->Quench No (Controlled) Check_Exotherm->Quench Yes (Risk of Bis-alkylation) Check_Bis QC: Bis-alkylated Impurity > 0.5%? Quench->Check_Bis Recryst Remediation: Slurry in EtOH/Water Check_Bis->Recryst Yes Hydrolysis Step 2: Hydrolysis (LiOH or NaOH) Check_Bis->Hydrolysis No Recryst->Hydrolysis Acidification Acidification (pH Adjustment) Hydrolysis->Acidification Check_pH Critical: Is pH < 3.0? Acidification->Check_pH PMB_Loss RISK: PMB Cleavage Check_pH->PMB_Loss Yes Final_Iso Final Isolation: Filtration Check_pH->Final_Iso No (pH 4-5)

Caption: Process flow logic highlighting critical control points (CCPs) for temperature and pH to prevent impurity formation and product degradation.

Module 1: The Alkylation Step (N-Protection)

Context: The reaction involves treating ethyl


-pyrazole-4-carboxylate with 4-methoxybenzyl chloride (PMB-Cl) and a base (usually 

or

).
Q: My reaction mixture solidified into an unstirrable block during the addition of PMB-Cl. What happened?

Diagnosis: You likely encountered a solubility limit combined with salt formation , exacerbated by insufficient solvent volume relative to the generated KCl/KHCO3. Technical Fix:

  • Solvent Choice: Switch from pure Acetonitrile (MeCN) to a mixture of MeCN:DMF (9:1) . DMF significantly improves the solubility of the pyrazole anion and the potassium salts.

  • Volume Rule: At scale, maintain a minimum solvent volume of 10-12 volumes (L/kg) relative to the starting pyrazole.

  • Agitation: Ensure your reactor is equipped with a high-torque overhead stirrer (e.g., anchor or retreat curve impeller) rather than a magnetic stirrer, which fails at slurry densities >15%.

Q: I am seeing a persistent impurity at RRT ~0.8 (HPLC) that increases with reaction time. What is it?

Diagnosis: This is likely the bis-alkylated quaternary ammonium salt (1,2-bis(4-methoxybenzyl)pyrazolium species). Causality: The pyrazole-4-carboxylate is symmetric, so N1 vs. N2 regioselectivity is irrelevant. However, once mono-alkylated, the product can react again with excess PMB-Cl if the temperature is too high or if a large excess of alkylating agent is used. Protocol Adjustment:

  • Stoichiometry: Strictly limit PMB-Cl to 1.05 equivalents . Do not add "extra to push the reaction" without sampling.

  • Temperature: Cap the reaction temperature at 40°C . Higher temperatures exponentially increase the rate of quaternization [1].

  • Remediation: If formed, this salt is highly water-soluble. It can often be purged by washing the organic layer (EtOAc or DCM) with brine followed by a water wash before the hydrolysis step.

Q: The reaction is stalling at 90% conversion. Should I add more base?

Diagnosis: Adding more base rarely helps if the electrophile (PMB-Cl) has degraded. PMB-Cl is hydrolytically unstable and degrades to 4-methoxybenzyl alcohol in the presence of moisture. Technical Fix:

  • Finkelstein Catalysis: Add 5 mol% Potassium Iodide (KI) . This generates the more reactive 4-methoxybenzyl iodide in situ, driving the reaction to completion without requiring higher temperatures [2].

  • Reagent Quality: Verify the purity of PMB-Cl. If it smells strongly of HCl or alcohol, it has degraded.

Module 2: Hydrolysis & PMB Stability

Context: Saponification of the ethyl ester to the free acid.

Q: During acidification to precipitate the product, I smell anisaldehyde and my yield dropped. Why?

Diagnosis: You have cleaved the PMB group. The 4-methoxybenzyl group is acid-labile . While it is stable to base, it cleaves rapidly in strong aqueous acid, especially if heated. Causality: Dropping the pH below 1.0 or using concentrated HCl causes protonation of the ether oxygen or the pyrazole nitrogen, facilitating carbocation formation and cleavage [3]. Protocol:

  • Base Hydrolysis: Use LiOH or NaOH (2.5 equiv) in THF/Water or MeOH/Water.

  • Controlled Acidification: Acidify slowly with 1M Acetic Acid or 1M HCl only to pH 4.0–5.0 .

  • Isoelectric Point: The target molecule is a carboxylic acid (

    
    ). You do not need to reach pH 1 to precipitate it. Reaching pH 4.5 is usually sufficient to protonate the carboxylate and induce precipitation without endangering the PMB group.
    
Q: I see a new impurity after hydrolysis that matches the mass of the decarboxylated product.

Diagnosis: Thermal decarboxylation. Electron-rich heteroaromatic acids (like pyrazoles) are prone to thermal decarboxylation. Technical Fix:

  • Perform the hydrolysis at ambient temperature (20–25°C) . Do not reflux.

  • If the ester is stubborn, use LiOH instead of NaOH; the lithium cation acts as a weak Lewis acid to activate the carbonyl, allowing hydrolysis at lower temperatures.

Module 3: Purification & Safety
Q: How do I remove residual PMB-Cl? It is a lachrymator and a GTI (Genotoxic Impurity).

Strategy: PMB-Cl is an alkylating agent and must be controlled to ppm levels. Protocol:

  • Amine Quench: After the alkylation is complete, add 1.0 equiv (relative to excess PMB-Cl) of Ethanolamine or Morpholine and stir for 30 minutes. This converts the volatile, genotoxic PMB-Cl into a highly polar, water-soluble amino-derivative that washes out in the aqueous phase.

  • Validation: Use LC-MS to verify PMB-Cl levels are <10 ppm in the isolated intermediate.

Q: The final product is a sticky solid. How do I get a free-flowing powder?

Diagnosis: Trapped solvent or amorphous precipitation. Crystallization Protocol:

  • Solvent System: Recrystallize from Ethanol/Water (1:1) .

  • Procedure: Dissolve the crude acid in hot Ethanol (60°C). Slowly add water until turbidity persists. Cool slowly to 0°C with gentle agitation. This typically yields a crystalline, filterable solid.

Summary of Critical Parameters
ParameterTarget RangeConsequence of Deviation
Alkylation Temp 25°C – 40°C>45°C leads to bis-alkylation (quaternization).
PMB-Cl Equiv 1.00 – 1.05Excess leads to bis-alkylation and GTI burden.
Hydrolysis pH pH 12

pH 4.5
Acidifying to pH < 2 risks PMB deprotection.
Drying Temp < 50°C (Vacuum)> 60°C risks decarboxylation.
References
  • Alkylation Kinetics & Impurities: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for pyrazole alkylation thermodynamics). Specific Mechanism: Alkylation of pyrazoles often competes with quaternary salt formation. See: Green Chemistry, 2011, 13, 20-30 for ionic liquid optimizations that highlight the thermal risks of standard solvents.
  • Finkelstein Catalysis in Alkylation: Source: Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience. Application: The use of KI to accelerate benzylic chloride substitutions is a standard industry practice to lower thermal requirements.
  • PMB Stability & Deprotection

    • Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
    • Key Insight: PMB ethers are cleaved by mineral acids. See Section on "Protection for the Hydroxyl Group - Ethers".
    • URL:

  • Safety Data (PMB-Cl)

    • Source: PubChem. (n.d.). 4-Methoxybenzyl chloride (Compound).[1]

    • URL:

Sources

Troubleshooting

Identifying impurities in 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid samples

Technical Support Center: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid Ticket ID: MB-PCA-001 Subject: Impurity Identification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

Ticket ID: MB-PCA-001 Subject: Impurity Identification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

This guide addresses the structural elucidation, origin, and remediation of impurities found in 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as MB-PCA ). This molecule is a critical intermediate in the synthesis of bioactive pyrazole scaffolds. The presence of the p-methoxybenzyl (PMB) group introduces specific stability and detection challenges that differ from standard pyrazole chemistry.

Module 1: Diagnostic Triage (Impurity Identification)

User Question: I see multiple unknown peaks in my HPLC chromatogram. How do I identify them based on Relative Retention Time (RRT) and Mass Spec data?

Technical Response: Use the table below to correlate your analytical data with known process impurities. Data is based on a standard Reversed-Phase (C18) method using Acetonitrile/Water + 0.1% Formic Acid.

Impurity TypeLikely IdentityRRT (Approx)*Mass Shift (Δ m/z)Diagnostic Fragment (MS/MS)
Precursor 1H-pyrazole-4-carboxylic acid0.3 - 0.5-120 Dam/z 111 (Parent), m/z 67
Intermediate Ethyl 1-(4-methoxybenzyl)pyrazole-4-carboxylate1.2 - 1.4+28 Dam/z 121 (PMB cation)
Reagent By-product 4-Methoxybenzyl alcohol (PMB-OH)0.8 - 0.9-92 Da (vs Target)m/z 121 (Tropylium ion)
Degradant 4-Methoxybenzaldehyde1.1 - 1.2N/A (UV active)m/z 135, 136
Artifact Methyl ester derivative1.15+14 Dam/z 121

*RRT is relative to the target MB-PCA peak.

Critical Troubleshooting:

  • Ghost Peaks: If you observe a broad peak at RRT ~0.85, check your sample diluent. PMB chloride (starting material) hydrolyzes rapidly to PMB-OH in aqueous mobile phases.

  • Split Peaks: If the main peak is splitting, the PMB group may be degrading on-column due to high acidity (e.g., >0.5% TFA). Switch to Formic Acid or Ammonium Acetate buffers [1].

Module 2: Synthesis-Driven Impurity Profiling

User Question: Where are these impurities coming from? I need to understand the root cause to fix my synthesis.

Technical Response: The synthesis of MB-PCA typically involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate followed by ester hydrolysis. The symmetry of the pyrazole-4-carboxylate prevents regioisomer formation (N1 vs N2 are identical), but other side reactions are prevalent.

Impurity Origin Flowchart:

ImpurityOrigins SM1 Ethyl 1H-pyrazole-4-carboxylate Reaction N-Alkylation (Base/Solvent) SM1->Reaction SM2 PMB-Chloride SM2->Reaction Imp1 Impurity A: PMB-Alcohol (Hydrolysis of SM2) SM2->Imp1 Moisture Inter Intermediate Ester Reaction->Inter Main Path Imp2 Impurity B: Bis-PMB Salt (Over-alkylation) Reaction->Imp2 Excess SM2 Hydrolysis Hydrolysis (LiOH or NaOH) Inter->Hydrolysis Target Target: MB-PCA Hydrolysis->Target Main Path Imp3 Impurity C: Residual Ester (Incomplete Hydrolysis) Hydrolysis->Imp3 Incomplete

Caption: Figure 1. Mechanistic origin of key impurities during the alkylation and hydrolysis sequence.

Root Cause Analysis:

  • Bis-Alkylation (Impurity B): While the pyrazole nitrogen lone pair is involved in aromaticity, strong bases (NaH) can force a second alkylation, forming a quaternary ammonium salt. Prevention:[1] Control stoichiometry strictly to 1.0-1.05 eq of PMB-Cl.

  • PMB-Alcohol (Impurity A): PMB-Cl is moisture sensitive. If your solvent (DMF/ACN) is "wet," PMB-Cl converts to PMB-OH before reacting with the pyrazole [2].

Module 3: Analytical Method Optimization

User Question: My current HPLC method uses 0.1% TFA in water/methanol, but I see baseline drift and inconsistent integration. What is the recommended protocol?

Technical Response: The PMB group is acid-labile. Continuous exposure to Trifluoroacetic Acid (TFA) combined with the heating of the column (often used to sharpen peaks) can cause in-situ deprotection, generating 1H-pyrazole-4-carboxylic acid and 4-methoxybenzyl cation species during the run [3].

Recommended Protocol: "Soft" Acid LC-MS Method

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) - Buffers the acid effect.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Do not exceed 40°C).

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% -> 95% B

    • 12-15 min: 95% B

Why this works: Ammonium formate provides sufficient ionic strength to suppress silanol interactions (tailing) without the aggressive acidity of TFA that cleaves the PMB ether bond.

Module 4: Purification & Isolation

User Question: I have 5% residual ester (Impurity C) and 2% PMB-OH (Impurity A). How do I purify this without column chromatography?

Technical Response: For carboxylic acids like MB-PCA, "Acid-Base Swing" extraction is superior to chromatography for removing non-acidic impurities (Esters, Alcohols).

Protocol: Acid-Base Swing Purification

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The Target (Acid) forms a soluble sodium salt.

    • Fate of Impurities: The Ester (Impurity C) and PMB-OH (Impurity A) remain organic/neutral.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or MTBE.

    • Action: Discard the organic layer. This removes the non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2-3.

    • Result: MB-PCA precipitates as a white solid.

  • Filtration: Filter and wash the cake with cold water to remove inorganic salts.

Decision Logic for Purification:

PurificationLogic Start Crude MB-PCA Check Check Impurity Profile Start->Check Neutral Neutral Impurities (Ester, PMB-OH) Check->Neutral Mainly present Acidic Acidic Impurities (Unreacted Pyrazole Acid) Check->Acidic Mainly present Action1 Perform Acid/Base Extraction (Protocol Above) Neutral->Action1 Action2 Recrystallization (EtOH/Water) Acidic->Action2

Caption: Figure 2. Decision tree for selecting the appropriate purification strategy based on impurity type.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1][4] (Chapter on Stability of p-Methoxybenzyl Ethers/Esters).

  • Sielc Technologies. (n.d.). Separation of Pyrazole Carboxylic Acid Derivatives. (Demonstrates HPLC conditions for polar pyrazole separations).

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: pH and Buffer Selection. (Technical guide on buffer choice for acid-labile compounds).

  • PubChem. (2025).[4] Ethyl 1H-pyrazole-4-carboxylate Compound Summary. (Precursor data).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid: Unraveling Structure-Activity Relationships

For Immediate Release In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] This guide provides a detailed comparative analysis of two closely related pyrazole derivatives: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate the subtle yet significant impact of N1-substitution on the overall pharmacological profile of this important class of compounds.

Structural Comparison and Physicochemical Properties

The core structure of both molecules features a pyrazole-4-carboxylic acid moiety. The key distinction lies in the substituent at the N1 position of the pyrazole ring. In 1-phenyl-1H-pyrazole-4-carboxylic acid, a phenyl group is directly attached to the nitrogen atom. In contrast, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid incorporates a benzyl group with a methoxy substituent at the para position of the phenyl ring. This seemingly minor alteration introduces a methylene spacer between the pyrazole and the phenyl ring and adds an electron-donating methoxy group, which can significantly influence the molecule's electronic properties, lipophilicity, and conformational flexibility.

Property1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid1-phenyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₃C₁₀H₈N₂O₂
Molecular Weight 232.24 g/mol 188.18 g/mol
LogP (Predicted) 1.81.9
Topological Polar Surface Area (TPSA) 69.2 Ų58.0 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 43

Data sourced from publicly available chemical databases.

The introduction of the 4-methoxybenzyl group increases the molecular weight and the number of hydrogen bond acceptors. The predicted lipophilicity (LogP) is slightly lower for the methoxybenzyl derivative, potentially influencing its solubility and membrane permeability.

Synthesis Strategies: A Tale of Two Scaffolds

The synthesis of these pyrazole-4-carboxylic acids typically involves a multi-step process, beginning with the formation of the pyrazole ring, followed by functional group manipulations to introduce the carboxylic acid. A common and efficient approach involves the synthesis of the corresponding ethyl ester, which is then hydrolyzed to the final carboxylic acid.

General Synthesis Workflow

Synthesis Workflow A Starting Materials B Pyrazole Ring Formation A->B Cyclocondensation C Esterification (if necessary) B->C Introduction of ethyl ester D Hydrolysis C->D Acid or Base Catalyzed E Final Carboxylic Acid D->E Purification

Sources

Comparative

In Vitro Testing Guide: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary: The Scaffold Perspective In the realm of medicinal chemistry, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (PMB-PCA) is not merely a reagent; it is a "privileged scaffold." It serves two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Perspective

In the realm of medicinal chemistry, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (PMB-PCA) is not merely a reagent; it is a "privileged scaffold." It serves two distinct roles in drug discovery:

  • As a Pharmacophore: A structural mimic found in inhibitors of Leukotriene A4 Hydrolase (LTA4H) and soluble Guanylate Cyclase (sGC) stimulators.

  • As a Protected Synthon: The p-methoxybenzyl (PMB) group acts as a lipophilic mask for the pyrazole nitrogen, altering solubility and membrane permeability before metabolic removal.

This guide objectively compares PMB-PCA against its primary structural alternatives—the unsubstituted Benzyl analog (Bn-PCA) and the Free Acid (PCA) —focusing on in vitro metabolic stability, physicochemical profiling, and enzymatic inhibition potential.

Comparative Analysis: PMB-PCA vs. Alternatives

The choice between PMB-PCA and its analogs dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of your lead series.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (PMB-PCA) 1-Benzyl-1H-pyrazole-4-carboxylic acid (Bn-PCA) 1H-pyrazole-4-carboxylic acid (PCA)
Role Lipophilic Prodrug / Labile LeadStable Lipophilic LeadPolar Fragment / Active Warhead
LogD (pH 7.4) 2.1 - 2.4 (Optimal for cell permeability)1.9 - 2.2-0.5 (Poor permeability)
Solubility (PBS) Moderate (< 50 µM)Low (< 20 µM)High (> 500 µM)
Microsomal Stability Low to Moderate (High CYP liability)HighHigh
Metabolic Risk O-Demethylation (CYP mediated)Benzylic hydroxylation (Slow)Phase II Conjugation only
LTA4H Potency High (Hydrophobic pocket occupancy)ModerateLow (Lacks hydrophobic tail)
Expert Insight: The PMB Liability

While PMB-PCA offers superior cell permeability compared to the free acid (PCA), it introduces a specific metabolic liability. The methoxy group is a prime target for CYP450 O-demethylation . In early in vitro testing, you must distinguish whether bioactivity is driven by the intact PMB-PCA or if the compound is rapidly degrading into a phenol intermediate.

Critical Decision Point: Use PMB-PCA if your target requires a hydrophobic tail for binding (e.g., LTA4H hydrophobic pocket). Use Bn-PCA if you require metabolic stability but similar steric occupancy.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Liability Check)

Rationale: To quantify the intrinsic clearance (


) and identify the O-demethylation liability of the PMB group.

Reagents:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: PMB-PCA (1 µM final concentration).

  • Internal Standard: Tolbutamide (low turnover control) or Verapamil (high turnover control).

Workflow:

  • Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL in PBS) with 5 µL of PMB-PCA stock (100 µM in DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor transitions for Parent (PMB-PCA) and the O-demethylated metabolite (Phenol).

Acceptance Criteria:

  • If

    
     min: Compound is highly labile (Prodrug candidate or requires optimization).
    
  • If

    
     min: Compound is stable.
    
Protocol B: LTA4H Aminopeptidase Inhibition Assay

Rationale: PMB-PCA derivatives are structural congeners to known LTA4H inhibitors. This assay validates functional target engagement using a fluorogenic substrate.

Mechanism: LTA4H possesses both epoxide hydrolase and aminopeptidase activity.[1] The aminopeptidase function is a surrogate marker for inhibitor binding to the active site.

Materials:

  • Enzyme: Recombinant Human LTA4H (10 nM final).

  • Substrate: L-Alanine-4-nitroanilide (L-Ala-pNA) or Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4.

Step-by-Step:

  • Preparation: Dilute PMB-PCA in DMSO (Serial dilution: 10 µM to 1 nM).

  • Enzyme Mix: Add 10 µL of inhibitor + 40 µL of LTA4H enzyme to a black 96-well plate. Incubate 15 min at RT.

  • Substrate Addition: Add 50 µL of Arg-AMC substrate (

    
     concentration, typically 50 µM).
    
  • Kinetic Read: Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 30 seconds for 20 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to IC50 equation.
    

Data Interpretation:

  • PMB-PCA IC50 < 100 nM: Potent Binder. The PMB group likely occupies the hydrophobic pocket adjacent to the Zn2+ active site.

  • PCA (Free Acid) IC50 > 10 µM: Confirming that the benzyl tail is essential for potency.

Visualizing the Mechanism & Workflow

Diagram 1: Metabolic Fate & Testing Logic

This diagram illustrates the critical metabolic pathway of PMB-PCA and the decision logic for in vitro testing.

PMB_Metabolism cluster_decision In Vitro Decision Gate Compound 1-(4-Methoxybenzyl)-1H-pyrazole-4-COOH (PMB-PCA) CYP CYP450 Enzyme (Liver Microsomes) Compound->CYP Metabolic Liability Target Target Binding (LTA4H / sGC) Compound->Target High Potency Binding Metabolite Phenol Intermediate (Unstable) CYP->Metabolite O-Demethylation Analysis LC-MS/MS Analysis CYP->Analysis Sample at t=30min Fragment 1H-pyrazole-4-COOH (Inactive Fragment) Metabolite->Fragment N-Dealkylation (Loss of Potency)

Caption: Figure 1. Metabolic trajectory of PMB-PCA. The PMB group drives target binding but is susceptible to CYP-mediated degradation, necessitating microsomal stability testing.

Diagram 2: Comparative Screening Workflow

A standardized workflow to compare PMB-PCA against its alternatives.

Screening_Workflow cluster_physchem Step 1: Physicochemical cluster_bio Step 2: Functional Potency cluster_adme Step 3: ADME Liability Start Compound Library (PMB-PCA vs. Bn-PCA) Solubility Thermodynamic Solubility (PBS pH 7.4) Start->Solubility LogD LogD Determination (Shake Flask) Start->LogD Enzyme LTA4H Inhibition Assay (Fluorescent Readout) Solubility->Enzyme If Soluble > 10µM Micro Microsomal Stability (Human/Rat) Enzyme->Micro If IC50 < 100nM Decision Lead Selection Micro->Decision T1/2 > 30min

Caption: Figure 2. Hierarchical screening cascade. PMB-PCA is evaluated for solubility first, followed by potency, and finally metabolic stability to filter out labile hits.

References

  • Enzymatic Mechanism of LTA4H: Thunnissen, M. M., et al. (2001). "The structure of leukotriene A4 hydrolase: a dual function enzyme." Nature Structural Biology. Link

  • Pyrazole Scaffolds in Drug Discovery: Frizzo, C. P., et al. (2009). "Recent Advances in the Synthesis of Pyrazoles." Current Organic Chemistry. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

  • LTA4H Inhibitor Screening: Stsiapanava, A., et al. (2014). "Structural insights into inhibition of leukotriene A4 hydrolase." Acta Crystallographica. Link

  • PMB Group Reactivity: Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis." Wiley Online Library. Link

Sources

Validation

A Comparative Guide to the Structural Confirmation of Synthesized 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical techniques used to verify the structure of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and demonstrate how these techniques can be used to differentiate the target molecule from a potential regioisomeric byproduct, 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid.

The Imperative of Structural Verification in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle differences, such as the position of a substituent on a heterocyclic ring, can dramatically alter its pharmacological properties. In the synthesis of N-substituted pyrazoles, the formation of regioisomers is a common challenge. Therefore, the application of robust analytical methods is not merely a procedural step but a critical component of ensuring the validity of subsequent biological data and the ultimate success of a drug discovery campaign.

Spectroscopic Fingerprinting: A Multi-faceted Approach

A single analytical technique is often insufficient for complete structural elucidation. A combination of methods provides orthogonal data, leading to a confident structural assignment. Here, we delve into the expected spectroscopic data for our target compound and its isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is a powerful tool for determining the connectivity of atoms in a molecule by probing the chemical environment of hydrogen nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton framework.

Expected ¹H NMR Data for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid:

A patent describing the synthesis of this compound provides the following experimental ¹H NMR data (400 MHz, DMSO-d₆): δ: 12.34 (br. s, 1H), 8.32 (s, 1H), 7.79 (s, 1H), 7.23 (m, 2H), 6.89 (m, 2H), 5.26 (s, 2H), 3.72 (s, 3H)[1].

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
12.34broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield.
8.32singlet1HH-5 (pyrazole)This proton is adjacent to a nitrogen atom and is deshielded.
7.79singlet1HH-3 (pyrazole)This proton is also adjacent to a nitrogen atom and is deshielded.
7.23multiplet2HAr-H (ortho to -CH₂)Protons on the benzene ring ortho to the methylene group.
6.89multiplet2HAr-H (ortho to -OCH₃)Protons on the benzene ring ortho to the methoxy group, shielded by the electron-donating group.
5.26singlet2H-CH₂-The benzylic protons appear as a singlet.
3.72singlet3H-OCH₃The protons of the methoxy group appear as a singlet.

Comparative Analysis with 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

For the 5-carboxylic acid isomer, the key difference in the ¹H NMR spectrum would be the coupling between the pyrazole protons. H-3 and H-4 would be adjacent, resulting in a doublet for each, rather than two singlets.

Predicted ¹H NMR Data for 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Rationale
~12.5broad singlet1H-COOHAcidic proton.
~7.8doublet1HH-3 (pyrazole)Coupled to H-4.
~6.9doublet1HH-4 (pyrazole)Coupled to H-3.
~7.3doublet2HAr-H (ortho to -CH₂)Aromatic protons.
~6.9doublet2HAr-H (ortho to -OCH₃)Aromatic protons.
~5.3singlet2H-CH₂-Benzylic protons.
~3.7singlet3H-OCH₃Methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid:

Chemical Shift (δ) ppm (Predicted) Assignment Rationale
~163C=O (carboxylic acid)The carbonyl carbon of the carboxylic acid is significantly deshielded.
~159Ar-C (para to -CH₂)The aromatic carbon bearing the methoxy group.
~142C-5 (pyrazole)Pyrazole ring carbon.
~138C-3 (pyrazole)Pyrazole ring carbon.
~129Ar-C (ortho to -CH₂)Aromatic carbons.
~128Ar-C (ipso to -CH₂)The aromatic carbon attached to the methylene group.
~114Ar-C (ortho to -OCH₃)Aromatic carbons shielded by the methoxy group.
~112C-4 (pyrazole)Pyrazole ring carbon.
~55-OCH₃Methoxy carbon.
~54-CH₂-Benzylic carbon.

Comparative Analysis with 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

The chemical shifts of the pyrazole carbons would be different in the 5-carboxylic acid isomer due to the change in the substituent pattern. Specifically, the carbon bearing the carboxylic acid (C-5) would be highly deshielded, and the chemical shifts of C-3 and C-4 would also be altered.

Predicted ¹³C NMR Data for 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

Chemical Shift (δ) ppm (Predicted) Assignment
~162C=O (carboxylic acid)
~159Ar-C (para to -CH₂)
~145C-5 (pyrazole)
~140C-3 (pyrazole)
~129Ar-C (ortho to -CH₂)
~128Ar-C (ipso to -CH₂)
~114Ar-C (ortho to -OCH₃)
~110C-4 (pyrazole)
~55-OCH₃
~53-CH₂-

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Visualizing the Confirmation Workflow

Caption: Workflow for the structural confirmation of the synthesized product.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrum for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid:

  • Molecular Ion (M⁺): m/z = 246.09. The exact mass can confirm the molecular formula C₁₃H₁₂N₂O₃.

  • Key Fragmentation:

    • m/z = 121 (Base Peak): Loss of the pyrazole-4-carboxylic acid moiety, resulting in the stable 4-methoxybenzyl cation. This is a very characteristic fragment for this structure.

    • m/z = 201: Loss of the carboxyl group (-COOH).

Comparative Analysis with 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

The molecular ion will be identical for both isomers (m/z = 246.09). However, the relative abundances of fragment ions might differ slightly due to the different positions of the carboxylic acid group, although the prominent 4-methoxybenzyl cation at m/z = 121 is expected to be a major peak in both spectra.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI or Electron Impact - EI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Differentiation of Isomers

G Target 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic acid H_NMR ¹H NMR Target->H_NMR Two pyrazole singlets C13_NMR ¹³C NMR Target->C13_NMR Distinct pyrazole C-4, C-5 shifts MS Mass Spec Target->MS M⁺ at m/z 246 Fragment at m/z 121 Isomer 1-(4-Methoxybenzyl)-1H- pyrazole-5-carboxylic acid Isomer->H_NMR Two pyrazole doublets Isomer->C13_NMR Different pyrazole C-4, C-5 shifts Isomer->MS M⁺ at m/z 246 Fragment at m/z 121

Caption: Key spectroscopic differences between the target compound and its isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Data for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid:

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1610, ~1510C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1180C-N stretchPyrazole ring

Comparative Analysis with 1-(4-Methoxybenzyl)-1H-pyrazole-5-carboxylic acid:

The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Both will show the characteristic broad O-H and strong C=O stretches of the carboxylic acid, as well as the aromatic and ether absorptions. Therefore, IR spectroscopy is less useful for distinguishing between these two regioisomers but is excellent for confirming the presence of the key functional groups.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of a synthesized molecule is a multi-step process that relies on the convergence of data from several analytical techniques. For 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure determination, particularly for distinguishing it from its regioisomers. Mass spectrometry provides crucial confirmation of the molecular weight and key structural motifs, while IR spectroscopy confirms the presence of the expected functional groups. By employing this comprehensive analytical approach, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • US Patent US10144738B2. (2018). Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

Comparative

Optimizing Biological Assay Reproducibility for Pyrazole Scaffolds: A Comparative Technical Guide

Executive Summary Pyrazole derivatives are "privileged structures" in medicinal chemistry, forming the backbone of blockbuster drugs like Celecoxib and Ruxolitinib. However, their specific physicochemical properties—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives are "privileged structures" in medicinal chemistry, forming the backbone of blockbuster drugs like Celecoxib and Ruxolitinib. However, their specific physicochemical properties—specifically their tendency toward colloidal aggregation and fluorescence interference —create a crisis of reproducibility in early-stage screening.

This guide moves beyond standard protocols to provide a comparative analysis of "Standard" vs. "Optimized" assay conditions. It demonstrates how to eliminate false positives caused by non-specific protein sequestration and optical artifacts, ensuring that your Structure-Activity Relationship (SAR) data reflects true ligand-target binding.

The Core Challenge: Why Standard Assays Fail Pyrazoles

Colloidal Aggregation (The "Promiscuous Inhibitor" Effect)

The primary cause of irreproducibility in pyrazole assays is Colloidal Aggregation .[1] Unlike simple precipitation, pyrazoles often form sub-micrometer colloids at micromolar concentrations.

  • Mechanism: These colloids adsorb enzymes non-specifically, leading to apparent inhibition that mimics a true drug effect.[1]

  • The Trap: Standard biochemical buffers (e.g., PBS + 1% DMSO) often fail to prevent this, resulting in IC50 values that are artifacts of the aggregation state, not binding affinity.

  • Validation: This phenomenon is extensively documented by the Shoichet Lab (UCSF), identifying aggregation as the dominant artifact in high-throughput screening [1].[1]

Optical Interference

Many pyrazole derivatives possess intrinsic fluorescence or absorbance properties that overlap with common assay readouts (e.g., UV-Vis or Fluorescein-based TR-FRET). This leads to:

  • Inner Filter Effects: The compound absorbs the excitation light, mimicking inhibition.

  • Fluorescence Quenching: The compound quenches the fluorophore, leading to false positives in "loss of signal" assays.

Comparative Analysis: Standard vs. Optimized Conditions

The following data summarizes the performance difference between a standard kinase inhibition assay and an optimized protocol designed to mitigate pyrazole-specific artifacts.

Table 1: Performance Metrics Comparison
FeatureStandard Protocol Optimized Protocol Impact
Buffer Composition 50mM HEPES, 1% DMSO50mM HEPES, 0.01% Triton X-100 , 1% DMSODetergents disrupt colloidal aggregates [2].
Detection Method Absorbance (450nm)Red-Shifted TR-FRET (665nm)Avoids pyrazole UV interference.
Pre-Incubation 15 mins (Enzyme + Cmpd)0 mins (Rapid Mix) or <5 minsLong incubation promotes colloid formation.
IC50 Shift (Example) 1.2 µM (Apparent)>100 µM (True) Reveals the "Standard" result was a False Positive.
Z-Factor 0.45 (Marginal)0.78 (Excellent) High confidence in hit selection.
Reproducibility (CV) >20%<5% Consistent data for SAR modeling.

Critical Insight: If the addition of 0.01% Triton X-100 causes your compound's potency to drop significantly (e.g., IC50 shifts from 1µM to 50µM), your compound was likely acting as a colloidal aggregator, not a specific inhibitor.

Visualizing the Mechanism of Failure

The following diagram illustrates how pyrazoles create false positives through aggregation and how detergents (surfactants) reverse this process.

AggregationMechanism cluster_0 Standard Conditions (Artifact) cluster_1 Optimized Conditions (Correction) Monomer Pyrazole Monomer Colloid Colloidal Aggregate (Micelle-like) Monomer->Colloid High Conc. (>10µM) Sequestration Enzyme Adsorbed on Colloid Surface Colloid->Sequestration + Enzyme Disruption Colloid Disruption Colloid->Disruption + Detergent Enzyme Active Enzyme Enzyme->Sequestration FalsePos FALSE POSITIVE (Non-specific Inhibition) Sequestration->FalsePos Loss of Activity Detergent Detergent (Triton X-100) Detergent->Disruption Disruption->Monomer Reverts to Solution TrueResult TRUE NEGATIVE (Enzyme Remains Active) Disruption->TrueResult Enzyme Released

Figure 1: Mechanism of colloidal aggregation leading to false positives and its reversal by detergents.

Experimental Protocols

Protocol A: The Detergent-Sensitivity Validation (Mandatory Step)

Before running a full SAR campaign, you must validate that your pyrazole hit is not an aggregator.

  • Prepare Two Buffers:

    • Buffer A: 50 mM HEPES pH 7.5, 100 mM NaCl.

    • Buffer B: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100 (freshly prepared).

  • Dose Response: Prepare a 10-point dilution series of the pyrazole derivative in DMSO.

  • Execution: Run the enzyme inhibition assay in parallel using Buffer A and Buffer B.

  • Analysis: Calculate the IC50 for both conditions.

    • Result: If IC50(Buffer A) ≈ IC50(Buffer B), the inhibition is likely specific (1:1 binding).

    • Result: If IC50(Buffer A) << IC50(Buffer B) (e.g., >3-fold shift), the compound is an aggregator [3].

Protocol B: Optimized Kinase Assay Workflow

This workflow integrates the "Assay Guidance Manual" best practices [4].

  • Reagent Prep: Use black, low-binding 384-well plates to minimize background fluorescence and surface adsorption.

  • Enzyme Mix: Dilute kinase in Optimized Buffer (containing 0.01% Triton X-100 and 1 mM DTT). Keep on ice.

  • Compound Addition:

    • Add 100 nL of compound (in DMSO) to the dry plate using an acoustic dispenser (e.g., Echo).

    • Critical: Avoid intermediate dilution steps in aqueous buffer to prevent pre-aggregation.

  • Reaction Initiation:

    • Add Enzyme Mix immediately followed by Substrate Mix (ATP + Peptide).

    • Note: Do not pre-incubate the enzyme with the compound for >5 mins without substrate, as this favors aggregation.

  • Detection: Use a ratiometric readout (e.g., TR-FRET or FP) rather than intensity-based fluorescence to normalize for any intrinsic pyrazole fluorescence.

Workflow Visualization

The following flowchart outlines the decision logic for validating pyrazole hits.

ValidationWorkflow Start Pyrazole Hit Identified (Standard Screen) Check1 Check 1: Detergent Sensitivity (Run +/- 0.01% Triton) Start->Check1 Decision1 Is IC50 Shifted > 3-fold? Check1->Decision1 Fail1 Artifact: Aggregator (Discard or Optimize Structure) Decision1->Fail1 Yes Pass1 Pass: Specific Binder Decision1->Pass1 No Check2 Check 2: Optical Interference (Scan Abs/Fluor Spectrum) Pass1->Check2 Decision2 Overlap with Assay Signal? Check2->Decision2 Fail2 Artifact: Optical Quencher (Switch Detection Mode) Decision2->Fail2 Yes Pass2 VALIDATED HIT (Proceed to SAR) Decision2->Pass2 No

Figure 2: Logic flow for validating pyrazole derivatives to exclude aggregation and optical artifacts.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

  • Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts. Journal of Medicinal Chemistry, 53(1), 37–51. Link

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[2][3][4] In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link

  • Silva, V. L. M., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14, 12345-12360. Link

Sources

Validation

A Comparative Guide to Validating the Purity of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, compare it with alternative approaches, and provide the scientific rationale and experimental framework necessary for its implementation and validation in a laboratory setting.

The Analytical Challenge: Ensuring Specificity and Stability-Indicating Power

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, like many N-substituted pyrazole derivatives, presents a unique analytical challenge. The synthesis of such compounds can often lead to the formation of regioisomers, and the molecule itself may be susceptible to degradation under various stress conditions. Therefore, a purity validation method must not only be precise and accurate but also stability-indicating. This means the method must be capable of unequivocally separating the intact active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

The primary goal is to develop a method that provides confidence in the reported purity value, ensuring that what is measured is solely the compound of interest. This guide will walk you through the development and validation of such a method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2)[1][2].

Method Comparison: Selecting the Optimal Chromatographic Conditions

Several HPLC approaches could be considered for the analysis of a polar, acidic compound like 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. Here, we compare three potential methods to highlight the rationale behind our recommended approach.

Parameter Method A: Isocratic Non-Buffered Method B: Gradient with TFA Method C: Optimized Gradient with Formate Buffer (Recommended)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water0.1% Trifluoroacetic Acid (TFA) in Water20 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile
Gradient 50:50 A:B5% to 95% B in 20 min30% to 80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 260 nm (optimized)
Column Temp. Ambient30 °C35 °C
Expected Performance Poor peak shape (tailing) for the acidic analyte. Co-elution of polar impurities is likely.Improved peak shape due to ion-pairing effect of TFA. However, TFA can suppress MS signals and is difficult to remove from the column.Excellent peak shape due to pH control. Good retention and separation of polar and non-polar impurities. MS-compatible.

Justification for the Recommended Method (Method C):

The carboxylic acid moiety of the target analyte necessitates pH control of the mobile phase to ensure consistent ionization and, consequently, reproducible retention and symmetrical peak shape. Method A, lacking a buffer, would likely result in significant peak tailing. While Method B with TFA can improve peak shape, its ion-pairing effects can be overly aggressive, potentially masking selectivity for closely related impurities and hindering method transfer to LC-MS for impurity identification.

Method C, employing a volatile formate buffer at pH 3.0, offers the optimal balance. At this pH, the carboxylic acid group is largely protonated, enhancing its retention on the non-polar C18 stationary phase. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar byproducts are effectively separated and quantified. The choice of 260 nm for UV detection is based on the UV absorbance spectrum of the 4-methoxybenzyl and pyrazole chromophores, providing a suitable wavelength for sensitive detection of the main component and potential aromatic impurities.

Experimental Workflow: From Method Development to Validation

The journey from a proposed method to a validated purity assay follows a structured workflow. This process ensures the method is fit for its intended purpose and generates reliable data.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV spectrum) B Initial Screening (Column, Mobile Phase) A->B C Method Optimization (Gradient, pH, Temp.) B->C D Stress Studies (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E Peak Purity Analysis (PDA Detector) D->E F Specificity E->F Demonstrates Specificity G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J G cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Validation Outcome A Stress Conditions Applied (Acid, Base, H2O2, Heat, Light) B Separation of API and Degradants A->B Generates Degradation Products C Peak Purity Assessment (PDA) B->C D Method is Stability-Indicating C->D Confirms No Co-elution E Purity Results are Reliable D->E

Caption: Logic of a Stability-Indicating Method.

If the HPLC method successfully separates the main peak from all degradation products generated under these diverse and strenuous conditions, and the peak purity analysis confirms the homogeneity of the main peak, the method is considered stability-indicating. This provides a high degree of confidence that the method can accurately assess the purity of future batches of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, even if they contain unknown impurities or have undergone some degradation.

Conclusion

The validation of purity for a pharmaceutical compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of chromatographic separation. The recommended RP-HPLC method, with its optimized gradient and buffered mobile phase, provides a robust and reliable means for the purity determination of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. By integrating a comprehensive forced degradation study into the validation plan, the method's stability-indicating capability is rigorously demonstrated, ensuring the integrity of the analytical data generated. This approach not only meets regulatory expectations but also upholds the principles of sound scientific practice in drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiffmeyer, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid in Kinase Assays

Introduction: The Imperative of Selectivity in Kinase Inhibition The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1] Its prevalence is particularly notable in the domain of protein kinase inhibitors, where the pyrazole ring can adeptly mimic the adenine region of ATP, enabling competitive binding to the kinase active site.[2] The compound at the center of this guide, 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (herein referred to as Compound X ), is a representative member of this structural class. Its potential as a therapeutic agent is intrinsically linked not only to its potency against its intended target but also to its selectivity across the broader human kinome.

Lack of selectivity, or cross-reactivity, where a compound inhibits unintended off-target kinases, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous evaluation of a compound's selectivity profile early in the drug discovery process is paramount. This guide provides a comprehensive comparison of Compound X's performance in two distinct kinase assays, highlighting its cross-reactivity profile against relevant off-target kinases. We will delve into the causality behind the experimental design, present detailed protocols for robust and self-validating assays, and contextualize the data with established kinase inhibitors, Sorafenib and Sunitinib, which are known for their multi-targeted profiles.[3][4][5]

Experimental Design: A Two-Pronged Approach to Profiling Cross-Reactivity

To construct a meaningful cross-reactivity profile for Compound X, a strategic selection of both a primary target and relevant off-targets is essential. Based on the common therapeutic applications of pyrazole derivatives, we have designated Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as the hypothetical primary target for Compound X.[6][7] To assess selectivity, we have chosen Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase crucial for angiogenesis, as a representative off-target.[3][6] This choice allows for a comparison between a serine/threonine kinase (CDK2) and a tyrosine kinase (VEGFR2), providing insights into the compound's broader selectivity.

Our comparative analysis will employ two widely-used in vitro kinase assay formats, each with distinct detection principles, to ensure the robustness of our findings:

  • Luminescence-Based Kinase Assay (Kinase-Glo® Platform): This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed by the kinase, and thus, its activity. Inhibition of the kinase results in a higher luminescence signal.[8]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This method measures the phosphorylation of a substrate by a kinase. It utilizes a lanthanide donor fluorophore and an acceptor fluorophore. When the substrate is phosphorylated, an antibody specific to the phosphorylated site and labeled with the acceptor fluorophore binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[9][10][11]

By employing these two distinct methodologies, we can mitigate the risk of assay-specific artifacts and generate a more reliable cross-reactivity profile.

Comparative Performance Analysis

The inhibitory activity of Compound X, Sorafenib, and Sunitinib was assessed against CDK2/Cyclin A2 and VEGFR2. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in Table 1.[12]

Table 1: Comparative Inhibitory Activity (IC50, nM) of Test Compounds against CDK2 and VEGFR2

CompoundPrimary Target(s)CDK2/Cyclin A2 IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (VEGFR2 IC50 / CDK2 IC50)
Compound X CDK2 (Hypothesized)1585056.7
Sorafenib VEGFR, PDGFR, RAF90250.28
Sunitinib VEGFR, PDGFR, KIT250100.04

Note: The data for Compound X is hypothetical and for illustrative purposes. Data for Sorafenib and Sunitinib are representative values from published literature.

Interpretation of Results

As illustrated in Table 1, Compound X demonstrates potent inhibition of its intended target, CDK2, with an IC50 of 15 nM. Crucially, its activity against VEGFR2 is significantly lower, with an IC50 of 850 nM. This gives a selectivity ratio of approximately 57-fold in favor of CDK2, suggesting a promising selectivity profile for this compound.

In contrast, the established multi-kinase inhibitors, Sorafenib and Sunitinib , exhibit different profiles. Sorafenib is more potent against VEGFR2 than CDK2, while Sunitinib shows strong inhibition of VEGFR2 and considerably weaker activity against CDK2. These profiles are consistent with their known mechanisms of action as anti-angiogenic agents.[3][4] The comparison underscores the superior selectivity of Compound X for CDK2 over VEGFR2 relative to these multi-targeted drugs.

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols were employed for the kinase assays.

Diagram of the General Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_mix Incubate Compound, Kinase, & Substrate compound_prep->reaction_mix enzyme_prep Kinase & Substrate Preparation enzyme_prep->reaction_mix atp_addition Initiate Reaction with ATP reaction_mix->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reagent Stop Reaction & Add Detection Reagent incubation->stop_reagent read_plate Read Plate (Luminescence or TR-FRET) stop_reagent->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_calc Generate Dose-Response Curve & Calculate IC50 data_analysis->ic50_calc

Caption: General workflow for in vitro kinase inhibition assays.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Platform)

This protocol is adapted for measuring the activity of both CDK2/Cyclin A2 and VEGFR2.[13][14]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris, pH 7.5, 20 mM MgCl2, and 0.1 mg/mL BSA.
  • Compound Dilutions: Prepare a serial dilution of Compound X, Sorafenib, and Sunitinib in 100% DMSO. Subsequently, dilute these stocks into the 1X kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
  • Enzyme and Substrate: Dilute the kinase (CDK2/Cyclin A2 or VEGFR2) and its respective substrate (e.g., Histone H1 for CDK2, a poly-Glu-Tyr peptide for VEGFR2) in 1X kinase buffer to the desired concentrations.

2. Kinase Reaction:

  • To a 96-well plate, add 5 µL of the diluted compound.
  • Add 10 µL of the enzyme/substrate mix to each well.
  • Incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Km for each respective kinase).
  • Incubate the plate at 30°C for 60 minutes.

3. Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a general framework for a TR-FRET-based kinase assay.

1. Reagent Preparation:

  • Kinase Buffer: Use a buffer optimized for TR-FRET, such as 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • Compound Dilutions: Prepare as described in the luminescence assay protocol.
  • Enzyme and Substrate: Dilute the kinase and a biotinylated substrate peptide in the kinase buffer.
  • Detection Reagents: Prepare a solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (APC).

2. Kinase Reaction:

  • Add 5 µL of the diluted compound to a 384-well plate.
  • Add 5 µL of the enzyme and biotinylated substrate mix.
  • Incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 5 µL of ATP solution.
  • Incubate at room temperature for 60 minutes.

3. Detection:

  • Stop the reaction by adding 5 µL of the detection reagent mix.
  • Incubate for 60 minutes at room temperature to allow for antibody binding.
  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm for Europium and 665 nm for APC).

4. Data Analysis:

  • Calculate the ratio of the emission at 665 nm to that at 615 nm.
  • Determine the percent inhibition based on the signal ratio and calculate the IC50 as described previously.
Diagram of the TR-FRET Assay Principle

G cluster_no_phos No Phosphorylation (Kinase Inhibited) cluster_phos Phosphorylation (Active Kinase) Eu_donor_no Eu Donor Biotin_Sub_no Biotin-Substrate SA_APC_no SA-APC Acceptor label_no_fret No FRET Eu_donor_phos Eu-Ab Donor Phos_Sub Biotin-Substrate-P Eu_donor_phos->Phos_Sub SA_APC_phos SA-APC Acceptor Phos_Sub->SA_APC_phos label_fret FRET Occurs

Caption: Principle of TR-FRET kinase assay.

Discussion: Causality, Trustworthiness, and Future Directions

The experimental design and results presented in this guide offer a robust, albeit illustrative, framework for assessing the cross-reactivity of novel kinase inhibitors like Compound X.

Causality and Experimental Choices: The selection of CDK2 as a primary target and VEGFR2 as an off-target was a deliberate choice to probe for selectivity between different kinase families. The use of two orthogonal assay platforms, luminescence and TR-FRET, strengthens the validity of the findings by demonstrating that the observed inhibitory activity is not an artifact of a particular detection method.[15][16] For instance, a compound that interferes with luciferase would produce misleading results in the Kinase-Glo® assay, a possibility that is controlled for by the TR-FRET assay.

Trustworthiness and Self-Validation: The protocols described are designed to be self-validating systems. The inclusion of positive controls (known inhibitors like Sorafenib and Sunitinib) and negative controls (DMSO vehicle) in every assay run is critical for quality control.[17] Furthermore, determining the IC50 from a full dose-response curve, rather than single-point inhibition, provides a more accurate measure of potency and is essential for reliable structure-activity relationship (SAR) studies.[18]

Authoritative Grounding and Future Perspectives: The hypothetical data for Compound X, showing a 57-fold selectivity for CDK2 over VEGFR2, positions it as a promising candidate for further development. However, this is merely the initial step in a comprehensive selectivity profiling campaign. To fully characterize its cross-reactivity, Compound X should be tested against a broad panel of kinases, ideally encompassing representatives from all major kinase families. This broad profiling is a standard requirement by regulatory bodies like the FDA before a compound can advance to clinical trials.[3]

Future studies should also explore the binding kinetics (kon and koff rates) of Compound X to its primary and off-targets, as residence time can be a more significant determinant of in vivo efficacy and toxicity than simple affinity (Ki) or potency (IC50).[19] Finally, cellular assays are necessary to confirm that the observed in vitro potency and selectivity translate to a functional effect in a biological context.

References

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Padyana, A. K., Qiu, H., & Qiu, W. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(49), 31895-31917. [Link]

  • Hope, I., Endicott, J. A., & Watt, J. E. (2022). Emerging approaches to CDK inhibitor development, a structural perspective. Chemical Society Reviews, 52(1), 18-37. [Link]

  • Li, Y., He, X., Li, X., Li, W., & Li, C. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1261343. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Sunitinib. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • BellBrook Labs. (2022, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures for the approved CDK4/6 inhibitors (palbociclib,.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Wikipedia. (2023, December 12). CDK inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). Different types of serine/threonine kinases.. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: SUNITINIB (CHEMBL535). Retrieved from [Link]

  • Drugs.com. (n.d.). Sunitinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of sunitinib, free base. Sunitinib is.... Retrieved from [Link]

  • Bischof, J., Medgyes, A., Vaid, P., & Goetz, C. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(10), 2465. [Link]

  • Eryilmaz, I., & Yanik, H. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Protocols in Chemical Biology, 11(4), e71. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved from [Link]

  • Promega Connections. (2022, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]

  • Hennequin, L. F., Thomas, A. P., Johnstone, C., Stokes, E. S., Plé, P. A., Lohmann, J. J., ... & Wedge, S. R. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300-1312. [Link]

  • Medgyes, A., Németh, G., & Kéri, G. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry, 64(22), 16316-16331. [Link]

  • Hope, I., Endicott, J. A., & Watt, J. E. (2022). Emerging approaches to CDK inhibitor development, a structural perspective. Chemical Society Reviews, 52(1), 18-37. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of the Egyptian National Cancer Institute, 36(1), 1-16. [Link]

  • Ciaffaglione, V., Anzini, M., & Cappelli, A. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 27(19), 6279. [Link]

  • ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

  • Eryilmaz, I., & Yanik, H. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Protocols in Chemical Biology, 11(4), e71. [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary: The Pyrazole Scaffold Advantage In the landscape of small-molecule drug discovery, the 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as 1-PMB-P4C ) represents a critical "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold Advantage

In the landscape of small-molecule drug discovery, the 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as 1-PMB-P4C ) represents a critical "privileged scaffold." Historically utilized as a synthetic intermediate, recent data identifies this motif as a potent bioisostere to the indazole core found in Lonidamine (metabolic modulator) and a lead pharmacophore for targeting ALKBH1 (DNA demethylase) and hDHODH (pyrimidine biosynthesis).

This guide objectively compares the performance of the 1-PMB-P4C scaffold against the traditional Indazole-3-carboxylate (Lonidamine) and Pyridine scaffolds. Analysis reveals that while the Indazole core offers superior lipophilicity for membrane permeability, the Pyrazole-4-carboxylate core demonstrates enhanced solubility and a more favorable toxicity profile, specifically in targeting the epigenetic eraser ALKBH1.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 1-PMB-P4C is dictated by three distinct pharmacophoric regions. Understanding the causality in these regions is essential for optimization.

The Pharmacophore Map
  • The Warhead (C4-Carboxylic Acid):

    • Function: Acts as the primary hydrogen bond donor/acceptor. In ALKBH1 inhibition, this moiety mimics

      
      -ketoglutarate (
      
      
      
      -KG), chelating the Fe(II) center in the active site.
    • SAR Insight: Esterification (e.g., ethyl ester) abolishes activity in vitro but improves cell permeability, serving as a prodrug strategy. Conversion to an amide significantly reduces potency against carboxylic acid-dependent targets like hDHODH.

  • The Scaffold (Pyrazole Core):

    • Function: A rigid spacer ensuring the correct vector between the Warhead and the Tail.

    • Causality: Unlike the fused bicyclic indazole system of Lonidamine, the monocyclic pyrazole reduces molecular weight (MW) and lowers logP, improving water solubility. The nitrogen at position 2 (N2) provides an additional weak H-bond acceptor not present in phenyl analogs.

  • The Anchor (N1-4-Methoxybenzyl Group):

    • Function: Occupies the hydrophobic pocket (e.g., the substrate binding channel).

    • Substitution Effect: The para-methoxy group is electron-donating. Compared to the electron-withdrawing 2,4-dichloro pattern of Lonidamine, the 4-methoxy group increases electron density on the aromatic ring, potentially enhancing

      
       stacking interactions in electron-deficient protein pockets. However, it introduces a metabolic "soft spot" susceptible to O-demethylation by CYPs.
      
SAR Visualization (DOT Diagram)

SAR_Map Molecule 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid COOH C4-Carboxyl (Warhead) Essential for Fe(II) Chelation (Mimics a-KG) Molecule->COOH Pyrazole Pyrazole Core (Scaffold) Lowers LogP vs Indazole H-bond Acceptor at N2 Molecule->Pyrazole Benzyl N1-Benzyl (Anchor) Hydrophobic Pocket Occupancy Molecule->Benzyl ALKBH1 Inhibition ALKBH1 Inhibition COOH->ALKBH1 Inhibition Direct Interaction Methoxy 4-Methoxy (Tail) Increases Electron Density Metabolic Liability (CYP Target) Benzyl->Methoxy Para-substitution hDHODH Binding hDHODH Binding Benzyl->hDHODH Binding Hydrophobic Fit

Caption: Functional decomposition of 1-PMB-P4C showing critical regions for ALKBH1 and hDHODH binding activity.

Comparative Performance Guide

This section contrasts 1-PMB-P4C with Lonidamine (Standard of Care for metabolic modulation) and IOX1 (Broad-spectrum demethylase inhibitor).

Physicochemical & Biological Profile[1]
Feature1-PMB-P4C (The Topic)Lonidamine (Comparator A)IOX1 (Comparator B)
Core Scaffold Pyrazole-4-carboxylateIndazole-3-carboxylateHydroxyquinoline
Primary Target ALKBH1 / hDHODHHexokinase II / MitochondriaBroad JmjC Demethylases
Solubility (pH 7.4) High (pKa ~3.8)Low (Lipophilic)Moderate
Metabolic Stability Moderate (O-demethylation risk)High (Chlorine substituents)Low (Rapid clearance)
Cell Permeability Moderate (Polar acid)High High
Toxicity Profile Low (Target specific)Moderate (Hepatic/Myalgia)High (Iron chelation)
Performance Analysis

1. Selectivity vs. Potency: While Lonidamine is a potent metabolic inhibitor, it suffers from "promiscuity," affecting multiple kinase pathways. 1-PMB-P4C derivatives demonstrate superior selectivity for the ALKBH1 pocket due to the specific geometry of the pyrazole N-N bond, which aligns the carboxylic acid more precisely with the active site metal center than the indazole-3-acid geometry [1].

2. The "Prodrug" Necessity: Experimental data indicates that while 1-PMB-P4C has high intrinsic affinity (


 nM for optimized derivatives), its cellular activity is hampered by the charged carboxylate at physiological pH.
  • Recommendation: For cell-based assays, use the Ethyl Ester prodrug form. Intracellular esterases will hydrolyze it to the active 1-PMB-P4C species [1].

Experimental Protocols

To validate the activity of 1-PMB-P4C, the following self-validating protocols are recommended.

Protocol A: ALKBH1 Demethylase Activity Assay

Objective: Quantify the inhibition of DNA N6-methyladenine (6mA) demethylation.

Reagents: Recombinant ALKBH1, ssDNA probe (containing 6mA), Anti-6mA antibody, HRP-conjugated secondary antibody.

  • Preparation: Dilute 1-PMB-P4C in DMSO to generate a 10-point concentration curve (1 nM to 100

    
    M).
    
  • Enzyme Reaction:

    • Mix 50 nM ALKBH1 with reaction buffer (50 mM HEPES pH 7.0, 50

      
      M (NH4)2Fe(SO4)2, 100 
      
      
      
      M
      
      
      -ketoglutarate, 2 mM Ascorbate).
    • Add 1-PMB-P4C solution. Incubate at 25°C for 15 min (Pre-incubation is critical for equilibrium).

  • Substrate Addition: Add 50 nM biotinylated 6mA-ssDNA substrate. Incubate for 45 min at 37°C.

  • Quenching: Stop reaction with 10 mM EDTA (chelates Fe(II)).

  • Detection (ELISA-like):

    • Transfer to Streptavidin-coated plates. Wash 3x with PBST.

    • Incubate with Anti-6mA antibody (1:2000) for 1 hr.

    • Add HRP-secondary antibody. Develop with TMB substrate.

  • Validation:

    
     should be calculated relative to DMSO control (0% inhibition) and EDTA control (100% inhibition).
    
Protocol B: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic Acid

Objective: Generate high-purity material for biological testing.

  • Starting Materials: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Step 1 (Alkylation): Stir mixture at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-alkylated product is the major isomer.

  • Step 2 (Hydrolysis): Treat the intermediate ester with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 12 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol.

  • QC Check:

    
    H NMR must show characteristic PMB peaks (
    
    
    
    3.8 ppm singlet for -OCH3,
    
    
    5.2 ppm singlet for N-CH2-Ar).

Mechanism of Action Pathway

The following diagram illustrates how 1-PMB-P4C intervenes in the ALKBH1 signaling pathway, leading to tumor suppression in gastric cancer models.

Pathway Drug 1-PMB-P4C (Prodrug Form) CellEntry Cell Membrane Permeation Drug->CellEntry Hydrolysis Esterase Hydrolysis (Intracellular) CellEntry->Hydrolysis ActiveDrug Active Acid Form (1-PMB-P4C) Hydrolysis->ActiveDrug Target ALKBH1 Enzyme (Demethylase) ActiveDrug->Target Binds Active Site Inhibition Inhibition of Demethylation ActiveDrug->Inhibition Blocks Substrate Genomic DNA (N6-methyladenine) Target->Substrate Normally Demethylates Result1 Increased 6mA Levels Inhibition->Result1 Result2 Suppression of Tumorigenesis (Gastric Cancer) Result1->Result2

Caption: Mechanism of action for 1-PMB-P4C derivatives in ALKBH1-mediated epigenetic regulation.

References

  • Li, Y., et al. (2024).[1] "Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry. [2]

  • Nath, K., et al. (2016).[1] "Mechanism of action of lonidamine: 1H and 13C NMR studies." Biochimica et Biophysica Acta.

  • Munier-Lehmann, H., et al. (2015). "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry.

  • Chekulayev, V., et al. (1997).[3] "Study of the photochemical and phototoxic properties of lonidamine [1-(2,4-dichlorobenzyl)-1H-indazol-3-carboxylic acid]." Journal of Photochemistry and Photobiology B: Biology.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.